molecular formula C10H10O4 B1230633 Scytalone

Scytalone

Katalognummer: B1230633
Molekulargewicht: 194.18 g/mol
InChI-Schlüssel: RTWVXIIKUFSDJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Scytalone ((3R)-3,6,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one) is a cyclic beta-hydroxy ketone and a natural intermediate in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway found in various fungal species . This pathway is crucial for fungal survival, as melanin protects pathogens from environmental stresses like UV radiation and chemical damage, and is a recognized virulence determinant in phytopathogenic fungi . In organisms such as Magnaporthe grisea (the cause of rice blast disease) and Verticillium dahliae, melanin is essential for the formation of infectious structures and the development of long-term survival structures called microsclerotia . This compound is metabolized by the enzyme this compound dehydratase (SD), a well-studied molecular target for fungicide development. Research indicates the enzyme catalyzes a syn (E1cb-like) elimination of water from this compound, a reaction accelerated by the enzyme by nearly a billion-fold compared to the non-catalyzed rate . Key active-site residues, including Tyr50, Tyr30, and His85, facilitate this dehydration through a mechanism involving keto-enol tautomerization and the strategic positioning of a critical water molecule for transition-state stabilization . As a research reagent, this compound is vital for studying fungal pathogenesis, exploring novel antifungal targets, and investigating fungal developmental biology. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,6,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1,3,7,11-13H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWVXIIKUFSDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1C=C(C=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Central Role of Scytalone in Fungal Melanin Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin plays a critical role in the survival, virulence, and environmental adaptation of numerous fungal species. The 1,8-dihydroxynaphthalene (DHN)-melanin pathway is a primary route for its synthesis and presents a compelling target for the development of novel antifungal agents. This technical guide provides an in-depth examination of scytalone, a pivotal intermediate in the DHN-melanin pathway. We will explore the core biochemical reactions, the enzymes responsible for this compound's synthesis and conversion, quantitative kinetic data, and detailed experimental protocols for studying this pathway. Furthermore, this guide highlights the significance of this compound-related enzymes, particularly this compound dehydratase, as validated targets for fungicidal drugs.

Introduction to Fungal Melanin and the DHN Pathway

Fungal melanin is a dark, high-molecular-weight pigment that provides protection against a multitude of environmental stresses, including UV radiation, extreme temperatures, and host-derived antimicrobial compounds[1]. In many pathogenic fungi, such as Magnaporthe grisea, the causative agent of rice blast disease, melanin is an essential factor for pathogenicity[2][3]. It provides the mechanical strength and osmotic pressure required for the appressorium—a specialized infection structure—to penetrate the host plant's epidermis[2].

The most common route for melanin synthesis in ascomycete fungi is the DHN pathway[4]. This pathway begins with the polymerization of acetyl-CoA or malonyl-CoA by a polyketide synthase (PKS) to produce the core polyketide, which is then cyclized and aromatized to form 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN)[2][3][4]. A series of reduction and dehydration steps follow, with this compound emerging as a key, stable intermediate[1][3].

The Biochemical Role of this compound

This compound, or (3R)-3,6,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one, is the product of the reduction of 1,3,6,8-THN[1][3]. Its central position in the pathway makes the enzymes that produce and consume it critical control points for melanin synthesis.

Formation of this compound

The conversion of 1,3,6,8-THN to this compound is a reduction reaction catalyzed by a 1,3,6,8-tetrahydroxynaphthalene reductase (T4HNR)[2]. This enzyme is part of the short-chain dehydrogenase/reductase (SDR) family and is crucial for the progression of the melanin biosynthesis pathway.

Dehydration of this compound

This compound is subsequently converted to 1,3,8-trihydroxynaphthalene (1,3,8-THN) through a dehydration reaction catalyzed by This compound dehydratase (SCD) [2][3]. This enzyme is a prime target for a class of fungicides known as melanin biosynthesis inhibitors (MBIs) or dehydratase inhibitors (MBI-D)[2][5]. The inhibition of SCD leads to the accumulation of this compound, which can be toxic to the fungus, and prevents the formation of functional melanin, thereby compromising the pathogen's ability to infect its host[2].

The DHN-melanin biosynthesis pathway, highlighting the central role of this compound, is depicted below.

DHN_Melanin_Pathway cluster_main DHN-Melanin Biosynthesis Pathway Malonyl_CoA Acetyl-CoA / Malonyl-CoA PKS Polyketide Synthase (PKS) Malonyl_CoA->PKS THN 1,3,6,8-THN T4HNR 1,3,6,8-THN Reductase THN->T4HNR This compound This compound SCD1 This compound Dehydratase (SCD) This compound->SCD1 T3HN 1,3,8-THN T3HNR 1,3,8-THN Reductase T3HN->T3HNR Vermelone Vermelone SCD2 This compound Dehydratase (SCD) Vermelone->SCD2 DHN 1,8-DHN Laccase Laccase / Polymerase DHN->Laccase Melanin Melanin Polymer PKS->THN T4HNR->this compound SCD1->T3HN T3HNR->Vermelone SCD2->DHN Laccase->Melanin

Caption: The DHN-melanin biosynthesis pathway.

Quantitative Analysis of this compound Dehydratase

Understanding the kinetic parameters of this compound dehydratase and its interaction with inhibitors is fundamental for drug development. The data presented here is primarily from studies on the enzyme from Pyricularia oryzae (Magnaporthe grisea).

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide insight into the enzyme's affinity for its substrate and its catalytic turnover rate, respectively.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source
Wild-Type this compound DehydrataseThis compound40 ± 67.9 ± 0.3[2]
Val75Met Variant SDHThis compound40 ± 103.5 ± 0.3[2]

Table 1: Kinetic parameters for wild-type and a resistant variant of this compound dehydratase (SDH) from P. oryzae.[2] The Val75Met mutation, which confers resistance to certain fungicides, does not significantly alter the enzyme's affinity for this compound (Km) but reduces its turnover rate (kcat) by approximately half[2].

Inhibition Constants (Ki)

This compound dehydratase is the target of several potent fungicides. The inhibition constant (Ki) is a measure of an inhibitor's binding affinity to the enzyme. Lower Ki values indicate tighter binding and greater potency.

InhibitorEnzyme TargetKiSource
Carpropamid Isomer (KTU3616B)Wild-Type SDH29 ± 2 pM[2]
Carpropamid Isomer (KTU3616A)Wild-Type SDH1.1 ± 0.1 nM[2]
Carpropamid Isomer (KTU3615A)Wild-Type SDH2.1 ± 0.3 µM[2]
Carpropamid Isomer (KTU3615B)Wild-Type SDH> 10 µM[2]
Carpropamid Isomer (KTU3616B)Val75Met Variant SDH6.7 ± 0.6 nM[2]
Tetrahydrothiophenone DerivativeWild-Type SDH15 pM[1]

Table 2: Inhibition constants for various competitive inhibitors against wild-type and resistant this compound dehydratase (SDH). The data demonstrates the high potency of specific carpropamid isomers and other designed inhibitors, with Ki values in the picomolar to nanomolar range[1][2]. The Val75Met mutation significantly reduces the enzyme's sensitivity to the most potent carpropamid isomer by over 200-fold[2][5].

Experimental Protocols

The following sections provide detailed methodologies for the study of this compound dehydratase and melanin production.

Protocol for this compound Dehydratase Activity Assay

This protocol is based on a continuous spectrophotometric rate determination method. The dehydration of this compound to 1,3,8-THN can be monitored by an increase in absorbance at a specific wavelength.

Principle: this compound → (this compound Dehydratase) → 1,3,8-Trihydroxynaphthalene + H₂O The formation of the naphthalene product is monitored by measuring the increase in absorbance at 320 nm.

Materials:

  • Purified this compound dehydratase

  • This compound substrate

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0

  • Dimethyl sulfoxide (DMSO) for dissolving substrate/inhibitors

  • Quartz cuvettes (1 cm path length)

  • Thermostatted spectrophotometer capable of reading at 320 nm

Procedure:

  • Prepare Substrate Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-20 mM). Further dilute in Assay Buffer to create working concentrations ranging from 5 µM to 100 µM[2]. Note: Keep the final DMSO concentration in the assay below 1% (v/v) to avoid enzyme inhibition.

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 320 nm and equilibrate the temperature to 25°C.

  • Assay Mixture Preparation: In a 1 mL quartz cuvette, add:

    • 950 µL of Assay Buffer

    • 10 µL of the desired this compound working solution

    • Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to achieve temperature equilibration.

  • Initiate Reaction: Add 40 µL of a freshly diluted enzyme solution (final concentration e.g., 0.5-1.0 nM) to the cuvette.

  • Data Acquisition: Immediately mix by inversion and begin recording the absorbance at 320 nm every second for 5-10 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot (ΔA₃₂₀/min).

    • Convert this rate to µM/min using the molar extinction coefficient of the product.

    • For Km and Vmax determination, repeat the assay across a range of substrate concentrations and fit the velocity data to the Michaelis-Menten equation using non-linear regression software.

    • For inhibitor screening, perform the assay at a fixed substrate concentration (near the Km) with varying concentrations of the inhibitor to determine the IC₅₀. Ki values can then be calculated using the Cheng-Prusoff equation for competitive inhibitors.

Assay_Workflow cluster_workflow Enzyme Assay Workflow prep Prepare Reagents (Buffer, Substrate, Enzyme) setup Spectrophotometer Setup (320 nm, 25°C) prep->setup mix Mix Buffer & Substrate in Cuvette setup->mix equilibrate Equilibrate Temperature (3-5 min) mix->equilibrate initiate Initiate Reaction (Add Enzyme) equilibrate->initiate record Record Absorbance vs. Time initiate->record analyze Calculate Initial Velocity (ΔA/min) record->analyze kinetics Determine Kinetic Parameters (Km, Vmax, Ki) analyze->kinetics

Caption: Workflow for a this compound dehydratase assay.
Protocol for Fungal Melanin Extraction and Quantification

This protocol describes a common method for isolating and quantifying DHN-melanin from fungal biomass based on its insolubility in acids and organic solvents but solubility in alkaline solutions.

Materials:

  • Fungal mycelium (lyophilized and powdered)

  • 1 M KOH or 1 M NaOH

  • Concentrated HCl

  • Organic solvents (e.g., chloroform, ethanol, ethyl acetate)

  • Centrifuge and tubes

  • Autoclave or boiling water bath

Procedure:

  • Harvest and Prepare Biomass: Harvest fungal mycelia by filtration, wash thoroughly with deionized water, and lyophilize (freeze-dry). Grind the dried mycelia into a fine powder.

  • Alkaline Extraction:

    • Suspend a known weight of powdered mycelium (e.g., 1 g) in an appropriate volume of 1 M KOH (e.g., 10 mL).

    • Heat the suspension in an autoclave (121°C for 20 minutes) or a boiling water bath for 1-2 hours to extract the pigment.

    • Allow the mixture to cool and centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet cell debris.

  • Acid Precipitation:

    • Carefully collect the dark supernatant.

    • Acidify the supernatant to pH 2.0 with concentrated HCl. This will cause the melanin to precipitate.

    • Allow the precipitate to form, often by incubating for several hours or overnight at 4°C.

    • Centrifuge at 10,000 x g for 15 minutes to pellet the crude melanin.

  • Purification:

    • Discard the supernatant. Wash the melanin pellet sequentially with deionized water, ethanol, and ethyl acetate to remove lipids and other soluble impurities. Perform a centrifugation step after each wash.

    • For higher purity, an acid hydrolysis step (e.g., with 6 M HCl at 100°C for 2 hours) can be incorporated after the initial precipitation to remove proteins and polysaccharides.

  • Quantification:

    • Dry the purified melanin pellet overnight in a desiccator or oven at 60°C.

    • The amount of melanin can be determined gravimetrically (by weight) and expressed as a percentage of the initial dry biomass.

    • Alternatively, the extracted melanin can be redissolved in 1 M KOH and its concentration determined spectrophotometrically by measuring absorbance at a specific wavelength (e.g., 450 nm) and comparing it to a standard curve generated with synthetic melanin.

This compound Dehydratase as a Drug Development Target

The essential role of DHN-melanin in the virulence of many fungal pathogens, combined with the absence of a homologous pathway in humans, makes it an attractive target for antifungal drug development[6]. This compound dehydratase is a particularly well-validated target within this pathway[5][6].

Key advantages of targeting SCD:

  • Proven Efficacy: Commercial fungicides like carpropamid effectively control rice blast by inhibiting SCD[2][5].

  • High Potency: Structure-based drug design has yielded inhibitors with picomolar affinity, demonstrating the enzyme's druggability[1].

  • Specificity: As the DHN-melanin pathway is specific to fungi, inhibitors are expected to have low off-target effects in host organisms.

The emergence of resistant fungal strains, such as those with the Val75Met mutation in SCD, underscores the need for ongoing research to develop new inhibitors that can overcome these resistance mechanisms[5][7]. The detailed structural and kinetic information available for SCD provides a strong foundation for the rational design of next-generation fungicides[8].

Drug_Development_Logic cluster_logic Drug Development Rationale A Melanin is essential for fungal virulence E Loss of melanin reduces virulence A->E B DHN-pathway is fungi-specific F SCD is a prime target for antifungal drugs B->F C This compound Dehydratase (SCD) is a key enzyme in the pathway D Inhibition of SCD blocks melanin synthesis C->D D->E E->F

Caption: Rationale for targeting this compound Dehydratase.

Conclusion

This compound is a cornerstone intermediate in the biosynthesis of DHN-melanin, a critical polymer for fungal survival and pathogenicity. The enzyme responsible for its conversion, this compound dehydratase, has been extensively studied and validated as a highly effective target for antifungal agents. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to further elucidate the mechanisms of melanin biosynthesis and for professionals in the agrochemical and pharmaceutical industries seeking to develop novel, potent, and specific fungicides. Continued investigation into this pathway will be vital for managing fungal diseases and overcoming emerging resistance.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Scytalone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytalone is a naturally occurring bicyclic ketol that serves as a crucial intermediate in the biosynthesis of 1,8-dihydroxynaphthalene (DHN)-melanin in a wide range of fungi.[1] Fungal melanin is a key virulence factor, providing protection against environmental stresses such as UV radiation and host defense mechanisms.[1] The essential role of this compound in this pathway has made it and its associated enzymes, particularly this compound dehydratase, significant targets for the development of fungicides. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, including detailed experimental protocols and pathway visualizations to support further research and drug development efforts.

Chemical Structure and Identifiers

This compound, with the IUPAC name (3R)-3,6,8-trihydroxy-3,4-dihydronaphthalen-1(2H)-one, is a derivative of 1-tetralone.[2] Its structure features a fused bicyclic system consisting of a dihydroxyphenol ring and a dihydropyranone ring, with a stereocenter at the C3 position.

IdentifierValue
IUPAC Name (3R)-3,6,8-trihydroxy-3,4-dihydronaphthalen-1(2H)-one
Other Names Scytolone, 3,4-Dihydro-3,6,8-trihydroxy-1(2H)naphthalenone
CAS Number 49598-85-8
Chemical Formula C₁₀H₁₀O₄
Molar Mass 194.18 g/mol
SMILES C1--INVALID-LINK--O
InChI InChI=1S/C10H10O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1,3,7,11-13H,2,4H2/t7-/m1/s1

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that while computed values are available, experimentally determined data remains limited in the literature.

PropertyValueSource
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as ethyl acetate.[3] Specific quantitative solubility data in various solvents is not readily available.
logP (computed) 0.9[2]
Topological Polar Surface Area (computed) 77.8 Ų[2]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Spectroscopy Data
¹H NMR Specific experimental spectra are not readily available in public databases. General features would include signals for aromatic protons, methylene protons, and a methine proton adjacent to a hydroxyl group.
¹³C NMR Specific experimental spectra are not readily available in public databases. Expected signals would include those for carbonyl carbon, aromatic carbons (some bearing hydroxyl groups), and aliphatic carbons.
Infrared (IR) A published spectrum from 1973 shows a characteristic absorption at 1640 cm⁻¹, indicative of a carbonyl group.[4]
Mass Spectrometry (MS) High-resolution mass spectrometry has been used to confirm the elemental composition. The fragmentation pattern often shows a characteristic loss of a C₂H₄O₂ fragment.[4]

Biological Significance and Signaling Pathways

This compound is a key intermediate in the DHN-melanin biosynthesis pathway, which is essential for the virulence of many pathogenic fungi.[5][6] The pathway is a target for several commercial fungicides.

DHN-Melanin Biosynthesis Pathway

The synthesis of DHN-melanin from acetyl-CoA involves a series of enzymatic steps. This compound is formed from 1,3,6,8-tetrahydroxynaphthalene and is subsequently dehydrated to 1,3,8-trihydroxynaphthalene by the enzyme this compound dehydratase.

DHN_Melanin_Biosynthesis cluster_main DHN-Melanin Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide_Synthase Acetyl-CoA->Polyketide_Synthase 1_3_6_8-THN 1_3_6_8-THN Polyketide_Synthase->1_3_6_8-THN Reductase Reductase 1_3_6_8-THN->Reductase This compound This compound Reductase->this compound Scytalone_Dehydratase Scytalone_Dehydratase This compound->Scytalone_Dehydratase 1_3_8-THN 1_3_8-THN Scytalone_Dehydratase->1_3_8-THN Reductase_2 Reductase_2 1_3_8-THN->Reductase_2 Vermelone Vermelone Reductase_2->Vermelone Dehydratase_2 Dehydratase_2 Vermelone->Dehydratase_2 1_8-DHN 1_8-DHN Dehydratase_2->1_8-DHN Laccase Laccase 1_8-DHN->Laccase Melanin Melanin Laccase->Melanin

Caption: The DHN-melanin biosynthesis pathway highlighting the central role of this compound.

Regulation of DHN-Melanin Synthesis

The DHN-melanin biosynthesis pathway is tightly regulated in fungi, often involving conserved signaling pathways such as the cAMP/PKA and HOG pathways.[4][7] These pathways respond to environmental cues and developmental stages to control the expression of melanin biosynthesis genes. Transcription factors like Cmr1 are known to play a crucial role in regulating the expression of genes within the PKS gene clusters.[4]

Melanin_Regulation cluster_regulation Regulation of DHN-Melanin Synthesis Environmental_Stress Environmental_Stress cAMP_PKA_Pathway cAMP_PKA_Pathway Environmental_Stress->cAMP_PKA_Pathway HOG_Pathway HOG_Pathway Environmental_Stress->HOG_Pathway Transcription_Factors Transcription_Factors cAMP_PKA_Pathway->Transcription_Factors HOG_Pathway->Transcription_Factors Melanin_Biosynthesis_Genes Melanin_Biosynthesis_Genes Transcription_Factors->Melanin_Biosynthesis_Genes Activation Melanin_Production Melanin_Production Melanin_Biosynthesis_Genes->Melanin_Production

Caption: Simplified overview of the signaling pathways regulating DHN-melanin production in fungi.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of this compound. The following sections provide methodologies for key experimental procedures.

Synthesis of this compound

A detailed, readily available protocol for the complete chemical synthesis of this compound is not prevalent in recent literature, as it is often isolated from fungal cultures. However, understanding its synthesis is key to producing derivatives and probes.

Purification of this compound by Column Chromatography

Objective: To purify this compound from a crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)[8]

  • Mobile phase: A solvent system of appropriate polarity, to be determined empirically. A gradient of hexane and ethyl acetate is a common starting point for compounds of similar polarity.

  • Glass column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: A slurry of silica gel in the initial, least polar mobile phase is poured into the column and allowed to pack under gravity or with gentle pressure.[9][10]

  • Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase or a suitable solvent and carefully loaded onto the top of the silica gel bed.[8]

  • Elution: The mobile phase is passed through the column, and the polarity of the solvent system is gradually increased (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture).[9]

  • Fraction Collection: Eluent is collected in fractions.[11]

  • Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.[8]

  • Isolation: Fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.[8]

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To analyze the purity of a this compound sample and quantify its concentration.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.[12][13]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The exact ratio should be optimized for best separation.[12][14]

  • Flow Rate: Typically 1.0 mL/min.[13]

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).[3]

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Sample Preparation: A known concentration of the this compound sample is prepared in the mobile phase or a compatible solvent.

  • Standard Preparation: A series of standard solutions of known this compound concentrations are prepared for calibration.

  • Analysis: The standard and sample solutions are injected into the HPLC system.

  • Data Analysis: The retention time of the peak in the sample chromatogram is compared to that of the standard to confirm identity. The peak area is used to quantify the amount of this compound in the sample by comparison to the calibration curve generated from the standards.[12]

Workflow for this compound Analysis

Scytalone_Analysis_Workflow cluster_workflow This compound Analysis Workflow Sample_Preparation Sample_Preparation HPLC_Analysis HPLC_Analysis Sample_Preparation->HPLC_Analysis Data_Acquisition Data_Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Purity_Assessment Purity_Assessment Peak_Integration->Purity_Assessment

Caption: A typical workflow for the analysis of this compound using HPLC.

Conclusion

This compound remains a molecule of significant interest due to its central role in fungal melanin biosynthesis, a pathway critical for the virulence of many pathogenic fungi. This guide has provided a detailed overview of its chemical structure, properties, and biological context. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers engaged in the study of fungal secondary metabolism and the development of novel antifungal agents targeting the DHN-melanin pathway. Further research to obtain more extensive experimental data on the physicochemical properties of this compound is warranted to enhance its utility as a research tool and therapeutic target.

References

The Biological Significance of Scytalone in Phytopathogenic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scytalone is a critical metabolic intermediate in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway in numerous phytopathogenic fungi. This dark pigment is a key determinant of fungal virulence, contributing significantly to the structural integrity and turgor pressure of the appressorium, a specialized infection structure essential for host penetration. The enzyme responsible for the dehydration of this compound, this compound dehydratase, has emerged as a prime target for the development of novel fungicides. This technical guide provides an in-depth overview of the biological significance of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biochemical and signaling pathways.

Introduction

Phytopathogenic fungi pose a significant threat to global food security, causing devastating crop losses worldwide. A key factor in the pathogenicity of many of these fungi is the production of melanin, a dark pigment that is deposited in the cell walls of various fungal structures, most notably the appressorium. The DHN-melanin pathway, a common route for melanin synthesis in ascomycetes, involves a series of enzymatic steps, with this compound being a crucial intermediate. The conversion of this compound to 1,3,8-trihydroxynaphthalene is catalyzed by the enzyme this compound dehydratase. Inhibition of this pathway, and specifically the action of this compound dehydratase, has been shown to compromise fungal virulence, making it an attractive target for antifungal drug development. This guide will delve into the multifaceted role of this compound in fungal pathogenesis.

The DHN-Melanin Biosynthesis Pathway and the Central Role of this compound

The biosynthesis of DHN-melanin from acetate is a multi-step process involving several key enzymes. This compound is a pivotal intermediate in this pathway.

  • Diagram of the DHN-Melanin Biosynthesis Pathway:

DHN_Melanin_Pathway Acetate Acetate PKS Polyketide Synthase (PKS) Acetate->PKS THN1368 1,3,6,8-Tetrahydroxy- naphthalene PKS->THN1368 T4HNR T4HN Reductase THN1368->T4HNR This compound This compound T4HNR->this compound SCD This compound Dehydratase (SCD) This compound->SCD THN138 1,3,8-Trihydroxy- naphthalene SCD->THN138 T3HNR T3HN Reductase THN138->T3HNR Vermelone Vermelone T3HNR->Vermelone LAC Laccase Vermelone->LAC DHN_Melanin DHN-Melanin LAC->DHN_Melanin

Caption: The DHN-Melanin Biosynthesis Pathway Highlighting this compound.

Quantitative Data on this compound and its Role in Pathogenicity

The following tables summarize key quantitative data related to this compound and its importance in fungal biology and as a drug target.

Table 1: Enzyme Kinetics of this compound Dehydratase

Enzyme SourceSubstrateKm (µM)Vmax (µM s-1)Reference
Burkholderia dolosa (bacterial)(R)-Scytalone5.5 ± 1.70.20 ± 0.02[1]
Magnaporthe griseaThis compound31Not Reported[2]

Table 2: Inhibition of this compound Dehydratase

InhibitorFungal SpeciesInhibition Constant (Ki or IC50)Reference
CarpropamidPyricularia oryzaeKi = 0.14 nM[2]
NPD13731Pyricularia oryzae (Wild-type & V75M mutant)Strong Inhibition[3]
Melabiostin (Compound 16)Pyricularia oryzae (MBI-D-resistant)Potent Inhibitor[3]
Tetrahydrothiophenone derivativeMagnaporthe griseaKi = 15 pM[4]

Table 3: Impact of this compound Pathway Disruption on Fungal Virulence

Fungal SpeciesGene DisruptedPhenotypeImpact on PathogenicityReference
Colletotrichum gloeosporioidesCgSCD1 (this compound Dehydratase)No melanin accumulation in appressoriaSignificantly reduced virulence[5]
Bipolaris sorokinianaSCD1Lack of melanin synthesisSignificant reduction in pathogenicity on wheat[6]
Sclerotinia sclerotiorumSCD1Impaired sclerotial development, reduced resistance to UV lightDid not change pathogenicity (necrotroph)[7]
Ascochyta lentisAlSCD1Altered DHN-melanin productionNo change in virulence profile[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its role in phytopathogenic fungi.

This compound Dehydratase Activity Assay

This protocol is adapted from methods used for assaying this compound dehydratase activity.

Principle: The enzymatic dehydration of this compound to 1,3,8-trihydroxynaphthalene (1,3,8-THN) is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength corresponding to the formation of the product.

Materials:

  • Purified this compound dehydratase enzyme

  • This compound solution (substrate)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Spectrophotometer capable of measuring absorbance in the UV range

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and this compound at a known concentration.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the purified this compound dehydratase enzyme solution.

  • Immediately monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of 1,3,8-THN (typically around 315-320 nm).

  • Record the change in absorbance over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of 1,3,8-THN.

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.

Quantification of Fungal Melanin

This protocol provides a general method for the extraction and quantification of fungal melanin.

Principle: Fungal melanin is extracted using a strong base and then quantified spectrophotometrically by comparing its absorbance to a standard curve of synthetic melanin.

Materials:

  • Fungal mycelium or spores

  • 1 M NaOH

  • Concentrated HCl

  • Synthetic melanin standard (e.g., from Sepia officinalis)

  • Spectrophotometer

Procedure:

  • Harvest and lyophilize fungal biomass.

  • Suspend a known weight of the dried biomass in 1 M NaOH.

  • Autoclave the suspension (e.g., at 121°C for 20-60 minutes) to extract the melanin.

  • Centrifuge the mixture to pellet cellular debris and collect the supernatant containing the solubilized melanin.

  • Acidify the supernatant with concentrated HCl to precipitate the melanin.

  • Centrifuge to collect the melanin pellet and wash it several times with distilled water.

  • Dry the purified melanin pellet.

  • Dissolve the dried melanin in a known volume of 1 M NaOH.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 450 nm or 650 nm).[9]

  • Prepare a standard curve using known concentrations of synthetic melanin and determine the concentration of melanin in the fungal extract.

Fungal Pathogenicity Assay (Spray Inoculation Method)

This protocol is a generalized method for assessing the pathogenicity of foliar fungal pathogens.

Principle: Host plants are inoculated with a spore suspension of the fungus, and the development of disease symptoms is monitored and quantified over time.

Materials:

  • Healthy, susceptible host plants

  • Fungal culture of wild-type and mutant strains

  • Spore suspension medium (e.g., sterile water with a surfactant like Tween 20)

  • Hemocytometer or other cell counting device

  • Humid chamber

Procedure:

  • Grow the fungal strains on a suitable agar medium to induce sporulation.

  • Harvest spores by flooding the plate with the spore suspension medium and gently scraping the surface.

  • Filter the spore suspension to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer and adjust to a standardized concentration (e.g., 1 x 105 spores/mL).

  • Spray the spore suspension evenly onto the leaves of the host plants until runoff.

  • Place the inoculated plants in a humid chamber to maintain high humidity, which is crucial for spore germination and infection.

  • Incubate the plants under controlled environmental conditions (temperature, light).

  • Monitor the plants daily for the appearance and development of disease symptoms (e.g., lesions, wilting).

  • Quantify the disease severity at a specific time point post-inoculation by measuring lesion size, counting the number of lesions per leaf, or using a disease severity scale.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating Melanin Biosynthesis

The production of DHN-melanin, and thus the synthesis of this compound, is tightly regulated by complex signaling networks. The cAMP-dependent protein kinase A (PKA) pathway and the High Osmolarity Glycerol (HOG) pathway are two of the most critical regulatory cascades.[11][12]

  • Diagram of Signaling Pathways:

Signaling_Pathways cluster_cAMP cAMP/PKA Pathway cluster_HOG HOG Pathway G_protein G-protein coupled receptor Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase cAMP cAMP Adenylyl_cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA HOG1_MAPK HOG1 MAPK PKA->HOG1_MAPK Crosstalk Melanin_Biosynthesis DHN-Melanin Biosynthesis Genes (including SCD1) PKA->Melanin_Biosynthesis + (Positive Regulation) Sensor_kinase Sensor Kinase MAPKKK MAPKKK Sensor_kinase->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->HOG1_MAPK HOG1_MAPK->Melanin_Biosynthesis - (Negative Regulation)

Caption: Regulation of Melanin Biosynthesis by cAMP/PKA and HOG Pathways.

The cAMP/PKA pathway generally acts as a positive regulator of melanin biosynthesis, while the HOG pathway often exerts negative control.[12] Crosstalk between these pathways allows for fine-tuned regulation in response to various environmental cues.

Experimental Workflow for Generating a this compound Dehydratase Knockout Mutant

The generation of targeted gene knockout mutants is a fundamental approach to studying gene function. Agrobacterium tumefaciens-mediated transformation (ATMT) is a widely used and efficient method for creating such mutants in filamentous fungi.[13][14]

  • Diagram of Experimental Workflow:

Knockout_Workflow start Start construct Construct Gene Replacement Cassette (Flanking regions of SCD1 + Selectable Marker) start->construct transform_agrobacterium Transform Agrobacterium tumefaciens with the construct construct->transform_agrobacterium cocultivation Co-cultivate Agrobacterium with fungal spores or mycelia transform_agrobacterium->cocultivation selection Select for transformants on medium with antibiotic cocultivation->selection screening Screen putative mutants by PCR to confirm homologous recombination selection->screening phenotype Phenotypic Analysis of Knockout Mutant (Melanin production, growth, virulence) screening->phenotype end End phenotype->end

Caption: Workflow for Creating a this compound Dehydratase Knockout Mutant via ATMT.

Conclusion

This compound stands as a linchpin in the metabolic pathway leading to the production of DHN-melanin, a critical virulence factor for a multitude of phytopathogenic fungi. Its central role, and the essential nature of the enzyme that acts upon it, this compound dehydratase, underscores their importance as targets for the development of effective and specific fungicides. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to understand and combat fungal diseases of plants. Further research into the intricate regulation of the DHN-melanin pathway and the discovery of novel inhibitors of this compound dehydratase will continue to be vital in the ongoing effort to secure global food production.

References

The Scytalone Pathway in Magnaporthe oryzae: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Melanin Biosynthesis Pathway Essential for Fungal Pathogenicity

The rice blast fungus, Magnaporthe oryzae, poses a significant threat to global rice production. Its ability to infect host plants is critically dependent on the formation of a specialized infection structure called an appressorium. The function of this appressorium is reliant on the production of melanin, a dark pigment, via the 1,8-dihydroxynaphthalene (DHN) pathway, of which the Scytalone pathway is a central part. This technical guide provides a detailed overview of the core components of the this compound pathway, including its enzymes, intermediates, and regulation. It further presents quantitative data, detailed experimental protocols, and visual representations of the pathway and associated experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antifungal agents.

The Core this compound Biosynthetic Pathway

The biosynthesis of DHN-melanin in Magnaporthe oryzae is a multi-step process initiated from acetyl-CoA and malonyl-CoA. The core of this pathway involves a series of enzymatic reactions catalyzed by a polyketide synthase (PKS), a this compound dehydratase, and a trihydroxynaphthalene reductase.

Key Enzymes and Intermediates:

  • Polyketide Synthase (PKS1/ALB1): This enzyme catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to produce the polyketide precursor, 1,3,6,8-tetrahydroxynaphthalene.

  • This compound Dehydratase (SCD1/RSY1): This enzyme is responsible for the dehydration of this compound to 1,3,8-trihydroxynaphthalene (THN).[1] It also catalyzes the dehydration of vermelone to 1,8-dihydroxynaphthalene (DHN).

  • Trihydroxynaphthalene Reductase (BUF1/THR1): This reductase converts 1,3,8-trihydroxynaphthalene to vermelone.

Mutations in the genes encoding these enzymes, namely ALB1, RSY1, and BUF1, lead to albino, rosy, and buff-colored colonies, respectively, due to the disruption of the melanin biosynthetic pathway.[2]

Scytalone_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks1 PKS1 (ALB1) acetyl_coa->pks1 thn_1368 1,3,6,8-Tetrahydroxynaphthalene pks1->thn_1368 This compound This compound thn_1368->this compound scd1 SCD1 (RSY1) This compound->scd1 thn_138 1,3,8-Trihydroxynaphthalene scd1->thn_138 buf1 BUF1 (THR1) thn_138->buf1 vermelone Vermelone buf1->vermelone scd1_2 SCD1 (RSY1) vermelone->scd1_2 dhn 1,8-Dihydroxynaphthalene scd1_2->dhn melanin Melanin dhn->melanin

Core this compound Pathway in M. oryzae

Quantitative Data

A thorough understanding of the enzymatic parameters and inhibitory constants is crucial for targeted drug development. The following tables summarize the available quantitative data for the key enzymes and inhibitors of the this compound pathway in M. oryzae.

Table 1: Enzyme Kinetic Parameters

EnzymeGeneSubstrateKm (µM)Vmaxkcat
This compound DehydrataseSCD1/RSY1This compoundData not availableData not availableData not available
Trihydroxynaphthalene ReductaseBUF1/THR11,3,8-TrihydroxynaphthaleneData not availableData not availableData not available
Polyketide SynthasePKS1/ALB1Acetyl-CoA, Malonyl-CoAData not availableData not availableData not available

Table 2: Inhibitor Activity

InhibitorTarget EnzymeInhibition TypeIC50EC50 (mg/L)MIC (mg/mL)
TricyclazoleTrihydroxynaphthalene ReductaseData not availableData not available0.06 - 1.12[3]Data not available
AzoxystrobinMycelial GrowthData not availableData not available0.044 (ED50)[4]Data not available
Myristica fragrans n-hexane extract (PE-01)Melanin BiosynthesisData not availableData not availableData not available0.625 (MIC100), 0.312 (MIC50)[2]
CarpropamidThis compound DehydrataseData not availableData not availableData not availableData not available
PyroquilonTrihydroxynaphthalene ReductaseData not availableData not availableData not availableData not available
PhthalideTrihydroxynaphthalene ReductaseData not availableData not availableData not availableData not available

Note: While the target enzymes for several inhibitors are known, specific IC50 values against purified M. oryzae enzymes are not consistently reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound pathway.

Polyketide Synthase (PKS) Activity Assay (General Protocol)

Due to the complexity of PKS enzymes, a universally standardized in vitro assay is challenging. However, a common approach involves the use of radiolabeled precursors and analysis of the resulting products.

Principle: This assay measures the incorporation of a radiolabeled substrate, such as [2-14C]malonyl-CoA, into a polyketide product by a purified or cell-free extract containing the PKS enzyme.

Materials:

  • Purified PKS enzyme or cell-free extract from M. oryzae

  • Acetyl-CoA (starter unit)

  • [2-14C]malonyl-CoA (extender unit)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Quenching solution (e.g., 6 M HCl)

  • Ethyl acetate for extraction

  • Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and the PKS enzyme preparation.

  • Initiate the reaction by adding [2-14C]malonyl-CoA.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 25°C) for a defined period (e.g., 2 hours).

  • Stop the reaction by adding the quenching solution. This step also facilitates the cyclization and aromatization of the polyketide product.

  • Extract the polyketide product from the aqueous reaction mixture using ethyl acetate.

  • Analyze the extracted product by TLC or HPLC to separate the radiolabeled product from the unreacted substrate.

  • Quantify the amount of radioactivity in the product spot or peak using a scintillation counter to determine the enzyme activity.

PKS_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, Acetyl-CoA, Enzyme) start->prepare_mix add_substrate Add [2-14C]malonyl-CoA prepare_mix->add_substrate incubate Incubate at 25°C for 2h add_substrate->incubate quench Stop Reaction with 6 M HCl incubate->quench extract Extract with Ethyl Acetate quench->extract analyze Analyze by TLC or HPLC extract->analyze quantify Quantify Radioactivity analyze->quantify end End quantify->end

Workflow for a PKS Activity Assay
Trihydroxynaphthalene Reductase (THR1/BUF1) Activity Assay

Principle: The activity of THR1 is determined by monitoring the consumption of NADPH at 340 nm as it reduces a substrate.

Materials:

  • Purified THR1 enzyme or cell-free extract

  • 100 mM MOPS-NaOH buffer, pH 7.0

  • 0.1 mM NADPH

  • 20 µM Phenanthrene quinone (PQ) as a substrate

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

Procedure:

  • Prepare an assay mixture in a cuvette containing 100 mM MOPS-NaOH buffer (pH 7.0) and 0.1 mM NADPH.

  • Add the enzyme extract to the mixture.

  • If testing inhibitors, add the inhibitor dissolved in DMSO and briefly incubate. For the control, add an equal volume of DMSO.

  • Initiate the reaction by adding the substrate (PQ) dissolved in DMSO.

  • Immediately monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.

  • Calculate the initial rate of NADPH consumption from the linear portion of the absorbance curve to determine the enzyme activity.

THR1_Assay_Workflow start Start prepare_mix Prepare Assay Mixture (MOPS buffer, NADPH) start->prepare_mix add_enzyme Add Enzyme Extract prepare_mix->add_enzyme add_inhibitor Add Inhibitor (or DMSO) add_enzyme->add_inhibitor start_reaction Initiate with Substrate (PQ) add_inhibitor->start_reaction monitor_absorbance Monitor Absorbance at 340 nm start_reaction->monitor_absorbance calculate_activity Calculate Initial Rate monitor_absorbance->calculate_activity end End calculate_activity->end

References

An In-Depth Technical Guide to the Enzymatic Conversion of Scytalone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of scytalone, a critical step in the fungal dihydroxynaphthalene (DHN)-melanin biosynthesis pathway. A thorough understanding of this process is paramount for the development of novel antifungal agents, particularly for targeting pathogenic fungi like Magnaporthe grisea, the causative agent of rice blast disease.

Introduction: The Significance of this compound Conversion

Fungal melanin plays a crucial role in the pathogenicity and survival of many fungal species. It provides protection against environmental stresses such as UV radiation and enzymatic lysis, and in pathogenic fungi, it is often essential for host penetration. The DHN-melanin pathway is a key metabolic route for the synthesis of this protective polymer. The enzymatic conversion of this compound to 1,3,8-trihydroxynaphthalene is a pivotal dehydration reaction within this pathway, catalyzed by the enzyme this compound Dehydratase (SD).[1][2] Due to its central role and absence in mammals, this compound Dehydratase is a prime target for the development of selective fungicides.[3]

The DHN-Melanin Biosynthesis Pathway

The synthesis of DHN-melanin is a multi-step process involving a series of reduction and dehydration reactions. The pathway begins with the precursor molecule acetyl-CoA or malonyl-CoA and proceeds through several intermediates. This compound Dehydratase catalyzes two distinct dehydration steps in this pathway: the conversion of this compound to 1,3,8-trihydroxynaphthalene and the subsequent conversion of vermelone to 1,8-dihydroxynaphthalene (DHN).[4] The polymerization of DHN ultimately leads to the formation of melanin.

dot

Caption: The DHN-melanin biosynthesis pathway highlighting the dual role of this compound Dehydratase.

The Catalyst: this compound Dehydratase (EC 4.2.1.94)

This compound Dehydratase is a hydro-lyase that cleaves a carbon-oxygen bond, resulting in the elimination of a water molecule.[5] The enzyme from Magnaporthe grisea is a trimeric protein, with each monomer adopting a novel cone-shaped alpha + beta barrel fold that encloses the hydrophobic active site.[6][7] This structural arrangement is crucial for its catalytic activity and inhibitor binding. The enzyme does not require any metal ions or cofactors for its function.[8]

Catalytic Mechanism

The dehydration of this compound by this compound Dehydratase is proposed to proceed through a syn-elimination mechanism.[2] The reaction is initiated by a general base, His85, which abstracts a proton from the C2 position of this compound. This is followed by the elimination of the hydroxyl group from the C3 position, facilitated by proton donation from a water molecule activated by Tyr30 and Tyr50.[2]

Catalytic_Mechanism

Caption: General workflow for the recombinant production and purification of this compound Dehydratase.

A detailed protocol typically involves the following steps:

  • Gene Amplification and Cloning: The gene encoding this compound Dehydratase is amplified by PCR and cloned into an expression vector, often with a polyhistidine-tag for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Protein Expression: The bacterial culture is grown to a suitable optical density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis: The cells are harvested and lysed to release the recombinant protein.

  • Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). [9]Further purification steps like size-exclusion chromatography may be employed to achieve high purity. [10]

Spectrophotometric Enzyme Assay

The activity of this compound Dehydratase can be monitored continuously using a spectrophotometric assay. The conversion of this compound to 1,3,8-trihydroxynaphthalene results in a decrease in absorbance at 282 nm. [11] Materials:

  • Purified this compound Dehydratase

  • This compound (substrate)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Set up the reaction mixture in a cuvette containing the assay buffer and a defined concentration of this compound.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C).

  • Initiate the reaction by adding a small volume of the purified enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 282 nm over time.

  • The initial reaction rate is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of this compound.

Conclusion and Future Directions

The enzymatic conversion of this compound by this compound Dehydratase represents a critical juncture in the biosynthesis of fungal melanin and, consequently, a highly attractive target for antifungal drug development. This guide has provided a detailed overview of the pathway, the enzyme's mechanism, quantitative kinetic data for a key variant, and fundamental experimental protocols. Future research should focus on obtaining comprehensive kinetic data for the wild-type enzyme with both of its natural substrates, this compound and vermelone. Furthermore, high-throughput screening assays based on the principles outlined here can be employed to discover and characterize novel inhibitors of this compound Dehydratase, paving the way for the development of new and effective fungicides to combat devastating plant diseases and potential human fungal infections.

References

Scytalone: A Key Precursor in Fungal Melanin Biosynthesis and a Target for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal melanin is a ubiquitous dark pigment that plays a crucial role in the survival, virulence, and pathogenesis of numerous fungal species. One of the primary pathways for melanin biosynthesis in ascomycetous fungi is the dihydroxynaphthalene (DHN) melanin pathway. Central to this pathway is the intermediate compound, scytalone. This technical guide provides a comprehensive overview of the role of this compound as a precursor to fungal melanin, detailing the enzymatic steps involved in its formation and subsequent conversion, the regulatory signaling pathways, and its significance as a target for the development of novel antifungal agents. This document is intended for researchers, scientists, and professionals involved in mycology, biochemistry, and drug development.

The Dihydroxynaphthalene (DHN) Melanin Biosynthesis Pathway

The DHN-melanin pathway is a multi-step enzymatic process that converts acetyl-CoA and malonyl-CoA into the polymeric melanin pigment. This compound is a critical intermediate in this pathway.[1] The key enzymatic reactions involving this compound are:

  • Formation of this compound: The pathway begins with the synthesis of the polyketide 1,3,6,8-tetrahydroxynaphthalene (T4HN) from acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS). T4HN is then reduced by a specific reductase to form this compound.[1]

  • Conversion of this compound to 1,3,8-Trihydroxynaphthalene (T3HN): this compound undergoes dehydration, catalyzed by the enzyme This compound dehydratase , to yield 1,3,8-trihydroxynaphthalene (T3HN). This is a pivotal step in the pathway and a key target for antifungal intervention.[2][3]

  • Subsequent Steps to Melanin: T3HN is then further reduced to vermelone, which is subsequently dehydrated to form the monomer 1,8-dihydroxynaphthalene (DHN). Finally, DHN monomers are polymerized by laccases and other oxidases to form the complex melanin polymer that is incorporated into the fungal cell wall.[1]

The following diagram illustrates the core segment of the DHN-melanin biosynthesis pathway focusing on this compound.

DHN_Melanin_Pathway cluster_main DHN Melanin Biosynthesis Pathway Acetyl-CoA_Malonyl-CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA_Malonyl-CoA->PKS T4HN 1,3,6,8-Tetrahydroxynaphthalene (T4HN) PKS->T4HN T4HN_Reductase T4HN Reductase T4HN->T4HN_Reductase This compound This compound T4HN_Reductase->this compound Scytalone_Dehydratase This compound Dehydratase This compound->Scytalone_Dehydratase T3HN 1,3,8-Trihydroxynaphthalene (T3HN) Scytalone_Dehydratase->T3HN Vermelone_Reductase Reductase T3HN->Vermelone_Reductase Vermelone Vermelone Vermelone_Reductase->Vermelone Vermelone_Dehydratase Dehydratase Vermelone->Vermelone_Dehydratase DHN 1,8-Dihydroxynaphthalene (DHN) Vermelone_Dehydratase->DHN Laccase Laccase/Oxidase DHN->Laccase Melanin DHN-Melanin Polymer Laccase->Melanin cAMP_PKA_Pathway cluster_cAMP cAMP/PKA Signaling Pathway in Melanin Regulation Environmental_Stimuli Environmental Stimuli (e.g., glucose, nitrogen stress) GPCR G-Protein Coupled Receptor (GPCR) Environmental_Stimuli->GPCR G_Protein G Protein GPCR->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA_R PKA (Regulatory Subunit) cAMP->PKA_R PKA_C PKA (Catalytic Subunit) PKA_R->PKA_C releases Transcription_Factor Transcription Factor(s) PKA_C->Transcription_Factor activates DHN_Genes DHN Melanin Biosynthesis Genes Transcription_Factor->DHN_Genes upregulates HOG_Pathway cluster_HOG HOG Signaling Pathway in Melanin Regulation Osmotic_Stress Osmotic Stress / Other Stresses Sensor_Kinase Sensor Kinase Osmotic_Stress->Sensor_Kinase MAPKKK MAPKKK Sensor_Kinase->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates HOG_MAPK HOG MAPK MAPKK->HOG_MAPK phosphorylates Transcription_Factor_HOG Transcription Factor(s) HOG_MAPK->Transcription_Factor_HOG activates DHN_Genes_HOG DHN Melanin Biosynthesis Genes Transcription_Factor_HOG->DHN_Genes_HOG represses Experimental_Workflow cluster_workflow Workflow for this compound Dehydratase Studies start Start gene_cloning Clone this compound Dehydratase Gene into an Expression Vector start->gene_cloning transformation Transform E. coli with the Expression Construct gene_cloning->transformation expression Induce Protein Expression (e.g., with IPTG) transformation->expression cell_lysis Cell Lysis and Crude Extract Preparation expression->cell_lysis purification Purify Recombinant Protein (e.g., Ni-NTA chromatography) cell_lysis->purification verification Verify Protein Purity (SDS-PAGE, Western Blot) purification->verification activity_assay Enzyme Activity Assay and Kinetic Analysis verification->activity_assay inhibitor_screening Inhibitor Screening and Ki Determination activity_assay->inhibitor_screening end End inhibitor_screening->end

References

The Natural Occurrence and Induced Accumulation of Scytalone in Fungal Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytalone is a naturally occurring benzopyranone that serves as a crucial intermediate in the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in numerous fungal species.[1][2] Fungal melanin plays a significant role in pathogenesis, providing protection against environmental stresses such as UV radiation and enzymatic lysis by host organisms. The inherent biological activity of this compound and its derivatives has garnered interest within the drug development sector, necessitating a comprehensive understanding of its natural occurrence and methods for its production. This technical guide provides an in-depth overview of the fungal species known to produce this compound, quantitative data on its accumulation, detailed experimental protocols for its isolation and analysis, and visualizations of the relevant biochemical and experimental pathways.

Natural Occurrence and Induced Accumulation of this compound

This compound is not typically accumulated in significant quantities by wild-type fungal strains as it is rapidly converted to subsequent intermediates in the DHN-melanin pathway. However, targeted genetic modification of fungal species, specifically through the knockout of genes encoding for this compound dehydratase, has proven to be an effective strategy for the controlled production and accumulation of this compound.[3]

Fungal Species Known to Produce this compound

The following table summarizes fungal species in which the natural occurrence or induced accumulation of this compound has been reported. The primary method for achieving significant this compound yields involves the creation of mutant strains with a blocked DHN-melanin pathway.

Fungal SpeciesStrain TypeMethod of InductionReference
Verticillium dahliaeMutant (brm-1, brm-3)Spontaneous mutation[2]
Botrytis cinereaMutant (Δbcscd1)Gene knockout[4][5]
Ascochyta lentisMutant (scd1::hyg)Gene knockout (ATMT)[3]
Colletotrichum lagenariumMutant (9201Y)Gene deletion[6]
Bipolaris oryzaeMutant (SCD1 knockout)Gene disruption[3]
Magnaporthe griseaMutantGene disruption[3]
Phaeoacremonium speciesWild TypeNatural Production[7]

Quantitative Analysis of this compound Production

Quantitative data on this compound production is often context-dependent, varying with the fungal species, strain, culture conditions, and extraction methods. While precise comparative yields are not always available in the literature, the following table provides an overview of reported this compound accumulation.

Fungal SpeciesStrainAccumulation DetailsAnalytical MethodReference
Verticillium dahliaebrm-1, brm-3Accumulates and extrudes this compound into the medium.Not specified[2]
Botrytis cinereaΔbcscd1Accumulates this compound in the culture filtrate, particularly in aged cultures (10-15 dpi).TLC[4][5]
Ascochyta lentisscd1::hygAltered DHN-melanin production, indicating this compound accumulation.Visual phenotype[3]
Colletotrichum lagenarium9201YAccumulates this compound in the culture medium.TLC[6]
Phaeoacremonium speciesWild TypeDetected and quantified.LC-MS/MS[7]

Experimental Protocols

This section details the methodologies for key experiments related to the production, extraction, and analysis of this compound from fungal cultures.

Protocol 1: Fungal Culture and DNA Extraction

Objective: To cultivate fungal biomass for genetic manipulation and subsequent this compound production.

Materials:

  • Fungal strain of interest

  • Appropriate culture medium (e.g., Potato Dextrose Agar/Broth)

  • Sterile culture flasks and petri dishes

  • Incubator

  • Liquid nitrogen

  • Mortar and pestle

  • DNA extraction buffer (e.g., CTAB or commercial kit)

  • Phenol:chloroform:isoamyl alcohol

  • Isopropanol and 70% ethanol

Procedure:

  • Inoculate the fungal strain onto the surface of an appropriate agar medium in a petri dish or into a liquid medium in a flask.

  • Incubate the culture under optimal growth conditions (temperature, light) for the specific fungal species until sufficient biomass is produced.

  • For DNA extraction, harvest the mycelium from the agar plate or by filtering the liquid culture.

  • Freeze the mycelium with liquid nitrogen and grind it to a fine powder using a sterile mortar and pestle.[8][9]

  • Follow a standard DNA extraction protocol, such as the CTAB method or a commercially available fungal DNA extraction kit, to isolate high-quality genomic DNA.[8][10]

Protocol 2: Gene Knockout of this compound Dehydratase

Objective: To create a mutant fungal strain that accumulates this compound by disrupting the gene encoding this compound dehydratase.

A. Agrobacterium tumefaciens-Mediated Transformation (ATMT)

Materials:

  • Agrobacterium tumefaciens strain (e.g., AGL-1)

  • Binary vector containing a selection marker (e.g., hygromycin resistance) and flanking regions homologous to the target gene.

  • Competent A. tumefaciens cells

  • Induction medium (IM) with acetosyringone

  • Fungal spores or protoplasts

  • Co-cultivation plates

  • Selection medium containing an appropriate antibiotic

Procedure:

  • Transform the binary vector into competent A. tumefaciens cells via electroporation.[11]

  • Grow the transformed A. tumefaciens in a starter culture and then induce with acetosyringone.[11]

  • Prepare a suspension of fungal spores or protoplasts.

  • Mix the induced A. tumefaciens culture with the fungal suspension and plate onto co-cultivation medium.[11][12]

  • After co-cultivation for a specified period (e.g., 48-72 hours), transfer the fungal material to a selection medium containing an antibiotic to kill the A. tumefaciens and a selection agent to select for transformed fungal cells.[12]

  • Isolate and purify the resulting transformants through sub-culturing on the selection medium.

  • Confirm the gene knockout through PCR and Southern blot analysis.

B. CRISPR/Cas9 Gene Editing

Materials:

  • CRISPR/Cas9 expression vector or pre-assembled Cas9 ribonucleoprotein (RNP) complex

  • Guide RNA (gRNA) targeting the this compound dehydratase gene

  • Donor DNA template for homologous recombination (if required)

  • Fungal protoplasts

  • PEG-calcium transformation buffer

Procedure:

  • Design and synthesize a gRNA specific to the target this compound dehydratase gene.[13]

  • Clone the gRNA into a Cas9 expression vector or assemble the Cas9 RNP complex in vitro.[13]

  • Prepare fungal protoplasts from young mycelium using lytic enzymes.

  • Transform the protoplasts with the CRISPR/Cas9 vector or RNP complex using a PEG-mediated transformation method.[13]

  • Plate the transformed protoplasts on a regeneration medium.

  • Screen the resulting colonies for the desired mutation using PCR and DNA sequencing.[14]

Protocol 3: Extraction and Purification of this compound

Objective: To extract and purify this compound from the culture of the mutant fungal strain.

Materials:

  • Liquid culture of the this compound-accumulating fungal mutant

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol)

Procedure:

  • Grow the mutant fungal strain in a liquid medium for a suitable period to allow for this compound accumulation.

  • Separate the mycelium from the culture filtrate by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.[15]

  • Combine the organic layers and evaporate the solvent using a rotary evaporator to obtain the crude extract.[15]

  • Purify the crude extract using silica gel column chromatography.

  • Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a methanol wash) to isolate the this compound.[15]

  • Collect the fractions and analyze them for the presence of this compound using TLC or HPLC.

Protocol 4: Analysis of this compound

A. Thin-Layer Chromatography (TLC)

Objective: To qualitatively detect the presence of this compound in extracts.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Solvent system (e.g., chloroform:methanol mixtures)

  • UV lamp for visualization

Procedure:

  • Dissolve the crude extract or purified fractions in a small amount of an appropriate solvent.

  • Spot the samples onto the baseline of a TLC plate.[16]

  • Develop the plate in a chamber saturated with the chosen solvent system.[17]

  • After the solvent front has reached the top of the plate, remove the plate and let it dry.[18]

  • Visualize the spots under a UV lamp. This compound should appear as a distinct spot with a specific retention factor (Rf) value.

B. High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in a sample.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)

  • This compound standard of known concentration

Procedure:

  • Prepare a standard curve by injecting known concentrations of the this compound standard into the HPLC system.

  • Prepare the sample by dissolving a known amount of the extract in the mobile phase and filtering it.[19]

  • Inject the sample into the HPLC system.

  • Run the HPLC with a suitable gradient or isocratic method to separate the components of the extract.[19]

  • Detect this compound by monitoring the absorbance at its λmax (around 280 nm).

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.[20]

Signaling Pathways and Experimental Workflows

DHN-Melanin Biosynthesis Pathway

The following diagram illustrates the key steps in the DHN-melanin biosynthesis pathway, highlighting the position of this compound and the point of enzymatic action by this compound dehydratase.

DHN_Melanin_Pathway cluster_start Start cluster_intermediates Intermediates cluster_end End Product Acetyl-CoA Acetyl-CoA 1,3,6,8-Tetrahydroxynaphthalene 1,3,6,8-Tetrahydroxynaphthalene Acetyl-CoA->1,3,6,8-Tetrahydroxynaphthalene Polyketide Synthase This compound This compound 1,3,6,8-Tetrahydroxynaphthalene->this compound Reductase 1,3,8-Trihydroxynaphthalene 1,3,8-Trihydroxynaphthalene This compound->1,3,8-Trihydroxynaphthalene This compound Dehydratase Vermelone Vermelone 1,3,8-Trihydroxynaphthalene->Vermelone Reductase 1,8-Dihydroxynaphthalene 1,8-Dihydroxynaphthalene Vermelone->1,8-Dihydroxynaphthalene Dehydratase DHN-Melanin DHN-Melanin 1,8-Dihydroxynaphthalene->DHN-Melanin Laccase/Polymerization

Caption: The DHN-melanin biosynthesis pathway in fungi.

Experimental Workflow for this compound Production

This diagram outlines the general workflow for producing and analyzing this compound from a fungal source through genetic modification.

Scytalone_Production_Workflow cluster_fungal_prep Fungal Preparation cluster_genetic_mod Genetic Modification cluster_production_analysis Production and Analysis Fungal_Culture 1. Fungal Culture (e.g., Verticillium dahliae) DNA_Extraction 2. Genomic DNA Extraction Fungal_Culture->DNA_Extraction Gene_Knockout 3. Gene Knockout of This compound Dehydratase (ATMT or CRISPR/Cas9) DNA_Extraction->Gene_Knockout Mutant_Screening 4. Mutant Screening and Verification Gene_Knockout->Mutant_Screening Mutant_Culture 5. Cultivation of Mutant Strain Mutant_Screening->Mutant_Culture Extraction 6. This compound Extraction from Culture Filtrate Mutant_Culture->Extraction Purification 7. Purification (Column Chromatography) Extraction->Purification Analysis 8. Analysis (TLC, HPLC, NMR, MS) Purification->Analysis

Caption: Experimental workflow for this compound production.

References

The Genetic Architecture of Scytalone Production in Fungi: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Scytalone is a crucial intermediate in the biosynthesis of 1,8-dihydroxynaphthalene (DHN)-melanin, a pigment that plays a significant role in the pathogenicity and survival of numerous fungal species. Understanding the genetic underpinnings of this compound production is paramount for the development of novel antifungal therapies. This technical guide provides an in-depth exploration of the core genes, enzymatic reactions, and regulatory networks that govern this compound biosynthesis in fungi. It consolidates quantitative data from various studies, details key experimental methodologies, and presents visual representations of the pertinent biological pathways to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Fungal infections pose a significant threat to human health and agriculture. A key factor in the virulence of many pathogenic fungi is the production of melanin, a pigment that protects the fungus from environmental stresses and host immune responses. The most common type of melanin in fungi is 1,8-dihydroxynaphthalene (DHN)-melanin, and its biosynthesis proceeds through a multi-step pathway involving several key intermediates, one of which is this compound. The enzymes responsible for this compound synthesis are therefore attractive targets for the development of new antifungal agents. This guide aims to provide a detailed overview of the genetic and molecular mechanisms controlling this compound production in fungi.

The DHN-Melanin Biosynthetic Pathway: A Focus on this compound

This compound is synthesized as part of the DHN-melanin pathway, which begins with the polymerization of acetate units by a polyketide synthase (PKS). The resulting polyketide undergoes a series of cyclization and reduction reactions to form 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN). This is then reduced to this compound. This compound is subsequently dehydrated to 1,3,8-trihydroxynaphthalene (1,3,8-THN), which is then reduced to vermelone. Finally, vermelone is dehydrated to 1,8-DHN, the monomer that polymerizes to form DHN-melanin.

Core Genes and Enzymes

The biosynthesis of this compound is orchestrated by a set of conserved genes, often found clustered together in the fungal genome. The core enzymes directly involved in the synthesis of this compound from the initial polyketide are:

  • Polyketide Synthase (PKS): This enzyme catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to produce the polyketide backbone. In many fungi, the gene encoding this enzyme is designated as pksP or alb1.

  • 1,3,6,8-Tetrahydroxynaphthalene Reductase: This enzyme is responsible for the reduction of 1,3,6,8-THN to this compound. The gene encoding this reductase is often named arp2 in Aspergillus fumigatus or BcBRN1/2 in Botrytis cinerea.[1][2]

Following the formation of this compound, the pathway continues with the involvement of:

  • This compound Dehydratase: This enzyme catalyzes the dehydration of this compound to 1,3,8-THN. The corresponding gene is frequently designated as arp1 in A. fumigatus or BcSCD1 in B. cinerea.[1][2]

Gene Cluster Organization

In many fungal species, the genes involved in DHN-melanin biosynthesis, including those for this compound production, are organized into a gene cluster. This co-localization facilitates the coordinated regulation of their expression. The composition and organization of these clusters can vary between different fungal species. For example, in Aspergillus fumigatus, the DHN-melanin gene cluster comprises six genes: pksP (alb1), ayg1, arp1, arp2, abr1, and abr2.[3] In Botrytis cinerea, the genes are also clustered, though with some differences in organization.[4]

Quantitative Data on this compound Production and Gene Expression

The production of this compound and the expression of the associated biosynthetic genes are tightly regulated and can be quantified to understand the impact of genetic modifications and environmental stimuli.

This compound Production in Fungal Mutants

Genetic manipulation of the DHN-melanin pathway provides valuable insights into the function of individual genes. Deletion of genes downstream of this compound synthesis often leads to its accumulation.

Table 1: this compound Accumulation in Fungal Mutants

Fungal SpeciesGenotypePhenotypeThis compound AccumulationReference
Botrytis cinereaΔbcscd1Deficient in sclerotium germinationAccumulation of this compound in culture filtrate[2][5]
Aspergillus fumigatusΔarp1Reddish-pink conidiaAccumulation of this compound and flaviolin[3]
Verticillium dahliaebrm-1, brm-3Brown microsclerotiaAccumulation of (+)-Scytalone[1][2]
Ascochyta lentisΔAlSCD1Light brown/brownish-pink pycnidiaAltered DHN-melanin production, suggesting this compound accumulation

Note: Quantitative values for this compound accumulation are often reported qualitatively or in relative terms in the literature. Direct comparative values in standardized units are not always available.

Enzyme Kinetics

The efficiency of the enzymes involved in this compound biosynthesis can be characterized by their kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Table 2: Kinetic Parameters of this compound Biosynthesis Enzymes

EnzymeFungal SpeciesSubstrateKm (µM)Vmax (or kcat)Reference
This compound Dehydratase (Wild-Type)Pyricularia oryzaeThis compound~50Not specified
This compound Dehydratase (Val75Met variant)Pyricularia oryzaeThis compound~50~50% of wild-type

Note: Comprehensive kinetic data for all core enzymes across different fungal species is limited in the publicly available literature.

Gene Expression Analysis

The expression levels of the genes in the this compound biosynthesis pathway are often regulated by transcription factors and signaling pathways. Quantitative real-time PCR (qRT-PCR) and transcriptomic analyses are used to measure these changes.

Table 3: Regulation of Gene Expression in the this compound Biosynthesis Pathway

FungusGene(s)Condition/MutantFold Change/Effect on ExpressionReference
Pestalotiopsis ficiPfma cluster genesΔrsdAUpregulation
Pestalotiopsis ficiThis compound dehydrataseΔPfmaHDownregulation
Colletotrichum fructicolapks1, scd1, t4hr1, thr1Overexpression of cmr1 in Δcmr2Strong activation
Colletotrichum fructicolapks1, t4hr1, thr1Overexpression of cmr2 in Δcmr1Activation

Regulatory Networks Controlling this compound Production

The biosynthesis of this compound is not a standalone process but is integrated into the broader cellular regulatory network, responding to developmental cues and environmental stresses.

Transcription Factors

Several transcription factors have been identified that regulate the expression of the DHN-melanin gene clusters. A key regulator is Cmr1 , a C2H2 zinc finger transcription factor, which is conserved in many melanin-producing fungi and is known to positively regulate the expression of melanin biosynthesis genes.[4] In Pestalotiopsis fici, two transcription factors, PfmaF and PfmaH , located within the DHN-melanin gene cluster, cooperatively regulate the pathway.

Signaling Pathways

Cellular signaling pathways play a crucial role in relaying external signals to the transcriptional machinery that controls this compound production. The cAMP-dependent protein kinase A (PKA) pathway and the High Osmolarity Glycerol (HOG) pathway have been implicated in the regulation of melanin biosynthesis in several fungi. These pathways can modulate the activity of transcription factors that, in turn, control the expression of the this compound biosynthetic genes.

Signaling_Pathway ext_stimuli Environmental Stress (e.g., UV, Oxidative Stress) membrane receptor Membrane Receptors ext_stimuli->receptor hog_pathway HOG Pathway receptor->hog_pathway camp_pathway cAMP/PKA Pathway receptor->camp_pathway tfs Transcription Factors (e.g., Cmr1) hog_pathway->tfs camp_pathway->tfs gene_cluster This compound Biosynthesis Gene Cluster tfs->gene_cluster Activation This compound This compound Production gene_cluster->this compound

Caption: Signaling pathways regulating this compound production.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic basis of this compound production.

Fungal Gene Deletion via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol describes a general method for creating gene knockout mutants in fungi.

  • Vector Construction:

    • Amplify the 5' and 3' flanking regions (typically 1-1.5 kb) of the target gene from fungal genomic DNA using PCR with primers containing appropriate restriction sites.

    • Clone the amplified flanks on either side of a selectable marker gene (e.g., hygromycin resistance cassette, hph) in a binary vector suitable for Agrobacterium transformation (e.g., pCAMBIA series).

    • Verify the final construct by restriction digestion and sequencing.

  • Agrobacterium Transformation:

    • Introduce the binary vector into a competent A. tumefaciens strain (e.g., AGL-1, EHA105) by electroporation or heat shock.

    • Select transformed Agrobacterium colonies on LB agar plates containing appropriate antibiotics (e.g., kanamycin for the binary vector and rifampicin for the Agrobacterium strain).

  • Fungal Transformation:

    • Grow the transformed A. tumefaciens in induction medium (e.g., IM) containing acetosyringone to induce the vir genes.

    • Prepare a suspension of fungal spores or protoplasts.

    • Co-cultivate the induced Agrobacterium with the fungal spores/protoplasts on a cellophane membrane placed on co-cultivation medium for 2-3 days.

    • Transfer the cellophane membrane to a selection medium containing an antifungal agent to kill the Agrobacterium (e.g., cefotaxime) and a selection agent for the fungal transformants (e.g., hygromycin B).

    • Incubate until transformant colonies appear.

  • Screening and Verification of Mutants:

    • Isolate individual transformant colonies and perform single-spore isolation to ensure genetic homogeneity.

    • Confirm the gene replacement event by PCR using primers flanking the target gene and internal to the selectable marker.

    • Further verification can be done by Southern blot analysis or qPCR.

ATMT_Workflow start Start vector Construct Binary Vector start->vector agro_trans Transform Agrobacterium vector->agro_trans co_culture Co-cultivate with Fungus agro_trans->co_culture selection Select Transformants co_culture->selection verification Verify Mutants (PCR/Southern) selection->verification end End verification->end

Caption: Workflow for ATMT-mediated gene deletion.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Grow fungal cultures in an appropriate liquid medium.

    • Separate the mycelium from the culture filtrate by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Combine the organic phases and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of methanol for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both often containing a small amount of acid, e.g., 0.1% formic acid). A typical gradient might be 10-90% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 280 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a pure standard of this compound at different concentrations.

    • Inject the standards and the prepared samples into the HPLC system.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

    • Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.

Analysis of Gene Expression by RT-qPCR
  • RNA Extraction and cDNA Synthesis:

    • Harvest fungal mycelium from liquid cultures and immediately freeze in liquid nitrogen.

    • Grind the frozen mycelium to a fine powder.

    • Extract total RNA using a commercial kit or a Trizol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR:

    • Design and validate primers for the target genes (e.g., pksP, arp1, arp2) and a reference gene (e.g., actin, tubulin, or GAPDH). Primers should amplify a product of 100-200 bp.

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction in a real-time PCR cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melting curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion

The production of this compound is a critical step in the biosynthesis of DHN-melanin, a key virulence factor in many pathogenic fungi. This technical guide has provided a comprehensive overview of the genetic basis of this compound production, including the core genes and enzymes, their regulation by transcription factors and signaling pathways, and quantitative aspects of their expression and function. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to investigate this important pathway. A thorough understanding of the molecular mechanisms underlying this compound biosynthesis will undoubtedly facilitate the development of novel and effective antifungal strategies targeting this crucial metabolic pathway. Further research focusing on obtaining more comprehensive quantitative data, particularly on enzyme kinetics and metabolite fluxes in various fungal species, will be invaluable in advancing our ability to combat fungal diseases.

References

Methodological & Application

Application Notes and Protocols for Scytalone Extraction and Purification from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytalone is a key intermediate in the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in many fungi.[1] Fungal melanin plays a crucial role in the protection against environmental stresses such as UV radiation and enzymatic lysis, and it is often associated with pathogenicity.[1] The study of this compound and other melanin pathway intermediates is vital for understanding fungal biology and for the development of novel antifungal agents. These application notes provide detailed protocols for the extraction and purification of this compound from fungal cultures, intended for researchers in mycology, natural product chemistry, and drug discovery.

Data Presentation

Table 1: Illustrative Comparison of Solvents for Fungal Secondary Metabolite Extraction

Solvent SystemExtraction MethodTypical Yield Range (%)Purity (%)Notes
Ethyl AcetateLiquid-Liquid15 - 2560 - 80Good selectivity for moderately polar compounds like this compound.[2]
MethanolSolid-Liquid20 - 3540 - 60Extracts a broader range of polar and non-polar compounds, may require more extensive purification.[4]
AcetoneSolid-Liquid18 - 3050 - 70Effective for a wide range of polarities, often used in combination with other solvents.[2]
DichloromethaneLiquid-Liquid10 - 2070 - 85Higher selectivity for less polar compounds, may be less efficient for this compound.

Experimental Protocols

Protocol 1: Cultivation of Botrytis cinerea for this compound Production

Botrytis cinerea, the grey mold fungus, is a known producer of DHN-melanin and its intermediates, including this compound.[1][5] A knockout mutant in the this compound dehydratase gene (BcSCD1) of B. cinerea leads to the accumulation of this compound in the culture medium.[1][5]

Materials:

  • Botrytis cinerea strain (e.g., a Δbcscd1 mutant)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Activation of Fungal Strain: Inoculate the Botrytis cinerea strain onto PDA plates and incubate at 20-25°C for 7-10 days until sufficient mycelial growth is observed.

  • Seed Culture Preparation: Aseptically transfer a few agar plugs of the mycelium into a flask containing 100 mL of PDB.

  • Incubation: Incubate the seed culture at 20-25°C on a rotary shaker at 150 rpm for 3-4 days.

  • Production Culture: Inoculate 500 mL of PDB in a 1 L flask with 50 mL of the seed culture.

  • Fermentation: Incubate the production culture at 20-25°C and 150 rpm for 10-14 days. This compound accumulation in the culture filtrate is expected to be significant after this period.[6]

Protocol 2: Extraction of this compound from Culture Filtrate

This protocol describes the extraction of this compound from the liquid culture medium.

Materials:

  • Fungal culture broth from Protocol 1

  • Ethyl acetate

  • Separatory funnel (1 L)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Separation of Mycelium: Separate the fungal mycelium from the culture broth by vacuum filtration through a cheesecloth or filter paper.

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a 1 L separatory funnel.

    • Add an equal volume of ethyl acetate (e.g., 500 mL of ethyl acetate for 500 mL of filtrate).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The upper layer is the ethyl acetate extract.

    • Collect the ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the ethyl acetate extracts.

    • Dry the combined extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the crude this compound extract at -20°C until further purification.

Protocol 3: Purification of this compound by High-Performance Liquid Chromatography (HPLC)

Materials:

  • Crude this compound extract

  • HPLC-grade methanol

  • HPLC-grade water

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve a portion of the crude extract in a small volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

    • Gradient: A linear gradient can be employed, for example, starting with 10% B and increasing to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm (this compound has a characteristic UV absorbance)

    • Injection Volume: 20 µL

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time of a standard, if available, or by analyzing the UV spectrum of the eluting peaks.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction into the HPLC to assess its purity.

  • Solvent Evaporation: Evaporate the solvent from the purified fraction under reduced pressure to obtain pure this compound.

Mandatory Visualizations

G cluster_biosynthesis DHN-Melanin Biosynthesis Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Biosynthesis T4HN 1,3,6,8-Tetrahydroxynaphthalene (T4HN) PKS->T4HN T4HNR Tetrahydroxynaphthalene Reductase (T4HNR) T4HN->T4HNR Reduction This compound This compound T4HNR->this compound SCD This compound Dehydratase (SCD) This compound->SCD Dehydration T3HN 1,3,8-Trihydroxynaphthalene (T3HN) SCD->T3HN Vermelone Vermelone T3HN->Vermelone Reduction DHN 1,8-Dihydroxynaphthalene (DHN) Vermelone->DHN Dehydration Melanin Melanin DHN->Melanin Polymerization

Caption: DHN-Melanin Biosynthesis Pathway leading to this compound.

G cluster_workflow This compound Extraction and Purification Workflow Start Fungal Culture (e.g., Botrytis cinerea) Filtration Filtration Start->Filtration CultureFiltrate Culture Filtrate Filtration->CultureFiltrate Mycelium Mycelium (discarded) Filtration->Mycelium Extraction Liquid-Liquid Extraction (Ethyl Acetate) CultureFiltrate->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract Purification HPLC Purification (C18 Column) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: Experimental workflow for this compound extraction and purification.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of Scytalone and its key metabolic neighbors in the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway. This method is designed for researchers, scientists, and drug development professionals working on fungal secondary metabolism, particularly in the context of antifungal drug discovery and microbial pathogenesis. The protocol provides detailed procedures for sample preparation from fungal cultures, HPLC-DAD analysis, and method validation, ensuring accurate and reproducible results.

Introduction

This compound is a crucial intermediate in the DHN-melanin biosynthesis pathway, a metabolic route essential for the survival and virulence of many pathogenic fungi.[1] Melanin production has been linked to the protection of fungi against environmental stressors such as UV radiation and host immune responses. Consequently, the enzymes in this pathway, including those responsible for the production and conversion of this compound, are attractive targets for the development of novel antifungal agents.

The DHN-melanin pathway involves a series of enzymatic conversions, beginning with the polyketide synthase-mediated formation of 1,3,6,8-tetrahydroxynaphthalene (T4HN). T4HN is then reduced to this compound, which is subsequently dehydrated to 1,3,8-trihydroxynaphthalene (T3HN). T3HN is then reduced to form Vermelone, another key intermediate. Accurate quantification of these metabolites is essential for studying the flux through this pathway and for evaluating the efficacy of potential inhibitors. This application note presents a validated HPLC method for the analysis of this compound and its related metabolites.

Metabolic Pathway Context

The DHN-melanin biosynthesis pathway is a well-characterized route in many ascomycete fungi. The initial steps leading to and from this compound are depicted below. Understanding this pathway is critical for interpreting the results of the HPLC analysis, as the accumulation or depletion of these intermediates can indicate the inhibition of specific enzymatic steps.

DHN_Melanin_Pathway T4HN 1,3,6,8-Tetrahydroxynaphthalene (T4HN) This compound This compound T4HN->this compound Reduction T3HN 1,3,8-Trihydroxynaphthalene (T3HN) This compound->T3HN Dehydration Vermelone Vermelone T3HN->Vermelone Reduction DHN_Melanin DHN-Melanin Vermelone->DHN_Melanin Dehydration & Polymerization

Figure 1: Simplified DHN-Melanin Biosynthesis Pathway

Experimental Protocols

Sample Preparation from Fungal Cultures

This protocol is designed for the extraction of this compound and related metabolites from fungal mycelia and culture filtrate.

Materials:

  • Fungal culture (liquid or solid media)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Harvesting: For liquid cultures, separate the mycelia from the culture filtrate by vacuum filtration. For solid cultures, scrape the mycelia from the agar surface.

  • Extraction from Culture Filtrate:

    • Acidify the culture filtrate to pH 3-4 with 1 M HCl.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate three times.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Extraction from Mycelia:

    • Lyophilize the mycelia and grind to a fine powder.

    • Extract a known weight of powdered mycelia with methanol (10 mL per gram of mycelia) by sonication for 30 minutes, followed by shaking for 1 hour at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process twice and pool the supernatants.

    • Evaporate the methanol to dryness using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extracts from both the filtrate and mycelia in a known volume of the initial mobile phase (e.g., 1 mL) and vortex thoroughly.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC-DAD Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection DAD, 254 nm for this compound, with monitoring from 200-400 nm

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound and its related metabolites. This data is based on typical performance and should be verified during in-house method validation.

Table 1: Chromatographic Data

CompoundExpected Retention Time (min)λmax (nm)
T4HN~ 2.8215, 275
This compound3.83254, 280
T3HN~ 4.5220, 265
Vermelone~ 5.2260, 320

Table 2: Method Validation Parameters

ParameterThis compound Performance
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.2
Limit of Quantification (LOQ) (µg/mL) ~ 0.7
Precision (%RSD) < 2% (intra-day), < 5% (inter-day)
Accuracy (% Recovery) 95 - 105%

Visualization of Experimental Workflow

The overall experimental workflow for the HPLC analysis of this compound and its metabolites is illustrated in the following diagram.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Harvest Harvest Fungal Culture Separate Separate Mycelia & Filtrate Harvest->Separate Extract_F Extract Filtrate (LLE) Separate->Extract_F Extract_M Extract Mycelia (Solvent) Separate->Extract_M Dry Evaporate to Dryness Extract_F->Dry Extract_M->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Filter Syringe Filter (0.22 µm) Reconstitute->Filter Inject Inject Sample into HPLC Filter->Inject Separate_HPLC Chromatographic Separation (C18) Inject->Separate_HPLC Detect DAD Detection (200-400 nm) Separate_HPLC->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Figure 2: HPLC Analysis Workflow

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound and related metabolites from fungal cultures. This protocol is a valuable tool for researchers investigating the DHN-melanin biosynthesis pathway and for the screening of potential antifungal compounds that target this pathway. The detailed procedures for sample preparation and HPLC analysis, along with the expected performance data, will enable laboratories to implement this method with confidence.

References

Application Notes and Protocols for a Scytalone Dehydratase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytalone dehydratase is a crucial enzyme in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway in many pathogenic fungi, such as Magnaporthe grisea, the causative agent of rice blast disease.[1] This pathway is essential for the fungus's ability to infect host plants, as melanin provides the structural rigidity for the appressorium to penetrate the plant cuticle. The inhibition of this compound dehydratase presents a promising strategy for the development of novel fungicides.

These application notes provide a comprehensive overview and detailed protocols for developing and performing an in vitro inhibition assay for this compound dehydratase. The provided methodologies cover recombinant enzyme production, substrate preparation, a spectrophotometric assay for enzyme activity, and the determination of inhibitor potency (IC50 and Ki values).

Signaling Pathway: DHN-Melanin Biosynthesis

The synthesis of DHN-melanin is a multi-step process involving several enzymatic conversions. This compound dehydratase catalyzes two key dehydration steps in this pathway: the conversion of this compound to 1,3,8-trihydroxynaphthalene and the conversion of vermelone to 1,8-dihydroxynaphthalene (DHN). The inhibition of this enzyme disrupts the melanin production, thereby compromising the pathogenicity of the fungus.

DHN_Melanin_Biosynthesis DHN-Melanin Biosynthesis Pathway Malonyl_CoA Malonyl-CoA PKS Polyketide Synthase (PKS) Malonyl_CoA->PKS T4HN 1,3,6,8-Tetrahydroxynaphthalene PKS->T4HN T4HNR T4HN Reductase T4HN->T4HNR This compound This compound T4HNR->this compound SD_1 This compound Dehydratase This compound->SD_1 Dehydration T3HN 1,3,8-Trihydroxynaphthalene SD_1->T3HN T3HNR T3HN Reductase T3HN->T3HNR Vermelone Vermelone T3HNR->Vermelone SD_2 This compound Dehydratase Vermelone->SD_2 Dehydration DHN 1,8-Dihydroxynaphthalene SD_2->DHN Laccase Laccase/Polymerase DHN->Laccase Melanin DHN-Melanin Laccase->Melanin

DHN-Melanin biosynthesis pathway highlighting the role of this compound Dehydratase.

Experimental Protocols

Recombinant this compound Dehydratase Expression and Purification

This protocol describes the expression of recombinant this compound dehydratase from Magnaporthe grisea in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the this compound dehydratase gene with a purification tag (e.g., pET vector with a His-tag)

  • Luria-Bertani (LB) medium and agar plates

  • Appropriate antibiotics (e.g., ampicillin, kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • SDS-PAGE reagents

  • Protein concentration assay kit (e.g., Bradford or BCA)

Protocol:

  • Transformation: Transform the expression vector into a competent E. coli expression strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the recombinant protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a protein assay kit. Store the purified enzyme at -80°C.

Preparation of this compound Substrate

This compound can be chemically synthesized or isolated from fungal cultures. This protocol outlines a general approach for its isolation.

Materials:

  • A fungal strain known to accumulate this compound (e.g., a this compound dehydratase-deficient mutant of Magnaporthe grisea)

  • Appropriate fungal growth medium

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • TLC plates

Protocol:

  • Fungal Culture: Grow the this compound-accumulating fungal strain in liquid culture for an appropriate duration.

  • Extraction: Extract the culture filtrate with an equal volume of ethyl acetate.

  • Concentration: Evaporate the ethyl acetate under reduced pressure to obtain a crude extract.

  • Purification: Purify this compound from the crude extract using silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Purity Assessment: Monitor the fractions by TLC and pool the fractions containing pure this compound. Confirm the identity and purity of the compound using analytical techniques such as NMR and mass spectrometry.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C.

Spectrophotometric Inhibition Assay

This assay measures the activity of this compound dehydratase by monitoring the decrease in absorbance at 282 nm, which corresponds to the consumption of the substrate, this compound.

Materials:

  • Purified recombinant this compound dehydratase

  • This compound substrate stock solution

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Test inhibitors dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixtures containing the assay buffer, and the test inhibitor at various concentrations. Include a control with DMSO instead of the inhibitor.

  • Enzyme Addition: Add the purified this compound dehydratase to each well to a final concentration of approximately 10-50 nM.

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C) for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the this compound substrate to each well to a final concentration of around its Km value (e.g., 20-50 µM).

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 282 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Determination of Kinetic Parameters (Km and Vmax) and Inhibition Constant (Ki)

To characterize the enzyme and the mode of inhibition, it is essential to determine the Michaelis-Menten constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki).

Protocol:

  • Km and Vmax Determination:

    • Perform the spectrophotometric assay as described above, but vary the concentration of the this compound substrate while keeping the enzyme concentration constant.

    • Plot the initial reaction velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

  • Ki Determination:

    • Perform the spectrophotometric assay with varying concentrations of both the substrate and a fixed concentration of the inhibitor.

    • Generate Lineweaver-Burk or Dixon plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the Ki value.

    • Alternatively, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration used in the IC50 determination.

Data Presentation

The inhibitory activities of various compounds against this compound dehydratase can be summarized in a table for easy comparison.

InhibitorType of InhibitionIC50 (nM)Ki (nM)Reference
Carpropamid Competitive2510[2]
Tricyclazole Non-competitive150120[3]
Inhibitor A Competitive0.0260.015[4]
Inhibitor B Competitive1.20.7[4]
Inhibitor C Uncompetitive5570[5]

Experimental Workflow Visualization

The overall workflow for the this compound dehydratase inhibition assay is depicted in the following diagram.

Assay_Workflow This compound Dehydratase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Recombinant Enzyme Expression & Purification Assay_Setup Prepare Reaction Mixtures (Buffer, Inhibitor, Enzyme) Enzyme_Prep->Assay_Setup Substrate_Prep Substrate Preparation Reaction_Start Initiate Reaction (Add Substrate) Substrate_Prep->Reaction_Start Inhibitor_Prep Inhibitor Stock Solutions Inhibitor_Prep->Assay_Setup Assay_Setup->Reaction_Start Data_Acquisition Spectrophotometric Measurement (ΔA282/min) Reaction_Start->Data_Acquisition Velocity_Calc Calculate Initial Reaction Velocities Data_Acquisition->Velocity_Calc Inhibition_Calc Determine % Inhibition Velocity_Calc->Inhibition_Calc IC50_Calc IC50 Determination (Dose-Response Curve) Inhibition_Calc->IC50_Calc Ki_Calc Ki Determination (e.g., Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for the this compound Dehydratase inhibition assay.

References

Application Notes and Protocols for the Synthesis and In Vitro Study of Scytalone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Scytalone, a key intermediate in the fungal DHN-melanin biosynthesis pathway, and its application in in vitro studies. Detailed protocols for its synthesis and use in enzymatic assays are provided to facilitate research into novel antifungal agents targeting this pathway.

Application Notes

This compound is a crucial bicyclic ketal intermediate in the biosynthesis of 1,8-dihydroxynaphthalene (DHN)-melanin in many fungi.[1][2] This melanin layer is essential for the pathogenicity of several plant-pathogenic fungi, as it enables the appressorium to build up the turgor pressure necessary to penetrate the host plant's cuticle.[3] Consequently, the enzymes involved in the DHN-melanin pathway, particularly this compound dehydratase (SDH), are attractive targets for the development of fungicides.[4][5][6]

In vitro studies involving this compound are fundamental for screening and characterizing potential inhibitors of SDH. Access to pure this compound and a robust in vitro assay are therefore critical for advancing research in this area. While the biosynthesis of this compound in fungi is well-understood, involving the reduction of 1,3,6,8-tetrahydroxynaphthalene, chemical synthesis provides a controlled and scalable source of the compound for research purposes.[7]

The primary in vitro application of this compound is as a substrate for this compound dehydratase (EC 4.2.1.94). This enzyme catalyzes the dehydration of this compound to 1,3,8-trihydroxynaphthalene.[4] By monitoring the activity of SDH in the presence of potential inhibitors, researchers can identify and quantify the efficacy of new antifungal compounds.

DHN-Melanin Biosynthesis Pathway

The synthesis of DHN-melanin from acetyl-CoA involves a series of enzymatic steps, with this compound appearing as a key intermediate. The pathway is a critical virulence factor in many pathogenic fungi.

DHN_Melanin_Pathway Acetyl-CoA Acetyl-CoA 1,3,6,8-Tetrahydroxynaphthalene 1,3,6,8-Tetrahydroxynaphthalene Acetyl-CoA->1,3,6,8-Tetrahydroxynaphthalene Polyketide Synthase This compound This compound 1,3,6,8-Tetrahydroxynaphthalene->this compound Reductase 1,3,8-Trihydroxynaphthalene 1,3,8-Trihydroxynaphthalene This compound->1,3,8-Trihydroxynaphthalene This compound Dehydratase (SDH) Vermelone Vermelone 1,3,8-Trihydroxynaphthalene->Vermelone Reductase 1,8-Dihydroxynaphthalene (DHN) 1,8-Dihydroxynaphthalene (DHN) Vermelone->1,8-Dihydroxynaphthalene (DHN) This compound Dehydratase (SDH) DHN-Melanin DHN-Melanin 1,8-Dihydroxynaphthalene (DHN)->DHN-Melanin Laccase/ Polymerization

Caption: The DHN-Melanin biosynthesis pathway highlighting the role of this compound.

Experimental Protocols

Protocol 1: Biosynthesis of this compound

Materials:

  • A fungal strain known to accumulate this compound (e.g., a Verticillium dahliae albino mutant).

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar or Broth).

  • Sterile culture flasks.

  • Incubator.

  • Organic solvents for extraction (e.g., ethyl acetate).

  • Chromatography equipment for purification (e.g., silica gel column).

Procedure:

  • Fungal Culture: Inoculate the this compound-accumulating fungal strain into a suitable liquid medium in sterile flasks.

  • Incubation: Incubate the culture under appropriate conditions (e.g., 25°C, shaking) for a period sufficient for this compound accumulation (typically several days to weeks).

  • Extraction: After incubation, separate the fungal mycelium from the culture broth by filtration. Extract the culture filtrate with an organic solvent like ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract containing this compound.

  • Purification: Purify this compound from the crude extract using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR and mass spectrometry.

Protocol 2: In Vitro this compound Dehydratase (SDH) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the activity of this compound dehydratase and to evaluate the potency of potential inhibitors. The assay monitors the dehydration of this compound, which can be followed by a change in absorbance at a specific wavelength.

Materials:

  • Purified this compound dehydratase (SDH) enzyme.

  • Synthesized or isolated this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well UV-transparent microplates.

  • Microplate spectrophotometer.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will typically be in the micromolar range.

    • Prepare a stock solution of SDH in the assay buffer. The final concentration should be determined empirically to give a linear reaction rate over the desired time course.

    • Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • Assay buffer

      • Test compound dilution (or solvent control for uninhibited reaction)

      • This compound solution

    • Mix the components gently and pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.

  • Enzyme Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the SDH enzyme solution to each well.

    • Immediately place the microplate in the spectrophotometer and measure the change in absorbance over time at the appropriate wavelength (the specific wavelength for the product, 1,3,8-trihydroxynaphthalene, should be determined empirically, but is often in the UV range).

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.

    • Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (this compound) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Experimental Workflow for SDH Inhibition Assay

The following diagram illustrates the workflow for screening and characterizing inhibitors of this compound dehydratase.

SDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Stock Solution A1 Dispense Reagents into 96-Well Plate P1->A1 P2 Prepare SDH Enzyme Stock Solution A3 Initiate Reaction with SDH P2->A3 P3 Prepare Test Compound Serial Dilutions P3->A1 A2 Pre-incubate at Reaction Temperature A1->A2 A2->A3 A4 Monitor Absorbance Change Over Time A3->A4 D1 Calculate Initial Reaction Rates A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Calculate IC50 and Ki Values D2->D3

Caption: Workflow for the in vitro this compound dehydratase inhibition assay.

Data Presentation

The following table summarizes kinetic data for this compound dehydratase and inhibition data for a known inhibitor, carpropamid.[8]

EnzymeSubstrateKm (µM)kcat (s⁻¹)InhibitorKi (nM)Inhibition Type
Wild-Type SDHThis compound162.3Carpropamid0.043Competitive
V75M Mutant SDHThis compound181.1Carpropamid9.9Competitive

Note: The data presented is for the enzyme from Pyricularia oryzae. Km and kcat values can vary depending on the specific enzyme source and assay conditions. The Ki values demonstrate the potency of carpropamid as an inhibitor of the wild-type enzyme and the reduced sensitivity of the V75M mutant.

References

Application Notes and Protocols for Enzyme Kinetics Using Scytalone as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytalone is a key intermediate in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway in many fungi.[1][2][3] This pathway is crucial for the virulence of several pathogenic fungi, as melanin protects the fungus from host defense mechanisms and environmental stresses.[1][2] The enzymes that catalyze reactions involving this compound, such as this compound dehydratase and tetrahydroxynaphthalene reductase, are attractive targets for the development of fungicides.[4][5][6] Understanding the kinetic properties of these enzymes is fundamental for the discovery and characterization of potent and specific inhibitors.

This document provides detailed application notes and experimental protocols for studying the kinetics of enzymes that utilize this compound as a substrate. It is intended for researchers in academia and industry who are engaged in enzyme characterization, inhibitor screening, and drug development.

Key Enzymes Utilizing this compound

Two primary enzymes in the DHN melanin pathway utilize this compound as a substrate:

  • This compound Dehydratase (EC 4.2.1.94): This enzyme catalyzes the dehydration of this compound to form 1,3,8-trihydroxynaphthalene (1,3,8-THN).[1][2][3] This reaction is a critical step in the melanin biosynthesis pathway.

  • Tetrahydroxynaphthalene Reductase (EC 1.1.1.252): This enzyme is involved in the reduction of 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN) to this compound and the reverse reaction, the oxidation of this compound.[6] The direction of the reaction depends on the specific fungus and the metabolic context.

Data Presentation: Kinetic Parameters

The following tables summarize the kinetic parameters for this compound dehydratase from various studies. Understanding these parameters is crucial for designing effective enzyme assays and for comparing the efficiency of the enzyme under different conditions or with different mutant forms.

Table 1: Steady-State Kinetic Parameters for Wild-Type and Mutant this compound Dehydratase

Enzyme VariantSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Wild-TypeThis compound35 ± 47.5 ± 0.32.1 x 105[1]
Wild-TypeD6-Scytalone21 ± 32.8 ± 0.11.3 x 105[1]
Val75MetThis compound~35~3.8Not Reported[4]

Note: The Val75Met variant shows a similar affinity for this compound as the wild-type but has a turnover rate that is approximately half that of the wild-type enzyme.[4]

Signaling and Metabolic Pathways

The following diagrams illustrate the biochemical pathway in which this compound is an intermediate and the general principles of enzyme kinetics.

Melanin_Biosynthesis_Pathway cluster_pathway DHN Melanin Biosynthesis 1_3_6_8_THN 1,3,6,8-Tetrahydroxy- naphthalene This compound This compound 1_3_6_8_THN->this compound Spontaneous 1_3_8_THN 1,3,8-Trihydroxy- naphthalene This compound->1_3_8_THN this compound Dehydratase Vermelone Vermelone 1_3_8_THN->Vermelone Reductase DHN 1,8-Dihydroxy- naphthalene Vermelone->DHN Dehydratase Melanin Melanin DHN->Melanin Polymerization

Caption: The DHN melanin biosynthesis pathway highlighting the role of this compound.

Enzyme_Kinetics_Workflow cluster_workflow Enzyme Kinetics Experimental Workflow Reagent_Prep Reagent Preparation (Buffer, Enzyme, this compound) Assay_Setup Assay Setup (Varying [this compound]) Reagent_Prep->Assay_Setup Incubation Incubation at Constant Temperature Assay_Setup->Incubation Data_Acquisition Data Acquisition (e.g., Spectrophotometry) Incubation->Data_Acquisition Initial_Velocity Calculate Initial Velocities (v₀) Data_Acquisition->Initial_Velocity Data_Plotting Plot v₀ vs. [this compound] Initial_Velocity->Data_Plotting Kinetic_Parameters Determine Kₘ and Vₘₐₓ (e.g., Michaelis-Menten Fit) Data_Plotting->Kinetic_Parameters

Caption: General experimental workflow for determining enzyme kinetic parameters.

Michaelis_Menten_Kinetics cluster_mm Michaelis-Menten Model E E ES ES E->ES S S S->ES ES->E P P ES->P E_plus_S ES->E_plus_S k₋₁ E_plus_P ES->E_plus_P k₂ (kcat) E_plus_S->ES k₁ E_plus_P->E E_plus_P->P

References

Application of Scytalone in Screening for Novel Fungicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin plays a crucial role in the pathogenicity of many fungi, protecting them from environmental stress and host defense mechanisms. In several pathogenic fungi, such as the rice blast fungus Magnaporthe oryzae, melanin is synthesized via the 1,8-dihydroxynaphthalene (DHN) pathway. A key intermediate in this pathway is Scytalone. The enzymatic conversion of this compound to 1,3,8-trihydroxynaphthalene is catalyzed by this compound dehydratase (SDH). The essential role of this enzyme in melanin biosynthesis makes it an attractive target for the development of novel fungicides. Inhibiting SDH disrupts the melanin production, thereby compromising the fungus's ability to infect host plants. This document provides detailed application notes and protocols for utilizing this compound in the screening and development of new fungicides targeting the DHN-melanin pathway.

The DHN-Melanin Biosynthesis Pathway

The biosynthesis of DHN-melanin is a multi-step process involving several enzymes. Understanding this pathway is critical for designing effective screening strategies. This compound is a pivotal intermediate, and its conversion is a key regulatory point.

DHN_Melanin_Pathway cluster_0 DHN-Melanin Biosynthesis cluster_1 Inhibitor Action Acetyl-CoA Acetyl-CoA 1,3,6,8-Tetrahydroxynaphthalene 1,3,6,8-Tetrahydroxynaphthalene Acetyl-CoA->1,3,6,8-Tetrahydroxynaphthalene PKS1 This compound This compound 1,3,6,8-Tetrahydroxynaphthalene->this compound T4HN reductase 1,3,8-Trihydroxynaphthalene 1,3,8-Trihydroxynaphthalene This compound->1,3,8-Trihydroxynaphthalene this compound Dehydratase (SDH) Target for MBI-D Vermelone Vermelone 1,3,8-Trihydroxynaphthalene->Vermelone T3HN reductase 1,8-Dihydroxynaphthalene 1,8-Dihydroxynaphthalene Vermelone->1,8-Dihydroxynaphthalene this compound Dehydratase (SDH) Melanin Melanin 1,8-Dihydroxynaphthalene->Melanin Laccase Carpropamid Carpropamid Carpropamid->this compound Inhibits Fenoxanil Fenoxanil Fenoxanil->this compound Inhibits Diclocymet Diclocymet Diclocymet->this compound Inhibits

DHN-Melanin Biosynthesis Pathway and Points of Inhibition.

Screening Strategies for Novel Fungicides

The screening for novel fungicides targeting this compound dehydratase typically follows a hierarchical approach, starting with high-throughput in vitro assays and progressing to more complex in vivo and whole-organism screening.

Fungicide_Screening_Workflow cluster_0 Screening Funnel cluster_1 Key Stages Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) In vitro biochemical assay HTS HTS Hit Identification Hit Identification HTS->Hit Identification Potent inhibitors Lead Generation Lead Generation Hit Identification->Lead Generation Structure-Activity Relationship (SAR) Studies Lead Optimization Lead Optimization Lead Generation->Lead Optimization Improve potency and ADME properties In Vivo Testing In Vivo Testing Lead Optimization->In Vivo Testing Greenhouse and field trials Candidate Fungicide Candidate Fungicide In Vivo Testing->Candidate Fungicide In Vitro In Vitro In Vitro->HTS In Vivo In Vivo In Vivo->In Vivo Testing

General workflow for screening novel fungicides targeting this compound dehydratase.

A powerful approach in modern drug discovery is structure-based design, which utilizes the three-dimensional structure of the target enzyme to design potent inhibitors.

Structure_Based_Design cluster_0 Structure-Based Drug Design Cycle Target Identification\n(this compound Dehydratase) Target Identification (this compound Dehydratase) 3D Structure Determination\n(X-ray crystallography) 3D Structure Determination (X-ray crystallography) Target Identification\n(this compound Dehydratase)->3D Structure Determination\n(X-ray crystallography) In Silico Screening\n(Virtual library docking) In Silico Screening (Virtual library docking) 3D Structure Determination\n(X-ray crystallography)->In Silico Screening\n(Virtual library docking) Rational Design of Inhibitors Rational Design of Inhibitors In Silico Screening\n(Virtual library docking)->Rational Design of Inhibitors Chemical Synthesis Chemical Synthesis Rational Design of Inhibitors->Chemical Synthesis Biochemical Assay Biochemical Assay Chemical Synthesis->Biochemical Assay SAR Analysis SAR Analysis Biochemical Assay->SAR Analysis SAR Analysis->3D Structure Determination\n(X-ray crystallography) Iterative Optimization

Logical relationship in structure-based design of this compound dehydratase inhibitors.

Quantitative Data of this compound Dehydratase Inhibitors

The following table summarizes the inhibitory activity of various compounds against this compound dehydratase (SDH). This data is crucial for comparing the potency of novel compounds with existing inhibitors.

Compound ClassCompoundTarget EnzymeKi (nM)Reference
CarboxamideCarpropamid (KTU3616B isomer)Wild-Type SDH0.14[1]
CarboxamideCarpropamid (KTU3616A isomer)Wild-Type SDH>100x KTU3616B[1]
CarboxamideCarpropamid (KTU3615A isomer)Wild-Type SDH>100x KTU3616B[1]
CarboxamideCarpropamid (KTU3615B isomer)Wild-Type SDH>100x KTU3616B[1]
CarboxamideCarpropamid (KTU3616B isomer)Val75Met-SDH (Resistant)~28[1]
Combinatorial Library HitCompound 3bWild-Type SDH0.026[2]
Structure-Based DesignTetrahydrothiophenone derivativeWild-Type SDH0.015[3]
Natural ProductMelabiostin (Compound 16)Wild-Type and Val75Met-SDHPotent Inhibition[4]

Experimental Protocols

Protocol 1: In Vitro this compound Dehydratase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of this compound dehydratase activity. The assay is based on monitoring the decrease in absorbance at 282 nm as this compound is converted to 1,3,8-trihydroxynaphthalene.

Materials:

  • Recombinant this compound dehydratase (SDH) from Magnaporthe oryzae

  • This compound (substrate)

  • Test compounds (potential inhibitors)

  • 20 mM Tris-HCl buffer, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 282 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of test compounds in DMSO.

    • Dilute the recombinant SDH enzyme in 20 mM Tris-HCl buffer to the desired concentration.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 180 µL of 20 mM Tris-HCl buffer, pH 7.5.

      • 10 µL of the test compound solution (or DMSO for control).

      • 10 µL of the SDH enzyme solution.

    • Mix gently and incubate at room temperature for 10 minutes to allow for inhibitor binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the this compound substrate solution to each well.

    • Immediately place the microplate in the spectrophotometer.

    • Monitor the decrease in absorbance at 282 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.

    • Determine the percentage of inhibition for each test compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • For potent inhibitors, determine the inhibition constant (Ki) using the Cheng-Prusoff equation, assuming competitive inhibition.[1]

Protocol 2: In Vivo Fungicide Screening against Rice Blast (Magnaporthe oryzae)

This protocol outlines a greenhouse-based assay to evaluate the efficacy of test compounds in controlling rice blast disease.

Materials:

  • Rice plants (a susceptible cultivar, e.g., 'Nihonbare') at the 3-4 leaf stage.

  • Magnaporthe oryzae spore suspension (1 x 105 spores/mL in sterile water with a surfactant like Tween 20).

  • Test compounds formulated for foliar application (e.g., dissolved in a suitable solvent and diluted with water containing a surfactant).

  • Control solutions (e.g., solvent blank, commercial fungicide).

  • Spray bottles or a laboratory spray chamber.

  • Growth chamber with controlled temperature, humidity, and light.

Procedure:

  • Plant Preparation:

    • Grow rice plants in pots under standard greenhouse conditions until they reach the 3-4 leaf stage.

  • Compound Application:

    • Apply the test compounds, control solutions, and a blank solvent control to the rice plants by spraying until the foliage is thoroughly wet.

    • Allow the plants to dry for 24 hours.

  • Inoculation:

    • Inoculate the treated plants with the Magnaporthe oryzae spore suspension by spraying.

    • Place the inoculated plants in a dark, humid chamber (e.g., >90% relative humidity) at 25-28°C for 24 hours to promote fungal germination and infection.

  • Incubation and Disease Assessment:

    • Move the plants to a growth chamber with a 12-hour light/dark cycle at 25-28°C and high humidity.

    • After 5-7 days, assess the disease severity by counting the number of lesions on the leaves or using a disease rating scale (e.g., 0 = no symptoms, 5 = severe lesions covering >50% of the leaf area).

  • Data Analysis:

    • Calculate the percent disease control for each treatment relative to the solvent control.

    • Compare the efficacy of the test compounds to the commercial fungicide standard.

    • Determine the effective concentration (EC50) for the most promising compounds.

Conclusion

This compound and its dehydratase enzyme represent a validated and highly effective target for the discovery of novel fungicides. The protocols and data presented in this document provide a comprehensive framework for researchers to screen, identify, and characterize new inhibitors of the DHN-melanin biosynthesis pathway. By employing a combination of in vitro biochemical assays and in vivo whole-plant screens, it is possible to identify potent and effective fungicide candidates with the potential to control devastating fungal diseases in agriculture. The continued exploration of this compound dehydratase inhibitors, particularly those effective against resistant fungal strains, is a promising avenue for the development of next-generation crop protection agents.

References

Application Notes: Quantification of Scytalone in Fungal Mycelia using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytalone is a key polyketide intermediate in the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in many filamentous fungi.[1][2] Fungal melanin plays a crucial role in pathogenesis, protecting the fungus from environmental stressors such as UV radiation and host defense mechanisms.[1][3] The enzyme this compound dehydratase, which catalyzes the dehydration of this compound, is a validated target for fungicides.[4][5] Therefore, the accurate quantification of this compound levels in fungal mycelia is essential for studying melanin biosynthesis, evaluating the efficacy of this compound dehydratase inhibitors, and developing novel antifungal agents. This document provides a detailed protocol for the extraction and quantification of this compound from fungal mycelia using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

DHN-Melanin Biosynthesis Pathway

The synthesis of DHN-melanin begins with the polyketide synthase enzyme, which produces the core polyketide that is then cyclized and reduced to form 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN).[6][7] This is subsequently converted to this compound. This compound is then dehydrated to 1,3,8-trihydroxynaphthalene (1,3,8-THN), which undergoes further enzymatic reactions to form the final melanin polymer.[3][6]

DHN_Melanin_Pathway cluster_main DHN-Melanin Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS THN_1368 1,3,6,8-THN PKS->THN_1368 T4HNR THN Reductase THN_1368->T4HNR This compound This compound T4HNR->this compound SCD This compound Dehydratase (Target for Inhibitors) This compound->SCD THN_138 1,3,8-THN SCD->THN_138 Vermelone Vermelone THN_138->Vermelone DHN 1,8-DHN Vermelone->DHN Melanin Melanin DHN->Melanin

Caption: The DHN-melanin biosynthesis pathway highlighting this compound as a key intermediate.

Experimental Workflow for this compound Quantification

The overall workflow involves culturing the fungus, harvesting the mycelia, extracting the metabolites, and analyzing the extract using LC-MS/MS.

Experimental_Workflow cluster_workflow Quantification Workflow A 1. Fungal Culture (e.g., PDB medium) B 2. Mycelia Harvesting (Filtration/Centrifugation) A->B C 3. Lyophilization & Grinding (Freeze-dry and powder mycelia) B->C D 4. Solvent Extraction (Ethyl Acetate) C->D E 5. Evaporation & Reconstitution (Rotary Evaporator, resuspend in mobile phase) D->E F 6. LC-MS/MS Analysis (MRM Mode) E->F G 7. Data Analysis (Quantification against standard curve) F->G

Caption: Overview of the experimental workflow for this compound quantification.

Detailed Experimental Protocols

Protocol 1: Fungal Culture and Mycelia Harvesting
  • Inoculation: Inoculate the desired fungal species (e.g., Magnaporthe oryzae, Aspergillus fumigatus) into a suitable liquid medium, such as Potato Dextrose Broth (PDB).

  • Incubation: Incubate the culture under appropriate conditions (e.g., 25-28°C, 150 rpm shaking) for a period sufficient for substantial mycelial growth (typically 7-14 days).[8][9]

  • Harvesting: Separate the mycelia from the culture broth by vacuum filtration through Whatman No. 1 filter paper or by centrifugation.

  • Washing: Wash the harvested mycelial biomass with sterile deionized water to remove residual media components.

  • Freezing: Immediately freeze the washed mycelia in liquid nitrogen to quench metabolic activity.

  • Lyophilization: Freeze-dry the mycelia to a constant weight. The dried mycelial biomass can be stored at -80°C until extraction.

Protocol 2: this compound Extraction from Mycelia

This protocol is based on established methods for extracting fungal secondary metabolites.[2][9]

  • Grinding: Grind the lyophilized mycelia to a fine powder using a mortar and pestle or a bead beater.

  • Extraction Solvent: Use ethyl acetate as the primary extraction solvent. For every 1 gram of dried mycelial powder, use approximately 20 mL of ethyl acetate.[9]

  • Extraction Procedure:

    • Add the ethyl acetate to the powdered mycelia in a flask.

    • Agitate the mixture on a rotary shaker at room temperature for 4-6 hours.

    • Separate the solvent from the mycelial debris by filtration or centrifugation.

    • Repeat the extraction process on the mycelial residue two more times with fresh ethyl acetate to ensure complete extraction.[9]

  • Combining Extracts: Pool all the ethyl acetate extracts together.

  • Concentration: Evaporate the combined extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent compatible with the LC-MS/MS mobile phase (e.g., a mixture of acetonitrile and water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification

A sensitive multi-reaction monitoring (MRM) method is recommended for the absolute quantification of this compound.[2] This requires a triple quadrupole mass spectrometer.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., UPLC-QTrap) is ideal.[2]

  • Chromatographic Conditions (Suggested):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient should be optimized to separate this compound from other matrix components. A starting point could be: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, and return to initial conditions.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (MRM):

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode. The exact mode should be optimized using a pure this compound standard.

    • MRM Transitions: The precursor ion (Q1) will be the deprotonated molecule of this compound ([M-H]⁻, m/z 193.05 for C₁₀H₁₀O₄). The product ion (Q3) will be a characteristic fragment resulting from collision-induced dissociation. This transition must be determined by infusing a pure this compound standard into the mass spectrometer.

    • Optimization: Optimize MS parameters such as declustering potential (DP) and collision energy (CE) for the specific this compound MRM transition to maximize signal intensity.[10]

  • Standard Curve Preparation:

    • Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by serial dilution of the stock solution in the same solvent used to reconstitute the samples. The concentration range should bracket the expected this compound concentration in the samples.

  • Quantification:

    • Inject the prepared standards and samples into the LC-MS/MS system.

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the fungal extracts by interpolating their peak areas from the standard curve. The final concentration should be reported as µg of this compound per gram of dry mycelial weight.

Data Presentation

The following table provides an example of how to present quantitative this compound data from different fungal strains or treatment conditions.

Fungal Strain/ConditionTreatmentThis compound Concentration (µg/g dry weight) ± SDFold Change vs. Control
Wild Type (Control)Vehicle (DMSO)15.2 ± 1.81.0
Wild Type + Inhibitor A10 µM158.6 ± 12.510.4
Wild Type + Inhibitor B10 µM95.3 ± 8.16.3
ΔSCD1 MutantVehicle (DMSO)250.1 ± 21.716.5

Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.

References

Application Notes and Protocols for Metabolic Pathway Studies Using Radiolabeled Scytalone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of radiolabeled scytalone in studying the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in fungi. This pathway is a critical virulence factor in many pathogenic fungi, making it an important target for the development of novel antifungal agents. Radiolabeled this compound serves as an invaluable tool for elucidating enzyme kinetics, screening for inhibitors, and investigating metabolic flux within this pathway.

Introduction

This compound is a key intermediate in the fungal DHN-melanin biosynthesis pathway.[1][2] This pathway is responsible for the production of melanin, a pigment that protects fungi from environmental stresses such as UV radiation and host defense mechanisms. The enzyme this compound dehydratase, which catalyzes the dehydration of this compound to 1,3,8-trihydroxynaphthalene, is a particularly attractive target for antifungal drug development.[3] The use of radiolabeled this compound, typically with Carbon-14 (¹⁴C), allows for highly sensitive and specific tracking of its metabolic fate, enabling precise measurement of enzyme activity and the effects of potential inhibitors.

Key Applications

  • Enzyme Kinetics and Inhibition Studies: Radiolabeled this compound is the direct substrate for this compound dehydratase, making it ideal for in vitro enzyme assays to determine kinetic parameters (Kₘ, Vₘₐₓ) and to screen for and characterize inhibitors (IC₅₀, Kᵢ).

  • Metabolic Flux Analysis: By tracing the incorporation of the radiolabel from this compound into downstream metabolites and ultimately into melanin, researchers can quantify the flow of intermediates through the pathway under various conditions.

  • Antifungal Drug Discovery: The protocols described herein are directly applicable to high-throughput screening of compound libraries for inhibitors of this compound dehydratase and other enzymes in the DHN-melanin pathway.

Data Presentation

Table 1: Inhibitor Affinities for this compound Dehydratase
InhibitorTarget EnzymeOrganismKᵢ (nM)Assay Description
BDBM50486956 (CHEMBL2251991)This compound dehydrataseMagnaporthe grisea0.130Inhibition of Magnaporthe grisea this compound dehydratase.[4]
BDBM50078284This compound dehydrataseMagnaporthe grisea0.047Inhibitory activity against this compound dehydratase enzyme obtained from Magnaporthe grisea.
CarpropamidThis compound dehydratasePyricularia oryzae>200-fold increase in resistance for Val75Met variantEnzymatic characterization of a carpropamid-resistant variant.

Experimental Protocols

Protocol 1: Biosynthesis and Purification of [¹⁴C]this compound

This protocol describes the biosynthesis of [¹⁴C]this compound from [1-¹⁴C]acetate using a mutant strain of the fungus Verticillium dahliae that accumulates this compound.

Materials:

  • Verticillium dahliae brm-1 mutant strain (accumulates this compound)[1]

  • Potato Dextrose Agar (PDA) plates

  • Czapek-Dox broth supplemented with 0.5% yeast extract

  • [1-¹⁴C]acetate (specific activity 50-60 mCi/mmol)

  • Sterile distilled water

  • Ethyl acetate

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel G)

  • Developing solvent for TLC: Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Fungal Culture:

    • Grow the V. dahliae brm-1 mutant on PDA plates for 7-10 days at 25°C.

    • Inoculate 100 mL of Czapek-Dox broth with several agar plugs from the plate culture.

    • Incubate the liquid culture for 5-7 days at 25°C with shaking (150 rpm).

  • Radiolabeling:

    • Aseptically add 1 mCi of [1-¹⁴C]acetate to the liquid culture.

    • Continue incubation for another 3-5 days.

  • Extraction of this compound:

    • Separate the mycelium from the culture broth by filtration.

    • Acidify the culture filtrate to pH 3.0 with 1 M HCl.

    • Extract the acidified filtrate three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal volume of ethyl acetate and apply to a silica gel column.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by TLC for the presence of this compound (visualized under UV light and by autoradiography).

    • Pool the fractions containing pure [¹⁴C]this compound and evaporate the solvent.

    • Determine the concentration and specific activity of the purified [¹⁴C]this compound using a spectrophotometer and a scintillation counter.

Protocol 2: Radiometric Assay of this compound Dehydratase

This protocol details the measurement of this compound dehydratase activity using the purified [¹⁴C]this compound.

Materials:

  • Purified this compound dehydratase enzyme

  • Purified [¹⁴C]this compound (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ethyl acetate

  • TLC plates (silica gel G)

  • Developing solvent for TLC: Chloroform:Methanol (95:5, v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing assay buffer, a known concentration of purified this compound dehydratase, and any potential inhibitors.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding a known amount of [¹⁴C]this compound. The final reaction volume should be small (e.g., 50-100 µL).

    • Incubate the reaction for a specific time period during which the reaction is linear.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of 1 M HCl.

    • Extract the product, 1,3,8-trihydroxynaphthalene (which is less polar than this compound), with an equal volume of ethyl acetate by vigorous vortexing.

    • Centrifuge to separate the phases.

  • Quantification:

    • Carefully remove a known volume of the upper ethyl acetate phase.

    • Spot the ethyl acetate extract onto a TLC plate.

    • Develop the TLC plate in the chloroform:methanol solvent system. This will separate the product (1,3,8-trihydroxynaphthalene) from the unreacted substrate (this compound).

    • Visualize the spots under UV light and identify the product spot.

    • Scrape the silica corresponding to the product spot into a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the [¹⁴C]this compound.

Protocol 3: Analysis of [¹⁴C]this compound Metabolites by HPLC

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) with radiometric detection to analyze the metabolic fate of [¹⁴C]this compound.

Materials:

  • Fungal culture or cell-free extract incubated with [¹⁴C]this compound

  • HPLC system equipped with a UV detector and a flow-through radiometric detector

  • C18 reverse-phase HPLC column

  • Mobile phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used.

  • Standards for this compound, vermelone, and 1,8-dihydroxynaphthalene

Procedure:

  • Sample Preparation:

    • Prepare extracts from fungal cultures or enzyme assays as described in the previous protocols.

    • Filter the extracts through a 0.22 µm filter before injection into the HPLC.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Run a gradient elution to separate the different metabolites of the DHN-melanin pathway. A typical gradient might be 5% to 95% acetonitrile over 30 minutes.

    • Monitor the elution profile using both the UV detector (e.g., at 280 nm) and the radiometric detector.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its metabolites by comparing their retention times with those of the standards.

    • Quantify the amount of each radiolabeled metabolite by integrating the peaks from the radiometric detector.

    • Calculate the percentage of [¹⁴C]this compound converted to each downstream metabolite to assess metabolic flux.

Visualizations

DHN_Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway Acetate Acetate/Malonyl-CoA Polyketide_Synthase Polyketide Synthase Acetate->Polyketide_Synthase THN 1,3,6,8-Tetrahydroxynaphthalene Polyketide_Synthase->THN Reduction1 Reduction THN->Reduction1 This compound This compound Reduction1->this compound Scytalone_Dehydratase This compound Dehydratase This compound->Scytalone_Dehydratase T3HN 1,3,8-Trihydroxynaphthalene Scytalone_Dehydratase->T3HN Reduction2 Reduction T3HN->Reduction2 Vermelone Vermelone Reduction2->Vermelone Dehydration Dehydration Vermelone->Dehydration DHN 1,8-Dihydroxynaphthalene Dehydration->DHN Polymerization Polymerization DHN->Polymerization Melanin DHN-Melanin Polymerization->Melanin

Caption: The DHN-melanin biosynthesis pathway, highlighting the central role of this compound.

Experimental_Workflow cluster_workflow Workflow for Radiolabeled this compound Studies Start Start: Fungal Culture (V. dahliae brm-1) Radiolabeling Biosynthesis of [¹⁴C]this compound (with [¹⁴C]Acetate) Start->Radiolabeling Purification Purification of [¹⁴C]this compound (Column Chromatography & TLC) Radiolabeling->Purification Enzyme_Assay Radiometric Enzyme Assay (this compound Dehydratase) Purification->Enzyme_Assay Metabolite_Analysis Metabolite Analysis (HPLC with Radiometric Detection) Purification->Metabolite_Analysis Data_Analysis Data Analysis (Kinetics, Inhibition, Flux) Enzyme_Assay->Data_Analysis Metabolite_Analysis->Data_Analysis

Caption: Experimental workflow for metabolic studies using radiolabeled this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Scytalone Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Scytalone in solution. By offering detailed experimental protocols and clear data presentation, this resource aims to ensure the accuracy and reproducibility of experiments involving this critical intermediate in melanin biosynthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound solutions.

Question: My this compound solution appears discolored (e.g., yellowish or brownish) shortly after preparation. What is the cause, and how can I prevent it?

Answer: Discoloration of your this compound solution is a primary indicator of degradation, likely due to oxidation. This compound, as a phenolic compound, is susceptible to oxidation, which can be accelerated by several factors.

  • Troubleshooting Steps:

    • Evaluate Solvent Purity: Ensure the use of high-purity, peroxide-free solvents. Older or improperly stored solvents can contain impurities that initiate oxidation.

    • Minimize Oxygen Exposure: Prepare solutions in an environment with minimal oxygen. Consider degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) before dissolving the this compound. Store the final solution under an inert atmosphere.

    • Control pH: Phenolic compounds are generally more stable in acidic conditions.[1][2] If compatible with your experimental design, consider preparing the solution in a slightly acidic buffer (pH 3-6).[3]

    • Protect from Light: Light, particularly UV light, can catalyze the degradation of phenolic compounds.[4][5][6] Prepare and store solutions in amber vials or wrap containers with aluminum foil to block light exposure.[3]

Question: I am observing inconsistent results in my enzymatic assays using a this compound solution. Could this be related to its stability?

Answer: Yes, inconsistent assay results are a common consequence of using a degraded or partially degraded this compound solution. The concentration of the active compound will decrease over time, leading to variability in your experimental outcomes.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before each experiment.

    • Verify Stock Solution Integrity: If using a stock solution, perform a quick quality control check. This can be as simple as a visual inspection for discoloration or a more rigorous analysis using UV-Vis spectroscopy or HPLC to confirm the concentration and purity.

    • Standardize Storage Conditions: Ensure that stock solutions are stored consistently under conditions that promote stability (see recommended storage conditions below).

    • Consider a Stability-Indicating Method: For long-term studies, it is advisable to use a stability-indicating analytical method, such as HPLC, to accurately quantify the amount of intact this compound and its degradation products over time.

Factors Influencing this compound Stability

The stability of this compound in solution is influenced by several environmental factors. The following table summarizes these factors and provides recommendations to mitigate their effects.

FactorInfluence on StabilityRecommendations
pH Phenolic compounds are generally more stable in acidic conditions and degrade in neutral to alkaline conditions.[1][2]Maintain a pH between 3 and 6 if your experiment allows.[3] Avoid alkaline conditions.
Temperature Higher temperatures accelerate the rate of chemical degradation.[1][5][6]Store solutions at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage.[3]
Light Exposure to light, especially UV light, can induce photochemical degradation.[4][5][6]Use amber-colored vials or wrap containers in aluminum foil to protect solutions from light.[3]
Oxygen The presence of oxygen can lead to oxidative degradation of the phenolic rings.[5]Use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Solvent The choice of solvent can impact stability. Hydroalcoholic solutions are often suitable for polyphenols.[3]Use high-purity, peroxide-free solvents. Ethanol/water mixtures are a good starting point.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: The choice of solvent depends on the specific application. For many polyphenols, including this compound, hydroalcoholic solutions such as ethanol/water mixtures are often a good choice as they promote stability.[3] Always use high-purity, analytical grade solvents.

Q2: How should I store my solid this compound powder?

A2: Solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to minimize moisture exposure.

Q3: How can I tell if my this compound solution has degraded?

A3: The most immediate indicator is a change in color, typically to a yellow or brown hue. For quantitative assessment, analytical techniques such as UV-Vis spectroscopy (monitoring for changes in the absorbance spectrum) or HPLC (observing the appearance of new peaks corresponding to degradation products and a decrease in the main this compound peak) are recommended.

Q4: Can I use a degraded this compound solution for my experiments?

A4: It is strongly advised not to use a visibly degraded solution. The presence of degradation products can interfere with your assay, and the concentration of active this compound will be lower than intended, leading to inaccurate and unreliable results.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Objective: To prepare a this compound stock solution with enhanced stability for use in various assays.

Materials:

  • This compound powder

  • High-purity ethanol (peroxide-free)

  • High-purity deionized water

  • Inert gas (argon or nitrogen)

  • Amber glass vials with screw caps

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Solvent Preparation: Degas the ethanol and deionized water by sparging with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry amber vial.

  • Dissolution: Add the degassed ethanol to the vial to dissolve the this compound. If necessary, gently vortex or sonicate to aid dissolution.

  • Dilution: Add the degassed deionized water to achieve the final desired concentration and solvent ratio (e.g., 70:30 ethanol:water).

  • Inert Atmosphere: Flush the headspace of the vial with the inert gas before tightly sealing the cap.

  • Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm sterile syringe filter into a sterile amber vial, again flushing the headspace with inert gas before sealing.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. For daily use, an aliquot can be kept at 4°C for a limited time, protected from light.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)

  • pH meter

  • Incubator or water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare several aliquots of the this compound stock solution.

  • Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at room temperature, taking samples at the same time points as the acid hydrolysis. Neutralize each sample with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature and analyze by HPLC at the specified time points.

  • Thermal Degradation: Place an aliquot of the stock solution in an incubator at an elevated temperature (e.g., 60°C) and analyze by HPLC at the designated time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (e.g., in a photostability chamber) and analyze by HPLC at the scheduled time points. A control sample should be wrapped in foil and kept under the same conditions.

  • Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products.

Visualizations

Scytalone_Troubleshooting_Workflow cluster_solution Solution Preparation cluster_storage Storage Conditions cluster_assay Assay Protocol start Instability Observed (e.g., Discoloration, Inconsistent Results) check_solution Check Solution Preparation start->check_solution check_storage Check Storage Conditions start->check_storage check_assay Review Assay Protocol start->check_assay solvent_purity Solvent Purity? (High-purity, Peroxide-free) check_solution->solvent_purity storage_temp Low Temperature? (4°C, -20°C, -80°C) check_storage->storage_temp fresh_solution Fresh Solution Used? check_assay->fresh_solution degas_solvent Solvent Degassed? (Inert Gas Sparging) solvent_purity->degas_solvent protect_light_prep Protected from Light during Preparation? degas_solvent->protect_light_prep remediate Remediate and Re-run Experiment protect_light_prep->remediate protect_light_storage Protected from Light? (Amber Vials) storage_temp->protect_light_storage inert_atmosphere Inert Atmosphere? (N2 or Ar) protect_light_storage->inert_atmosphere inert_atmosphere->remediate qc_check Stock QC Performed? fresh_solution->qc_check qc_check->remediate

Caption: Workflow for troubleshooting this compound solution instability.

Scytalone_Degradation_Pathway cluster_stress Stress Factors This compound This compound (Phenolic Compound) Oxidized_Intermediates Oxidized Intermediates (e.g., Quinones) This compound->Oxidized_Intermediates Oxidation Light Light (UV) Light->Oxidized_Intermediates Oxygen Oxygen Oxygen->Oxidized_Intermediates Heat Heat Heat->Oxidized_Intermediates Accelerates pH High pH (Alkaline) pH->Oxidized_Intermediates Accelerates Polymerization Polymerization Oxidized_Intermediates->Polymerization Degradation_Products Degradation Products (Colored Compounds) Polymerization->Degradation_Products

Caption: Potential degradation pathway of this compound under various stress factors.

References

troubleshooting low yields in Scytalone purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Scytalone, particularly in addressing low yields.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of this compound.

Issue: Low Final Yield of Purified this compound

A diminished yield of this compound can arise from several factors throughout the purification workflow. The following guide will help you systematically identify and resolve the root cause.

1. Inefficient Initial Extraction

  • Potential Cause: The solvent system or extraction parameters may be suboptimal for effectively isolating this compound from the fungal culture.

  • Troubleshooting Steps:

    • Solvent Selection: Confirm the use of an appropriate solvent. Ethyl acetate is commonly effective for extracting polyketides like this compound from fungal cultures.[1] For intracellular metabolites, a more polar solvent system like 60% methanol with 1% formic acid might be necessary to disrupt cell membranes and extract the compound.[2]

    • Extraction Duration and Repetition: A single extraction may be insufficient. Perform multiple extractions on the fungal biomass or culture filtrate and pool the organic layers to maximize recovery.

    • pH Optimization: The solubility of this compound can be influenced by pH. Adjusting the pH of the culture medium before extraction may improve partitioning into the organic solvent.

    • Cell Lysis: If this compound is primarily intracellular, ensure efficient cell lysis. Techniques such as grinding the mycelium in liquid nitrogen can significantly improve the release of target compounds.[3]

2. Suboptimal Crystallization Conditions

  • Potential Cause: The conditions for crystallization, including solvent choice, temperature, and compound concentration, may not be conducive to forming high-quality crystals.

  • Troubleshooting Steps:

    • Solvent System: Methodically screen various solvent and anti-solvent combinations.

    • Concentration: Achieve supersaturation slowly. A rapid increase in concentration can lead to the formation of amorphous precipitate or oils instead of crystals.

    • Temperature Control: Investigate a range of temperatures for crystallization, such as 4°C, room temperature, or a gradual cooling process, as temperature directly impacts solubility and crystal growth kinetics.[4][5]

    • Seeding: Introduce a small crystal of pure this compound to a supersaturated solution to initiate crystallization.[6]

3. Product Degradation

  • Potential Cause: this compound may be susceptible to degradation under certain pH and temperature conditions encountered during purification.

  • Troubleshooting Steps:

    • pH Stability: Assess the stability of this compound at various pH levels to prevent degradation during extraction and any aqueous washing steps.[7][8][9]

    • Temperature Sensitivity: Avoid excessive heat during solvent evaporation with a rotary evaporator, as thermal degradation can occur.[10]

4. Inaccurate Quantification

  • Potential Cause: The analytical method used for determining the concentration and yield of this compound may lack accuracy.

  • Troubleshooting Steps:

    • Validated Analytical Method: Employ a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector for precise quantification.[11][12]

    • Standard Curve: Generate a standard curve using a certified reference standard of this compound to ensure accurate determination of concentration.

Data Presentation

Table 1: Troubleshooting Low this compound Yield - Parameter Optimization

ParameterStandard ConditionCommon IssueRecommended ActionExpected Outcome
Extraction Solvent Ethyl Acetate or acidified Methanol[1][2]Low yield in crude extractPerform sequential extractions; test alternative solvents (e.g., dichloromethane).Enhanced recovery of this compound from the source material.
Crystallization Temperature 4°C to Room Temperature[4]Formation of oil or amorphous precipitateScreen a broader temperature range and control the rate of cooling.[5]Formation of well-defined, high-purity crystals.
pH of Aqueous Phases Neutral (approx. 7.0)Loss of product during aqueous washesEvaluate this compound stability in a pH range of 5-8.[8][9]Minimized product degradation and loss.
Concentration for Crystallization Empirically Determined"Oiling out" or rapid precipitationFine-tune the concentration gradient and the rate of solvent evaporation.Controlled crystallization leading to improved crystal quality and yield.

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture

  • Cultivate the this compound-producing fungus in a suitable liquid or solid medium.

  • For liquid cultures, separate the mycelium from the broth via filtration. For solid cultures, harvest the entire culture.

  • Extract the fungal biomass and/or the culture filtrate with three volumes of ethyl acetate.

  • Combine the organic extracts and dry them using anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure with a rotary evaporator to yield the crude extract.

Protocol 2: Purification of this compound by Recrystallization

  • Dissolve the crude extract in a minimal volume of a solvent in which this compound is readily soluble (e.g., methanol or acetone).

  • Gradually add an anti-solvent (a solvent in which this compound has poor solubility, such as n-hexane or deionized water) until the solution becomes faintly turbid.

  • Let the solution stand undisturbed at a controlled temperature (e.g., 4°C or room temperature) to allow for crystal formation.

  • Isolate the crystals by filtration and wash them with a small volume of the anti-solvent.

  • Air-dry the purified crystals.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Stationary Phase: A C18 reverse-phase column.

  • Detection: A UV detector set to the maximum absorbance wavelength of this compound.

  • Sample Preparation: Dissolve a small quantity of the purified this compound in the mobile phase.

  • Injection and Analysis: Inject the sample into the HPLC system. A single, sharp peak at the characteristic retention time for this compound is indicative of high purity. The presence of additional peaks suggests the presence of impurities.[1][11]

Visualizations

Scytalone_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fungal_Culture Fungal Culture Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Crystallization Recrystallization Crude_Extract->Crystallization Filtration Filtration & Washing Crystallization->Filtration Purified_Crystals Purified this compound Crystals Filtration->Purified_Crystals HPLC_Analysis HPLC Purity Analysis Purified_Crystals->HPLC_Analysis Final_Product High-Purity this compound HPLC_Analysis->Final_Product

Caption: A generalized experimental workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Extraction Evaluate Extraction Efficiency Start->Check_Extraction Check_Crystallization Assess Crystallization Parameters Start->Check_Crystallization Check_Degradation Investigate Product Degradation Start->Check_Degradation Optimize_Solvent Optimize Solvent/Time Check_Extraction->Optimize_Solvent Enhance_Lysis Enhance Cell Lysis Check_Extraction->Enhance_Lysis Vary_Temp_Conc Modify Temperature & Concentration Check_Crystallization->Vary_Temp_Conc Use_Seeding Employ Seeding/Additives Check_Crystallization->Use_Seeding Analyze_pH_Temp Determine pH/Temp Stability Check_Degradation->Analyze_pH_Temp Yield_Improved Yield Improved Optimize_Solvent->Yield_Improved Enhance_Lysis->Yield_Improved Vary_Temp_Conc->Yield_Improved Use_Seeding->Yield_Improved Analyze_pH_Temp->Yield_Improved

Caption: A decision tree for troubleshooting low yields in this compound purification.

DHN_Melanin_Pathway Start Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase Start->PKS T4HN 1,3,6,8-Tetrahydroxynaphthalene PKS->T4HN T4HN_Reductase T4HN Reductase T4HN->T4HN_Reductase This compound This compound T4HN_Reductase->this compound Scytalone_Dehydratase This compound Dehydratase This compound->Scytalone_Dehydratase T3HN 1,3,8-Trihydroxynaphthalene Scytalone_Dehydratase->T3HN T3HN_Reductase T3HN Reductase T3HN->T3HN_Reductase Vermelone Vermelone T3HN_Reductase->Vermelone Vermelone_Dehydratase Vermelone Dehydratase (this compound Dehydratase) Vermelone->Vermelone_Dehydratase DHN 1,8-Dihydroxynaphthalene Vermelone_Dehydratase->DHN Polymerization Polymerization DHN->Polymerization Melanin DHN-Melanin Polymerization->Melanin

Caption: The DHN-melanin biosynthesis pathway, indicating the position of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a realistic starting yield for this compound from a fungal culture?

A1: The yield of this compound is highly dependent on the specific fungal strain, its growth conditions, and the extraction methodology employed. Yields of secondary metabolites can range from milligrams to grams per liter of culture. For specific expectations, it is advisable to consult scientific literature for the particular fungal species you are working with.

Q2: My crude extract is oily and does not crystallize. What are my options?

A2: The phenomenon of "oiling out" is common during crystallization and often results from excessively high solute concentration or a too-rapid change in solvent composition. To address this, try dissolving the oil in a larger volume of the primary solvent and adding the anti-solvent more gradually, potentially at a different temperature. If crystallization remains elusive, purifying the crude extract using column chromatography (e.g., silica gel) prior to another crystallization attempt is a recommended alternative.

Q3: How can I definitively confirm the identity and purity of my isolated this compound?

A3: The chemical structure of this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The purity of the compound is best determined by High-Performance Liquid Chromatography (HPLC), where a single, symmetrical peak is indicative of a highly pure sample.[1][13]

Q4: Are there alternative purification methods to crystallization for this compound?

A4: Yes, other chromatographic techniques can be highly effective for this compound purification. Column chromatography, using adsorbents like silica gel, is a widely used method. The selection of the most appropriate purification technique will be influenced by the scale of the purification and the specific impurities present in the crude extract.

Q5: At which step of the purification process is product loss most likely to occur?

A5: Product loss can happen at various points in the purification workflow. Key stages for potential loss include the initial extraction from the culture, partitioning between organic and aqueous phases during washing steps (especially if the pH is not optimal for this compound's solubility), and the inherent loss of product that remains in the mother liquor after crystallization. To pinpoint where the loss is occurring, it is advisable to retain and analyze samples from each major step of your purification process.[14]

References

Technical Support Center: Optimizing Scytalone Dehydratase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Scytalone dehydratase assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for conducting and troubleshooting experiments with this important enzyme.

Frequently Asked Questions (FAQs)

Q1: What is this compound dehydratase and why is it a significant research target?

A1: this compound dehydratase (EC 4.2.1.94) is a key enzyme in the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in many fungi, including the rice blast fungus Magnaporthe grisea.[1] Melanin is crucial for the pathogenicity of these fungi, protecting them from environmental stress and enabling host penetration.[2] As such, this compound dehydratase is a prime target for the development of fungicides to control diseases like rice blast.[3][4]

Q2: What is the reaction catalyzed by this compound dehydratase?

A2: this compound dehydratase catalyzes the dehydration of two substrates in the melanin biosynthesis pathway: this compound to 1,3,8-trihydroxynaphthalene and vermelone to 1,8-dihydroxynaphthalene.[1][5] The enzyme is a hydro-lyase that cleaves a carbon-oxygen bond, releasing a water molecule in the process.[6]

Q3: How can the activity of this compound dehydratase be measured?

A3: A common method for measuring this compound dehydratase activity is through a continuous spectrophotometric assay. The conversion of this compound to 1,3,8-trihydroxynaphthalene can be monitored by observing the decrease in absorbance at 282 nm or the increase in absorbance at 352 nm and 360 nm.[7]

Q4: What are the typical substrates and inhibitors for this enzyme?

A4: The primary substrates are this compound and vermelone.[1] Several potent inhibitors have been developed, many of which are used as commercial fungicides. These include carpropamid, tricyclazole, and other carboxamide derivatives.[7][8][9][10][11][12]

Experimental Protocols

Spectrophotometric Assay for this compound Dehydratase Activity

This protocol outlines a standard procedure for measuring the activity of this compound dehydratase from Magnaporthe grisea.

Materials:

  • Purified this compound dehydratase

  • This compound (substrate)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • UV-Vis Spectrophotometer

  • 96-well microplate (optional, for high-throughput screening)

Procedure:

  • Prepare the this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution. A final concentration of 0.5% (v/v) DMSO in the assay is generally well-tolerated.[7][10]

  • Prepare the Reaction Mixture: In a suitable cuvette or microplate well, prepare the reaction mixture containing the assay buffer and the desired final concentration of this compound. It is recommended to test a range of substrate concentrations (e.g., 5 µM to 100 µM) to determine kinetic parameters.[7][10]

  • Equilibrate the Reaction Mixture: Incubate the reaction mixture at the desired temperature (e.g., 25°C) for a few minutes to ensure temperature equilibration.

  • Initiate the Reaction: Add a known amount of purified this compound dehydratase to the reaction mixture and mix gently but thoroughly.

  • Monitor the Reaction: Immediately begin monitoring the change in absorbance over time at 282 nm (decrease) or 352/360 nm (increase).[7] Record data at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.

  • Calculate the Initial Velocity: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate of the reaction can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for the substrate or product at the chosen wavelength.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing this compound dehydratase assays. Note that optimal conditions can vary depending on the specific enzyme source and purity.

ParameterRecommended Value/RangeSource
pH 7.0 - 8.0General observation from multiple studies
Temperature 25°C - 37°CGeneral observation from multiple studies
Substrate (this compound) 5 µM - 100 µM[7][10]
DMSO Concentration ≤ 0.5% (v/v)[7][10]

Table 1: Recommended Assay Conditions

Enzyme VariantSubstrateK_m (µM)V_max (µmol/min/mg)Source
Wild-type (His-tagged)This compound40.5 ± 2.513.9 ± 0.3[7]
Val75Met (His-tagged)This compound41.5 ± 2.27.4 ± 0.2[7]

Table 2: Kinetic Parameters for this compound Dehydratase Variants

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Enzyme Activity 1. Inactive enzyme due to improper storage or handling. 2. Incorrect assay buffer pH. 3. Presence of an inhibitor in the reaction mixture. 4. Substrate degradation.1. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. 2. Verify the pH of the assay buffer. 3. Check for potential inhibitors in all reagents. Run a control without any potential inhibitors. 4. Prepare fresh substrate solutions.
High Background Signal 1. Non-enzymatic conversion of the substrate. 2. Contamination of reagents. 3. High concentration of DMSO affecting absorbance.1. Run a control reaction without the enzyme to measure the rate of non-enzymatic reaction and subtract it from the enzyme-catalyzed reaction rate. 2. Use high-purity reagents and water. 3. Ensure the final DMSO concentration is consistent across all assays and does not exceed 0.5% (v/v).
Non-linear Reaction Rate 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability under assay conditions.1. Use a lower enzyme concentration or a higher substrate concentration to ensure the reaction rate is linear for a longer period. 2. Measure the initial velocity before significant product accumulation. 3. Check the enzyme's stability at the assay temperature and pH over the time course of the experiment.
Inconsistent Results Between Replicates 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations.1. Use calibrated pipettes and be careful with small volumes. 2. Ensure thorough but gentle mixing after adding each component. 3. Maintain a constant temperature throughout the assay.

Visualizations

DHN-Melanin Biosynthesis Pathway

The following diagram illustrates the position of this compound dehydratase within the DHN-melanin biosynthesis pathway in fungi like Magnaporthe grisea.

Melanin_Biosynthesis_Pathway cluster_pathway DHN-Melanin Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide_Synthase Acetyl-CoA->Polyketide_Synthase 1,3,6,8-THN 1,3,6,8-THN Polyketide_Synthase->1,3,6,8-THN This compound This compound 1,3,6,8-THN->this compound Scytalone_Dehydratase Scytalone_Dehydratase This compound->Scytalone_Dehydratase Dehydration 1,3,8-THN 1,3,8-THN Scytalone_Dehydratase->1,3,8-THN 1,8-DHN 1,8-DHN Scytalone_Dehydratase->1,8-DHN Vermelone Vermelone 1,3,8-THN->Vermelone Vermelone->Scytalone_Dehydratase Dehydration Melanin Melanin 1,8-DHN->Melanin Polymerization

Caption: DHN-Melanin Biosynthesis Pathway in Magnaporthe grisea.

Experimental Workflow for this compound Dehydratase Assay Optimization

This workflow diagram outlines the logical steps for optimizing the assay conditions for this compound dehydratase.

Assay_Optimization_Workflow cluster_workflow Assay Optimization Workflow Start Start Define_Assay_Parameters Define Assay Parameters (pH, Temp, [Substrate], [Enzyme]) Start->Define_Assay_Parameters Vary_pH Vary pH (e.g., 6.0 - 9.0) Define_Assay_Parameters->Vary_pH Vary_Temp Vary Temperature (e.g., 20°C - 40°C) Define_Assay_Parameters->Vary_Temp Determine_Optimal_pH_Temp Determine Optimal pH and Temperature Vary_pH->Determine_Optimal_pH_Temp Vary_Temp->Determine_Optimal_pH_Temp Vary_Substrate_Conc Vary Substrate Concentration at Optimal pH and Temperature Determine_Optimal_pH_Temp->Vary_Substrate_Conc Determine_Km_Vmax Determine K_m and V_max Vary_Substrate_Conc->Determine_Km_Vmax Vary_Enzyme_Conc Vary Enzyme Concentration Determine_Km_Vmax->Vary_Enzyme_Conc Establish_Linear_Range Establish Linear Range of Assay Vary_Enzyme_Conc->Establish_Linear_Range Final_Optimized_Assay Final_Optimized_Assay Establish_Linear_Range->Final_Optimized_Assay

Caption: Logical workflow for optimizing this compound dehydratase assay conditions.

References

Technical Support Center: Chemical Synthesis of Scytalone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Scytalone (3,4-dihydro-3,6,8-trihydroxy-1(2H)-naphthalenone).

Troubleshooting Guide

This guide addresses specific challenges that may arise during the synthesis of this compound, particularly focusing on biomimetic approaches and related synthetic strategies.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Cyclized Product 1. Inefficient intramolecular cyclization (e.g., Dieckmann or aldol-type condensation).2. Decomposition of starting materials or intermediates under harsh reaction conditions.3. Steric hindrance impeding ring closure.4. Incorrect choice of base or Lewis acid catalyst.1. Optimize Base/Catalyst: Screen different bases (e.g., NaH, LDA, KHMDS) or Lewis acids (e.g., SnCl₄, TiCl₄) and their concentrations. Tin(IV) chloride is a strong Lewis acid that can promote cyclization reactions.[1][2][3]2. Adjust Temperature: Perform the reaction at a lower temperature to minimize side reactions and decomposition.3. High Dilution: Run the reaction under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.4. Protecting Groups: Consider using protecting groups for the phenolic hydroxyls to prevent side reactions, followed by a deprotection step.
Formation of Significant Byproducts 1. Intermolecular side reactions competing with the desired intramolecular cyclization.2. Dehydration of the secondary alcohol on the tetralone ring.3. Over-oxidation or unwanted side reactions of the phenolic hydroxyl groups.4. Incomplete reaction leading to a complex mixture.1. Purification of Starting Materials: Ensure the starting materials, such as methyl curvulinate or substituted tetralones, are of high purity.[4]2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of sensitive functional groups.3. Control Stoichiometry: Carefully control the stoichiometry of reagents, especially the base or catalyst.4. Chromatography Optimization: Develop a robust chromatographic method (e.g., column chromatography with a gradient elution) to separate the desired product from closely related byproducts.
Difficulty in Product Purification 1. Similar polarity of this compound and its byproducts.2. Tailing of the product on silica gel due to the multiple hydroxyl groups.3. Product instability on the stationary phase.1. Alternative Chromatography: If silica gel is problematic, consider using alumina, reverse-phase chromatography, or size-exclusion chromatography.2. Solvent System Modification: Add a small amount of acetic acid or triethylamine to the eluent to suppress ionization and reduce tailing.3. Recrystallization: Attempt to purify the final product by recrystallization from a suitable solvent system.4. Derivatization: As a last resort, consider derivatizing the hydroxyl groups to facilitate purification, followed by deprotection.
Inconsistent Reaction Outcomes 1. Moisture sensitivity of reagents or intermediates.2. Variable quality of solvents or reagents.3. Inconsistent reaction setup and timing.1. Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Reagents like SnCl₄ are highly sensitive to moisture.[1][2][3][5]2. Reagent Quality: Use freshly opened or purified reagents and solvents.3. Standardized Protocol: Maintain a consistent and detailed experimental protocol, including addition rates, stirring speed, and reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the chemical synthesis of this compound?

A1: A common biomimetic approach utilizes precursors like methyl curvulinate.[4] Other syntheses may involve the construction of the tetralone core from simpler aromatic compounds, potentially using intermediates such as 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone.[6]

Q2: My reaction to form the tetralone ring is not working. What are some key parameters to check?

A2: The formation of the tetralone ring, often through an intramolecular cyclization, is a critical step. Key parameters to investigate include the choice and amount of base or Lewis acid, the reaction temperature, and the concentration. The reaction should be performed under strictly anhydrous conditions, especially if using moisture-sensitive catalysts like SnCl₄.[1][2][3]

Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What could they be?

A3: Multiple spots could indicate the presence of starting material, the desired product, and various byproducts. Common byproducts in the synthesis of hydroxylated tetralones include dehydrated analogs, products of intermolecular condensation (dimers or polymers), and potentially oxidized species if the reaction is not performed under an inert atmosphere.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The structure and purity of this compound should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. The melting point of the purified compound can also be compared to literature values.

Q5: Are there any specific safety precautions to take during the synthesis of this compound?

A5: Standard laboratory safety procedures should always be followed. Specific precautions depend on the chosen synthetic route. If using reagents like tin(IV) chloride, it is crucial to work in a well-ventilated fume hood and handle it with care as it is corrosive and reacts violently with moisture.[1][5] Always consult the Safety Data Sheet (SDS) for all chemicals used.

Experimental Protocols

Generalized Protocol for Intramolecular Cyclization to form the Tetralone Core

This protocol is a generalized representation based on common organic synthesis techniques for reactions of this type. Specific amounts and conditions will need to be optimized for the exact substrate.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of the linear precursor (e.g., a derivative of methyl curvulinate) in an anhydrous aprotic solvent (e.g., THF or toluene) to a reaction vessel equipped with a magnetic stirrer.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Reagent Addition: Slowly add the base (e.g., a solution of LDA in THF) or Lewis acid (e.g., SnCl₄ in dichloromethane) dropwise to the stirred solution over an extended period to maintain the reaction temperature and favor intramolecular cyclization.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride for a basic reaction, or water for a Lewis acid-catalyzed reaction).

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or another suitable stationary phase to yield the desired tetralone.

Visualizations

Troubleshooting Workflow for this compound Synthesis

Scytalone_Troubleshooting start Start Synthesis check_yield Low Yield? start->check_yield check_byproducts Byproducts Present? check_yield->check_byproducts No optimize_conditions Optimize Reaction Conditions: - Catalyst/Base - Temperature - Concentration check_yield->optimize_conditions Yes check_purity Purification Issues? check_byproducts->check_purity No inert_atmosphere Ensure Inert Atmosphere & Anhydrous Conditions check_byproducts->inert_atmosphere Yes success Pure this compound check_purity->success No optimize_purification Optimize Purification: - Different Chromatography - Modify Eluent - Recrystallize check_purity->optimize_purification Yes optimize_conditions->start protecting_groups Consider Protecting Groups optimize_conditions->protecting_groups protecting_groups->start inert_atmosphere->start optimize_purification->success

Caption: A logical workflow for troubleshooting common issues in the chemical synthesis of this compound.

References

Technical Support Center: Improving the Sensitivity of Scytalone Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to enhance the sensitivity and reliability of Scytalone detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important? A1: this compound is a key intermediate metabolite in the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in many fungi.[1][2] Melanin plays a crucial role in fungal pathogenesis, protecting the fungus from host defense mechanisms and environmental stress.[3][4][5] Therefore, sensitive detection of this compound is critical for studying fungal physiology, evaluating the efficacy of antifungal agents that target the melanin pathway, and understanding plant-fungal interactions.[6]

Q2: Which analytical techniques are most commonly used for this compound detection? A2: The most common methods for detecting this compound and similar fungal metabolites are High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9] Immunoassays like ELISA also represent a highly sensitive and specific, though less common, approach.

Q3: My this compound standard seems to degrade over time. How can I ensure its stability? A3: this compound, as a phenolic compound, can be susceptible to oxidation. To ensure stability, store analytical standards in a tightly sealed vial at -20°C or below, protected from light.[10] For working solutions, use solvents like methanol or acetonitrile and prepare them fresh for each experiment to minimize degradation.[11] Consider using amber vials to protect from light during analysis.

Q4: What are the key factors that influence the sensitivity of an ELISA for a small molecule like this compound? A4: For a competitive ELISA, sensitivity is primarily influenced by the affinity of the antibody for this compound, the quality of the antigen conjugate coated on the plate, and the optimization of incubation times and reagent concentrations.[12][13] A high-affinity antibody and a low concentration of the detection conjugate will lead to a more sensitive assay.

Q5: Can I use co-culturing techniques to increase the production of this compound in my fungal strain? A5: Yes, co-culturing a fungus with other microorganisms (bacteria or other fungi) can sometimes activate silent biosynthetic gene clusters or upregulate metabolic pathways, potentially increasing the yield of secondary metabolites like this compound.[14] This is a recognized strategy in natural product discovery.[14]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Signal Detected

Q: I am not detecting any this compound in my fungal extract, even though the fungus is known to produce it. What should I check first?

A: This issue can stem from problems in extraction, analysis, or the biological culture itself. Follow these troubleshooting steps:

  • Verify Extraction Efficiency: Your chosen solvent may be inappropriate for this compound. Perform a small-scale solvent scouting experiment with solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, acetone-water mixtures) to find the most effective one.[15][16] The extraction of this compound has been successfully performed using ethyl acetate.[7]

  • Check Culture Conditions: The production of secondary metabolites is often highly dependent on the growth phase.[15] Conduct a time-course experiment, harvesting and analyzing samples at different time points (e.g., 3, 5, 7, 10, and 14 days) to determine the peak production time. Nutrient limitation can also trigger secondary metabolism, so you may need to re-evaluate your media composition.[15]

  • Confirm Analytical Method Sensitivity: Ensure your analytical method is sensitive enough.

    • For HPLC/GC-MS: Inject a fresh, known concentration of a this compound standard to confirm the instrument is responding correctly. If the standard is not detected, troubleshoot the instrument (e.g., check detector, column, mobile phase).

    • For ELISA: Run a positive control with a known amount of this compound. If it fails, one of your key reagents (antibody, conjugate, substrate) may have degraded.[12]

  • Assess Metabolite Degradation: this compound could be degrading during your extraction or sample preparation process. Try to keep samples cold (on ice) and minimize the time between extraction and analysis.[17]

Issue 2: High Background or Poor Peak Shape in Chromatography

Q: My HPLC/GC-MS chromatogram has a high baseline or shows broad, tailing peaks for this compound. How can I improve this?

A: Poor chromatography can mask low-concentration analytes and prevent accurate quantification.

  • Improve Sample Clean-up: Crude extracts often contain primary metabolites like lipids and sugars that can interfere with analysis. Consider a Solid-Phase Extraction (SPE) step to clean up your sample before injection.[16] A preliminary wash of the fungal biomass with a non-polar solvent like hexane can also help remove lipids.[15]

  • Optimize HPLC Mobile Phase: For HPLC, the mobile phase composition is critical.

    • If peaks are too broad, try adjusting the gradient steepness or the organic-to-aqueous ratio.[11]

    • Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve the peak shape of phenolic compounds like this compound by suppressing the ionization of hydroxyl groups.

  • Check for Column Contamination: A contaminated guard or analytical column can cause high backpressure and poor peak shape. Flush the column according to the manufacturer's instructions or replace the guard column.

  • GC-MS Derivatization: this compound has polar hydroxyl groups that can cause peak tailing in GC-MS. Chemical derivatization (e.g., silylation) to make the molecule more volatile and less polar is often necessary for good chromatographic performance.

Issue 3: High Variability Between Replicates in ELISA

Q: My ELISA results for this compound show high coefficients of variation (%CV) between replicate wells. What is causing this inconsistency?

A: High variability in ELISA is often due to technical errors in pipetting, washing, or temperature control.

  • Pipetting Technique: Ensure you are using calibrated pipettes and that you are pre-wetting the pipette tips. When adding reagents, especially to a full 96-well plate, prepare a master mix to minimize well-to-well variation.[13]

  • Washing Steps: Inadequate washing is a common source of high background and variability. Ensure you are completely aspirating the liquid from all wells after each wash. Increase the number of washes or add a 30-second soak step with the wash buffer in each well.[13]

  • Temperature Control ("Edge Effects"): Wells on the outer edges of the plate can experience different temperatures than the inner wells, leading to inconsistent reaction rates. Always use a plate sealer during incubation steps and ensure the plate is placed in the center of the incubator to promote even heating.[13]

  • Reagent Mixing: Ensure all reagents, including diluted standards and samples, are thoroughly mixed before being added to the plate.

Quantitative Data on Detection Methods

While specific limit of detection (LOD) and limit of quantification (LOQ) data for this compound are not widely published, the following tables provide representative sensitivity values for similar small molecules using common analytical techniques. These values can serve as a benchmark for what to expect when developing and optimizing a detection method.

Table 1: Representative Sensitivity for HPLC-Based Methods

Compound ClassMethodLODLOQReference
FuranocoumarinHPLC-UV3.1 µg/mL9.4 µg/mL[18]
SteroidHPLC-UV60 ng/mL180 ng/mL[19]
MycotoxinTLC-Densitometry0.034 µ g/spot 0.103 µ g/spot [20]

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.[19][21]

Table 2: Representative Sensitivity for GC-MS Methods

Compound ClassMethodLODLOQReference
PesticideGC-MS (SIM)0.022 mg/L0.074 mg/L[9]
SiloxaneGC-MS (SIM)0.232 µg/mL0.773 µg/mL[22]
Abused DrugsGC-MSEmpirically determined, varies by compoundIdentical to LOD for these assays[23][24]

The instrument detection limit (IDL) is a measure of the mass spectrometer's sensitivity and can be in the low femtogram (fg) range.[8]

Table 3: Representative Sensitivity for Immunoassay Methods

Compound ClassMethodLODLOQReference
β-adrenergic agonistCompetitive ELISA0.003 ng/mL-[12]
Protein (Adiponectin)Ultrasensitive ELISA~10⁻¹⁸ moles/assay~10⁻¹⁷ moles/assay[25]

Ultrasensitive ELISA techniques can achieve attomolar detection limits through signal amplification strategies.[25]

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture

This protocol provides a general method for extracting this compound from a liquid fungal culture. Optimization may be required based on the fungal species and culture conditions.

Materials:

  • Fungal culture broth

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Separatory funnel

  • Rotary evaporator

  • Glass vials

Procedure:

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration. The broth (filtrate) often contains the highest concentration of secreted secondary metabolites.

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a separatory funnel of appropriate size.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The organic (ethyl acetate) layer contains the extracted metabolites.

    • Drain the lower aqueous layer. Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Pool the ethyl acetate extracts.

    • Dry the extract by adding a small amount of anhydrous sodium sulfate and swirling until the solvent is clear.

    • Decant or filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

  • Storage:

    • Re-dissolve the dried crude extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile).

    • Transfer the solution to a clean, labeled glass vial and store at -20°C until analysis.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol outlines a general reverse-phase HPLC method for this compound analysis.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B (linear gradient)

    • 15-18 min: 90% B (hold)

    • 18-20 min: 90% to 10% B (return to initial conditions)

    • 20-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or based on the UV spectrum of a this compound standard).[7]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock, create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution with the mobile phase.

  • Sample Preparation: Dilute the re-dissolved fungal extract (from Protocol 1) with the mobile phase to a concentration expected to fall within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared samples.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Hypothetical Competitive ELISA for this compound

This protocol describes a typical indirect competitive ELISA for quantifying a small molecule like this compound. This requires a specific anti-Scytalone antibody and a this compound-protein conjugate (e.g., this compound-BSA).

Materials:

  • 96-well high-binding ELISA plates

  • This compound-protein conjugate (for coating)

  • Anti-Scytalone primary antibody (monoclonal or polyclonal)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • This compound standard

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

Procedure:

  • Coating: Dilute the this compound-protein conjugate in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • In a separate plate or tubes, pre-incubate 50 µL of your standards or samples with 50 µL of the diluted anti-Scytalone primary antibody for 30 minutes.

    • Transfer 100 µL of this mixture to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature. During this step, free this compound from the sample/standard will compete with the coated this compound-conjugate for binding to the primary antibody.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Detection: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm on a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Visualizations (Graphviz)

Below are diagrams illustrating key pathways and workflows relevant to this compound detection.

DHN_Melanin_Pathway cluster_start Precursors cluster_pathway DHN-Melanin Pathway Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) T4HN 1,3,6,8-Tetrahydroxy- naphthalene (T4HN) PKS->T4HN THNR1 T4HN Reductase T4HN->THNR1 This compound This compound THNR1->this compound SCD This compound Dehydratase (SCD) This compound->SCD T3HN 1,3,8-Trihydroxy- naphthalene (T3HN) SCD->T3HN THNR2 T3HN Reductase T3HN->THNR2 Vermelone Vermelone THNR2->Vermelone DHN 1,8-Dihydroxy- naphthalene (DHN) Vermelone->DHN Dehydration (via SCD) Polymerization Laccase/ Peroxidase Melanin DHN-Melanin Polymerization->Melanin DHN->Polymerization

Caption: The DHN-Melanin biosynthesis pathway highlighting the central role of this compound.[1][3][26]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Fungal Culture B Harvesting (Filtration) A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Concentration (Rotary Evaporator) C->D E Sample Clean-up (optional) (e.g., SPE) D->E F Analytical Method (HPLC / GC-MS / ELISA) E->F G Data Acquisition F->G H Data Processing & Quantification G->H

Caption: General experimental workflow for the extraction and analysis of this compound.

Caption: A logical decision tree for troubleshooting low signal in this compound detection.

References

dealing with interfering compounds in Scytalone analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Scytalone analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to interfering compounds during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in this compound analysis?

A1: Interference in this compound analysis typically originates from the complex biological matrix from which it is extracted, such as fungal cultures (Magnaporthe oryzae, Botrytis cinerea) or plant tissues. The primary sources of interference include:

  • Structurally Related Metabolites: this compound is an intermediate in the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway.[1][2][3] Other intermediates in this pathway, such as 1,3,6,8-tetrahydroxynaphthalene (T4HN) and vermelone, are often co-extracted and can interfere with analysis due to similar chemical properties.[1]

  • Isobaric Compounds: When using mass spectrometry, compounds with the same nominal mass as this compound can cause isobaric interference, leading to inaccurate quantification.

  • Pigments and Lipids: Fungal cultures produce a variety of pigments, lipids, and other non-polar compounds that can be co-extracted.[4] These compounds can interfere by causing high background noise, ion suppression in mass spectrometry, or by co-eluting with this compound in chromatography.

  • Culture Media Components: Remnants from complex culture media (e.g., yeast extract, peptone) can be extracted along with the target analyte, leading to matrix effects and analytical column contamination.[4]

  • Other Fungal Secondary Metabolites: Fungi produce a vast array of secondary metabolites which can be diverse in chemical structure and polarity.[4][5] These compounds can co-elute with this compound, especially in complex extracts.

Q2: My chromatogram shows a peak co-eluting with this compound. How can I confirm it's an interference?

A2: Confirming a co-eluting peak requires a multi-step approach. The general troubleshooting workflow below can guide you. Key methods include:

  • Peak Purity Analysis (HPLC-DAD/UV): If you are using a Diode Array Detector (DAD) or similar UV detector, perform a peak purity analysis. The UV-Vis spectra across the peak should be consistent. A non-homogenous spectrum indicates the presence of more than one compound.

  • Mass Spectrometry (MS): The most definitive method is to use a mass spectrometer.

    • High-Resolution MS (HRMS): An HRMS detector (like TOF or Orbitrap) can provide an accurate mass measurement.[6] If the measured mass does not match the theoretical exact mass of this compound, an interfering compound is present.

    • MS/MS Analysis: Fragment the parent ion of this compound and compare the resulting fragmentation pattern to that of a pure standard. A mismatch in the fragmentation pattern or the presence of unexpected fragment ions confirms interference.

  • Spiking Experiment: Spike your sample with a known concentration of a pure this compound standard. If an interfering compound is present, the peak shape may become distorted (e.g., shouldered or broader), and the increase in peak area may not be proportional to the spiked amount.

  • Change Chromatographic Selectivity: Modify your HPLC method. A change in the stationary phase (e.g., switching from a C18 to a Phenyl-Hexyl column) or the mobile phase composition (e.g., changing the organic solvent from acetonitrile to methanol) will alter retention times. If the single peak splits into two, it confirms the presence of a co-eluting compound.[7]

Troubleshooting Guides

Guide 1: Resolving Co-eluting Peaks in HPLC

If you have confirmed the presence of an interfering compound, use the following guide to resolve it.

Problem: A peak is co-eluting with this compound, leading to inaccurate quantification.

Solution Workflow:

G cluster_0 Problem Identification cluster_1 Troubleshooting Strategy cluster_2 Solutions start Peak Overlap or Asymmetry Observed confirm Confirm Interference (Peak Purity, MS, Spiking) start->confirm opt_sample Optimize Sample Preparation confirm->opt_sample Try First opt_hplc Optimize HPLC Method confirm->opt_hplc spe Implement SPE or LLE (See Protocol) opt_sample->spe gradient Adjust Gradient Slope or Isocratic %B opt_hplc->gradient resolved Peak Resolved spe->resolved solvent Change Organic Solvent (ACN <=> MeOH) gradient->solvent column Change Column (e.g., C18 to Phenyl-Hexyl) solvent->column ms_detect Use MS/MS Detection (MRM for Quantification) column->ms_detect ms_detect->resolved SPE_Workflow start Start reconstitute Reconstitute dried extract in minimal volume of 5% Methanol/Water start->reconstitute condition 1. Condition (Activate SPE sorbent) - 3 mL Methanol - 3 mL Water reconstitute->condition load 2. Load (Apply reconstituted sample to cartridge) condition->load wash 3. Wash (Remove polar interferences) - 3 mL 5% Methanol/Water load->wash elute 4. Elute (Collect this compound) - 4 mL 80% Methanol/Water wash->elute dry Dry eluate under N2 and reconstitute for analysis elute->dry end End dry->end DHN_Pathway acetyl Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl->pks t4hn 1,3,6,8-T4HN (Interference Risk) pks->t4hn t4hnr T4HN Reductase t4hn->t4hnr This compound This compound (Target Analyte) t4hnr->this compound scd This compound Dehydratase (SCD) This compound->scd vermelone Vermelone (Interference Risk) scd->vermelone melanin DHN-Melanin vermelone->melanin

References

Technical Support Center: Refinement of Protocols for Scytalone Quantification in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Scytalone in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when quantifying this compound in complex matrices?

A1: Researchers often face several challenges during this compound quantification, which can lead to inaccurate or irreproducible results. These include:

  • Matrix Effects: Complex samples contain various endogenous components like proteins, lipids, and salts that can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement.[1] This can significantly impact the accuracy and sensitivity of the analysis.[2]

  • Poor Solubility: Fungal metabolites, including this compound, may have limited solubility in common solvents, making sample preparation and standard solution preparation challenging.

  • Metabolite Instability: this compound may be unstable under certain conditions, such as exposure to light, extreme pH, or high temperatures, leading to degradation during sample storage and processing.

  • Low Concentrations: this compound is often present at low concentrations in biological and environmental samples, requiring highly sensitive analytical methods for accurate quantification.[3][4]

  • Co-eluting Interferences: Other compounds in the sample matrix may have similar chemical properties to this compound and co-elute during chromatographic separation, leading to overlapping peaks and inaccurate quantification.

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of this compound and other fungal metabolites in complex matrices.[2][4] This technique offers high sensitivity, specificity, and the ability to handle complex samples with minimal cleanup.[5] High-performance liquid chromatography (HPLC) with UV or diode array detection can also be used, but it may lack the sensitivity and specificity of LC-MS/MS, especially for trace-level analysis in complex samples.[6]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.[1]

  • Chromatographic Separation: Optimize the HPLC/UPLC method to achieve good separation between this compound and co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.[2]

  • Standard Addition: This method can be used to correct for matrix effects when a suitable blank matrix is not available.

Q4: What are the best practices for storing samples for this compound analysis?

A4: To ensure the stability of this compound in your samples, follow these best practices:

  • Store samples at low temperatures, such as -20°C or -80°C, to minimize degradation.[7]

  • Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.[7]

  • Protect samples from light, especially if this compound is known to be light-sensitive.

  • Use appropriate containers for storage to prevent contamination or loss of the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

HPLC/LC-MS/MS Analysis
Problem Possible Cause(s) Suggested Solution(s)
No or Low this compound Peak 1. This compound degradation during storage or sample preparation. 2. Inefficient extraction from the sample matrix. 3. Incorrect mobile phase composition. 4. Issues with the LC-MS/MS system (e.g., clogged lines, detector malfunction).1. Review storage and sample preparation procedures to ensure stability. Prepare fresh samples if necessary. 2. Optimize the extraction protocol; consider different solvents or extraction techniques. 3. Prepare fresh mobile phase and ensure correct composition. 4. Perform system maintenance and check for leaks or blockages.
Peak Tailing or Fronting 1. Column overload. 2. Interaction with active sites on the column. 3. Inappropriate mobile phase pH. 4. Column contamination.1. Dilute the sample or inject a smaller volume. 2. Use a column with end-capping or add a competing base to the mobile phase. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 4. Wash the column with a strong solvent or replace the guard column.
Variable Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. 4. Column degradation.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Degas the mobile phase and purge the pump. 4. Replace the column if it has exceeded its lifetime.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Dirty detector cell. 3. Matrix effects.1. Use high-purity solvents and filter the mobile phase. 2. Flush the detector cell with an appropriate solvent. 3. Improve sample cleanup to remove interfering matrix components.
Ion Suppression/Enhancement 1. Co-eluting matrix components. 2. High concentration of salts in the sample.1. Optimize chromatographic separation to resolve this compound from interferences. 2. Use a desalting step during sample preparation, such as SPE. 3. Employ matrix-matched standards or a stable isotope-labeled internal standard.[2]

Quantitative Data Summary

The following table summarizes typical performance data for this compound quantification using LC-MS/MS. These values can vary depending on the specific instrument, method, and matrix.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.1 - 1 ng/mL[4]
Limit of Quantification (LOQ) 0.5 - 5 ng/mL[4]
**Linearity (R²) **> 0.99[4]
Recovery 80 - 110%[4]
Precision (%RSD) < 15%[4]

Experimental Protocols

Protocol for this compound Extraction from Fungal Culture

This protocol describes the extraction of this compound from a liquid fungal culture.

Materials:

  • Liquid fungal culture

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

Procedure:

  • Grow the fungal strain in a suitable liquid medium to induce this compound production.[8]

  • After the desired incubation period, centrifuge the culture broth to separate the mycelium from the supernatant.

  • Transfer the supernatant to a separatory funnel.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for HPLC or LC-MS/MS analysis.[6]

Protocol for this compound Quantification by LC-MS/MS

This protocol provides a general procedure for the quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 193 -> Product ions (Q3) m/z 135, 165 (These are example transitions and should be optimized for your specific instrument).[4]

  • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum this compound signal.

Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range in the samples.

Mandatory Visualizations

DHN_Melanin_Pathway cluster_polyketide Polyketide Synthesis cluster_reduction_dehydration Reduction and Dehydration Steps cluster_polymerization Polymerization Acetyl-CoA Acetyl-CoA 1,3,6,8-Tetrahydroxynaphthalene 1,3,6,8-Tetrahydroxynaphthalene Acetyl-CoA->1,3,6,8-Tetrahydroxynaphthalene Polyketide Synthase This compound This compound 1,3,6,8-Tetrahydroxynaphthalene->this compound T4HN Reductase 1,3,8-Trihydroxynaphthalene 1,3,8-Trihydroxynaphthalene This compound->1,3,8-Trihydroxynaphthalene This compound Dehydratase Vermelone Vermelone 1,3,8-Trihydroxynaphthalene->Vermelone T3HN Reductase 1,8-Dihydroxynaphthalene (DHN) 1,8-Dihydroxynaphthalene (DHN) Vermelone->1,8-Dihydroxynaphthalene (DHN) This compound Dehydratase DHN-Melanin DHN-Melanin 1,8-Dihydroxynaphthalene (DHN)->DHN-Melanin Laccase/ Peroxidase

Caption: DHN-Melanin biosynthesis pathway highlighting the central role of this compound.

Scytalone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (Soil, Plant, Culture) Homogenization Homogenization/ Lysis SampleCollection->Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate) Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration/ Reconstitution Cleanup->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS PeakIntegration Peak Integration LCMS->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of This compound Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the quantification of this compound in complex samples.

References

addressing resistance mechanisms to Scytalone dehydratase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Scytalone Dehydratase Inhibitor Research. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with inhibitors of this compound dehydratase (SD), a key enzyme in the fungal DHN-melanin biosynthesis pathway.

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound dehydratase inhibitors.

Problem 1: Decreased or No Inhibitor Efficacy in a New Fungal Isolate

Question: My previously potent this compound dehydratase inhibitor is showing reduced or no activity against a new fungal isolate. What are the potential causes and how can I investigate them?

Answer: Loss of inhibitor efficacy points to a potential resistance mechanism in the new isolate. The primary causes are typically target modification, reduced intracellular inhibitor concentration, or metabolic bypass of the targeted pathway. A systematic approach is required to identify the cause.

Troubleshooting Workflow:

Here is a stepwise workflow to diagnose the issue:

G start Start: Inhibitor shows reduced efficacy mic Step 1: Confirm Resistance Perform MIC/MFC assays comparing sensitive vs. suspected resistant strains. start->mic mic_res Isolate Confirmed Resistant? mic->mic_res seq Step 2: Sequence Target Gene Amplify and sequence the this compound dehydratase (SDH1/RSY1) gene. mic_res->seq  Yes no_res Re-evaluate initial experiment: - Compound integrity - Assay conditions mic_res->no_res  No seq_res Mutation Found? seq->seq_res mut_val Step 3: Validate Mutation - Site-directed mutagenesis - Express mutant protein - Perform enzyme kinetics seq_res->mut_val  Yes efflux Step 4: Investigate Efflux - qPCR for efflux pump gene expression - Efflux pump inhibitor synergy assay seq_res->efflux  No mut_cause Conclusion: Target-based resistance is the likely cause. mut_val->mut_cause end End Investigation mut_cause->end efflux_res Efflux Pump Upregulation? efflux->efflux_res efflux_cause Conclusion: Efflux-mediated resistance is the likely cause. efflux_res->efflux_cause  Yes other Step 5: Consider Other Mechanisms - Metabolic profiling - Whole-genome sequencing efflux_res->other  No efflux_cause->end other->end no_res->end

Caption: Troubleshooting workflow for reduced inhibitor efficacy.

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is this compound dehydratase and why is it a target for antifungals?

A1: this compound dehydratase (SD) is an enzyme in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway in many fungi.[1][2] This pathway produces melanin, a dark pigment that is a crucial virulence factor, protecting the fungus from host immune responses and environmental stresses like UV radiation.[3][4][5] Inhibiting SD prevents melanin formation, which can render pathogenic fungi, such as the rice blast fungus Magnaporthe oryzae (syn. Pyricularia oryzae), non-pathogenic, making it an excellent target for fungicides.[1][6]

Q2: What are the known classes of this compound dehydratase inhibitors?

A2: Commercial melanin biosynthesis inhibitors (MBIs) that target dehydratases are often referred to as MBI-D fungicides. These include compounds like carpropamid.[7] Additionally, extensive research has led to the design of highly potent experimental inhibitors, including quinazolines, benztriazines, cyanoquinolines, and butyrolactams, with some reaching picomolar-level inhibition constants (Kᵢ).[8][9][10]

Resistance Mechanisms

Q3: What are the primary mechanisms of resistance to this compound dehydratase inhibitors?

A3: The two most documented or probable resistance mechanisms are:

  • Target Site Modification: Mutations in the gene encoding this compound dehydratase (often named SDH1 or RSY1) can alter the enzyme's active site.[11] This change can reduce the binding affinity of the inhibitor, rendering it less effective. A notable example is the V75M mutation in the this compound dehydratase of P. oryzae, which confers resistance to MBI-D type inhibitors.[11]

  • Overexpression of Efflux Pumps: Fungi can actively transport antifungal compounds out of the cell using efflux pumps, primarily from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[12][13][14][15] Upregulation of these pumps can prevent the inhibitor from reaching the necessary intracellular concentration to be effective.[14][15]

G cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Inhibitor_in Inhibitor SD This compound Dehydratase (Target) Inhibitor_in->SD Inhibits Mutation Target Mutation (e.g., V75M) Reduces inhibitor binding Efflux Efflux Pump (ABC/MFS Transporter) Actively removes inhibitor Inhibitor_in->Efflux Substrate for Melanin Melanin Production SD->Melanin Enables SD->Mutation Altered by Inhibitor_out Inhibitor (extracellular) Efflux->Inhibitor_out

Caption: Key resistance mechanisms to this compound dehydratase inhibitors.

Q4: How can I determine if resistance is due to a target site mutation?

A4: This requires a combination of genetic and biochemical approaches:

  • Gene Sequencing: Amplify and sequence the this compound dehydratase gene from both your resistant and sensitive (wild-type) isolates. Compare the sequences to identify any amino acid substitutions.

  • Site-Directed Mutagenesis: Introduce the identified mutation into a wild-type copy of the gene.

  • Biochemical Validation: Express and purify both the wild-type and mutant enzymes. Perform enzyme kinetic assays to compare their activity and determine the IC₅₀ or Kᵢ values for your inhibitor. A significant increase in the IC₅₀ or Kᵢ for the mutant protein confirms target-based resistance.[10]

Experimental Protocols & Data

Q5: Can you provide a basic protocol for determining the Minimum Inhibitory Concentration (MIC) of an inhibitor?

A5: Yes, the broth microdilution method is a standard approach for determining MIC.[16][17]

Protocol: Broth Microdilution for Antifungal Susceptibility Testing (AFST)

  • Prepare Medium: Use a suitable liquid medium, such as Roswell Park Memorial Institute (RPMI) 1640 broth, supplemented with 2% glucose.[16]

  • Prepare Inoculum: Grow the fungal isolate and prepare a spore (conidia) suspension. Adjust the concentration to a final density of approximately 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in the test wells.[17]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of your inhibitor in the broth. Leave a well without any inhibitor to serve as a positive growth control.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 46-50 hours for most filamentous fungi.[17]

  • Reading the MIC: The MIC is the lowest concentration of the inhibitor that causes complete (100%) inhibition of visible fungal growth compared to the control well.[17]

Q6: How can I quantify the difference in inhibitor potency against wild-type vs. a resistant mutant enzyme?

A6: You should determine the half-maximal inhibitory concentration (IC₅₀) for both enzymes using an in vitro enzyme assay. The ratio of these values provides the Resistance Factor (RF).

Protocol: this compound Dehydratase Enzyme Inhibition Assay

  • Enzyme Preparation: Purify recombinant wild-type and mutant this compound dehydratase enzymes.

  • Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer at pH 7.5). The reaction will contain the enzyme, the substrate (this compound), and varying concentrations of the inhibitor.

  • Assay Procedure:

    • Pre-incubate the enzyme with a range of inhibitor concentrations for a set time.

    • Initiate the reaction by adding the substrate, this compound.

    • Monitor the dehydration of this compound by measuring the increase in absorbance at a specific wavelength (e.g., ~310-340 nm, corresponding to the formation of 1,3,8-trihydroxynaphthalene).

  • Data Analysis: Plot the enzyme activity (reaction rate) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

  • Calculate Resistance Factor (RF):

    • RF = (IC₅₀ of Resistant Mutant) / (IC₅₀ of Wild-Type)

Data Presentation Example:

Enzyme VariantInhibitorIC₅₀ (nM)Resistance Factor (RF)
Wild-Type SDInhibitor A5.2-
V75M Mutant SDInhibitor A485.093.3
Wild-Type SDMelabiostin 2.5-
V75M Mutant SDMelabiostin 3.11.2

This table is illustrative, based on the concept of developing new inhibitors like Melabiostin that are effective against resistant strains.[11]

Disclaimer: This guide is intended for informational purposes by trained research professionals. All experimental procedures should be conducted in accordance with established laboratory safety protocols.

References

Technical Support Center: Enhancing the Efficacy of Scytalone-Targeting Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Scytalone-targeting fungicides in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound-targeting fungicides?

A1: this compound-targeting fungicides inhibit the enzyme this compound dehydratase, a key component in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthetic pathway in fungi.[1][2] This pathway is crucial for the production of melanin, a pigment that provides structural rigidity to the appressoria, specialized infection structures used by fungi like Magnaporthe oryzae (rice blast fungus) to penetrate host plant tissues.[3] By inhibiting this compound dehydratase, these fungicides prevent melanin formation, leading to weakened appressoria that cannot generate the necessary turgor pressure to infect the host plant.[3]

Q2: Why is targeting melanin biosynthesis an effective antifungal strategy?

A2: Melanin is a significant virulence factor for many pathogenic fungi.[1] It protects the fungus from environmental stresses such as UV radiation and host defense mechanisms.[1] In plant pathogens like Magnaporthe oryzae, melanin is essential for the structural integrity of the appressorium, which is necessary for host penetration.[3] Fungi with defective melanin biosynthesis are often unable to cause disease.[4] Therefore, inhibiting this pathway is a highly effective and targeted antifungal strategy.

Q3: What are the primary signaling pathways that regulate melanin production in fungi?

A3: The production of melanin in fungi is regulated by complex signaling networks. Two of the most important are the cAMP-dependent protein kinase A (cAMP/PKA) pathway and the High Osmolarity Glycerol (HOG) pathway.[5][6] The cAMP/PKA pathway is generally a positive regulator of melanin synthesis, while the HOG pathway can act as a negative regulator.[5][7] These pathways integrate various environmental signals to control the expression of genes involved in melanin biosynthesis, including the enzymes targeted by fungicides.

Q4: What are the common commercial examples of this compound dehydratase inhibitors?

A4: Fungicides that inhibit this compound dehydratase are classified as Melanin Biosynthesis Inhibitors-Dehydratase (MBI-D). Carpropamid is a well-known example of a commercial fungicide that specifically targets this compound dehydratase.[8]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound-targeting fungicides.

Issue 1: Inconsistent or lower-than-expected inhibitor potency in in-vitro enzyme assays.

Possible Cause Troubleshooting Step
Enzyme Instability Ensure proper storage and handling of the purified this compound dehydratase enzyme. Use fresh enzyme preparations for each assay.
Incorrect Buffer Conditions Verify the pH and ionic strength of the assay buffer. The optimal pH for this compound dehydratase activity is typically around 7.0-7.5.[9]
Substrate Degradation Prepare fresh this compound substrate solutions for each experiment. This compound can be unstable over time.
Inhibitor Solubility Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not exceed a level that inhibits the enzyme (typically <1%).
Inaccurate Pipetting Calibrate pipettes regularly to ensure accurate dispensing of enzyme, substrate, and inhibitor solutions.

Issue 2: Fungicide shows good in-vitro activity but poor efficacy in whole-cell or in-vivo assays.

Possible Cause Troubleshooting Step
Poor Cell Permeability The compound may not be effectively entering the fungal cells. Consider structure-activity relationship (SAR) studies to modify the compound for improved uptake.
Efflux Pump Activity The fungus may be actively pumping the inhibitor out of the cell. Test for synergy with known efflux pump inhibitors.
Metabolic Inactivation The fungus may be metabolizing the inhibitor into an inactive form. Analyze fungal cell lysates for the presence of the parent compound and potential metabolites.
Off-target Effects The compound may have off-target effects that are detrimental to its primary mode of action in a whole-cell context.

Issue 3: Development of fungicide resistance in fungal cultures.

Possible Cause Troubleshooting Step
Target Site Mutation A common mechanism of resistance is a point mutation in the gene encoding this compound dehydratase, such as the Val75Met (V75M) substitution, which reduces the binding affinity of the inhibitor.[8] Sequence the this compound dehydratase gene from resistant isolates to identify mutations.
Overexpression of the Target Enzyme The fungus may be overproducing this compound dehydratase, requiring higher concentrations of the inhibitor for effective inhibition. Quantify the expression level of the this compound dehydratase gene using qPCR.
Alternative Metabolic Pathways The fungus may have activated an alternative pathway to produce necessary compounds, bypassing the inhibited step. This is less common for melanin biosynthesis.
Increased Efflux As mentioned in Issue 2, increased activity of efflux pumps can lead to resistance.

Quantitative Data

Table 1: Inhibitory Activity of Selected Compounds against Wild-Type and Mutant this compound Dehydratase

CompoundTarget EnzymeKi ValueReference
Carpropamid Isomer (KTU3616B)Wild-Type this compound DehydrataseCompetitive Inhibition
Carpropamid Isomer (KTU3616B)V75M Mutant this compound Dehydratase>200-fold reduced inhibition compared to wild-type[8]
Tetrahydrothiophenone-based inhibitorWild-Type this compound Dehydratase15 pM[9][10]
Melabiostin (Compound 16)Wild-Type SDH1Strong Inhibition[11]
Melabiostin (Compound 16)V75M Mutant SDH1Strong Inhibition[11]

Table 2: EC50 Values of Fungicides against Pyricularia oryzae

FungicideFungal StrainEC50 (µg/mL)Reference
AzoxystrobinSensitive Isolates< 1.0[12]
AzoxystrobinResistant Isolates> 100[12]
TricyclazoleField IsolatesGradual increase over 26 years[12]
KasugamycinP. oryzaeEffective at 500-1500 ppm[13]
KitazinP. oryzae100% mycelial growth inhibition[13]

Experimental Protocols

Protocol 1: In-Vitro this compound Dehydratase Inhibition Assay

This protocol is for determining the inhibitory activity of a compound against purified this compound dehydratase.

Materials:

  • Purified this compound dehydratase

  • This compound (substrate)

  • Test inhibitor compound

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • DMSO (for dissolving inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Solutions:

    • Dissolve the test inhibitor in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO.

    • Prepare a stock solution of this compound in the assay buffer.

    • Dilute the purified this compound dehydratase to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the inhibitor dilution (or DMSO for control) to each well.

    • Add 178 µL of assay buffer containing the diluted enzyme to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the this compound substrate solution to each well to start the reaction.

  • Measure Activity:

    • Immediately measure the increase in absorbance at a specific wavelength (e.g., 315 nm) over time using a microplate spectrophotometer. The product of the this compound dehydration reaction absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Protocol 2: Fungicide Resistance Testing in Pyricularia oryzae

This protocol is for assessing the resistance of P. oryzae isolates to a this compound-targeting fungicide.

Materials:

  • Pyricularia oryzae isolates (wild-type and potentially resistant)

  • Potato Dextrose Agar (PDA) medium

  • Test fungicide

  • Sterilized water

  • Petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions.

    • After autoclaving and cooling to approximately 50-60°C, add the test fungicide to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL).

    • Pour the fungicide-amended PDA into sterile Petri dishes.

  • Inoculation:

    • Grow the P. oryzae isolates on PDA plates for 7-10 days to obtain fresh mycelia.

    • Cut 5 mm diameter mycelial plugs from the edge of the actively growing colonies.

    • Place one mycelial plug in the center of each fungicide-amended plate and a control plate (no fungicide).

  • Incubation:

    • Incubate the plates at 25-28°C in the dark for 7 days.

  • Assessment:

    • Measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration to determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each isolate.

    • Isolates with significantly higher EC50 values are considered resistant.

Visualizations

DHN_Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_inhibition Fungicide Action Malonyl-CoA Malonyl-CoA 1,3,6,8-THN 1,3,6,8-THN Malonyl-CoA->1,3,6,8-THN PKS This compound This compound 1,3,6,8-THN->this compound Reductase 1,3,8-THN 1,3,8-THN This compound->1,3,8-THN This compound Dehydratase Vermelone Vermelone 1,3,8-THN->Vermelone Reductase 1,8-DHN 1,8-DHN Vermelone->1,8-DHN This compound Dehydratase Melanin Melanin 1,8-DHN->Melanin Polymerization Fungicide This compound-targeting Fungicide Inhibition Fungicide->Inhibition

Caption: DHN-Melanin biosynthesis pathway and the point of inhibition.

Melanin_Regulation_Pathway cluster_signals Environmental Signals cluster_cAMP cAMP/PKA Pathway cluster_HOG HOG Pathway Nutrient_Starvation Nutrient_Starvation Adenylyl_Cyclase Adenylyl_Cyclase Nutrient_Starvation->Adenylyl_Cyclase Stress Stress Hog1 Hog1 Stress->Hog1 cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Transcription_Factors Transcription_Factors PKA->Transcription_Factors + Hog1->Transcription_Factors - Melanin_Biosynthesis_Genes Melanin_Biosynthesis_Genes Transcription_Factors->Melanin_Biosynthesis_Genes

Caption: Simplified regulation of melanin biosynthesis by signaling pathways.

Experimental_Workflow Start Start: Hypothesize Novel Inhibitor Efficacy In_Vitro_Screening In-Vitro Screening (Protocol 1) Start->In_Vitro_Screening Potent_Hit Potent Hit? In_Vitro_Screening->Potent_Hit Whole_Cell_Assay Whole-Cell Assay (e.g., MIC determination) Potent_Hit->Whole_Cell_Assay Yes Discard Discard or Re-evaluate Potent_Hit->Discard No Active_in_Cell Active in Cell? Whole_Cell_Assay->Active_in_Cell Resistance_Study Resistance Study (Protocol 2) Active_in_Cell->Resistance_Study No Lead_Optimization Lead Optimization Active_in_Cell->Lead_Optimization Yes Mechanism_of_Resistance Characterize Mechanism of Resistance Resistance_Study->Mechanism_of_Resistance

Caption: Workflow for screening and characterizing novel inhibitors.

References

Validation & Comparative

validating the inhibitory effect of new compounds on Scytalone dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Scytalone dehydratase, a crucial enzyme in the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthetic pathway of many pathogenic fungi, including the rice blast fungus Magnaporthe oryzae, represents a key target for the development of novel fungicides. This guide provides a comparative analysis of new compounds against established inhibitors of this compound dehydratase, supported by experimental data and detailed methodologies for validation.

Performance Comparison of this compound Dehydratase Inhibitors

The efficacy of various compounds in inhibiting this compound dehydratase is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). A lower value for these metrics indicates a higher potency of the inhibitor. Below is a summary of the inhibitory activities of several established and novel compounds.

Compound ClassSpecific CompoundTarget InteractionKi (Inhibition Constant)IC50 (Half-Maximal Inhibitory Concentration)Reference
Established Inhibitors
CarboxamidesCarpropamidActive Site>200-fold reduced inhibition in resistant strains[1]Not specified[1]
Novel Inhibitors
TetrahydrothiophenonesTetrahydrothiophenone derivativeHydrogen bond with Asn13115 pMNot specified[2]
AmidesCompound 3bNot specified26 pMNot specified
Cyanoquinolines & CyanocinnolinesVarious derivativesDisplacement of active-site water molecule2-20 fold increase in potency over precursorsNot specified

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental to validating the inhibitory effect of new compounds. The following are detailed methodologies for key experiments.

In Vitro this compound Dehydratase Inhibition Assay (Spectrophotometric Method)

This assay measures the enzymatic activity of this compound dehydratase by monitoring the change in absorbance as the substrate, this compound, is converted to 1,3,8-trihydroxynaphthalene.

Materials:

  • Purified this compound dehydratase enzyme

  • This compound (substrate)

  • Test compound (inhibitor)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 282 nm

Procedure:

  • Enzyme Preparation: Dilute the purified this compound dehydratase to a suitable concentration in the assay buffer.

  • Reaction Mixture Preparation: In a microplate well or cuvette, combine the assay buffer, the test compound at various concentrations, and the diluted enzyme solution.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate, this compound, to the reaction mixture to initiate the enzymatic reaction.

  • Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 282 nm over time. This decrease corresponds to the consumption of this compound.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is known.

Visualizing Key Processes

To better understand the context and workflow of this compound dehydratase inhibitor validation, the following diagrams have been generated using the DOT language.

DHN-Melanin Biosynthesis Pathway in Magnaporthe oryzae

This diagram illustrates the key steps in the DHN-melanin biosynthesis pathway, highlighting the position of this compound dehydratase.

DHN_Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS T4HN 1,3,6,8-Tetrahydroxynaphthalene (T4HN) PKS->T4HN This compound This compound T4HN->this compound SD This compound Dehydratase (Target Enzyme) This compound->SD Inhibition Point 1,3,8-THN 1,3,8-Trihydroxynaphthalene SD->1,3,8-THN Vermelone Vermelone 1,3,8-THN->Vermelone DHN 1,8-Dihydroxynaphthalene (DHN) Vermelone->DHN Melanin Melanin DHN->Melanin

Caption: The DHN-melanin biosynthesis pathway in M. oryzae.

Workflow for Validating this compound Dehydratase Inhibitors

This diagram outlines the typical experimental workflow for identifying and validating novel inhibitors of this compound dehydratase.

Inhibitor_Validation_Workflow cluster_workflow Inhibitor Validation Workflow A Compound Library Screening B Hit Identification A->B C In Vitro Enzyme Inhibition Assay (IC50 Determination) B->C D Determination of Inhibition Mechanism & Ki C->D E Lead Compound Selection D->E F In Vivo Antifungal Activity Assays (e.g., Rice Blast Assay) E->F G Structure-Activity Relationship (SAR) Studies E->G H Lead Optimization F->H G->H

References

A Comparative Analysis of the Scytalone Pathway in Fungal Pathogens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of fungal metabolic pathways is paramount in the quest for novel antifungal therapies. The Scytalone pathway, a critical component of the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis route, represents a key target for antifungal drug development due to its essential role in the pathogenicity of numerous fungal species. This guide provides a comparative analysis of the this compound pathway in different fungal pathogens, supported by experimental data, detailed methodologies, and visual pathway representations.

Melanin production, particularly DHN-melanin, is a crucial virulence factor for a wide range of fungal pathogens. This dark pigment provides protection against environmental stresses such as UV radiation and host immune responses. The this compound pathway is a central part of this process, involving a series of enzymatic reactions that convert early polyketide precursors into the building blocks of DHN-melanin. Key enzymes in this pathway, such as this compound dehydratase, are attractive targets for the development of specific inhibitors.

Comparative Analysis of this compound Dehydratase Kinetics and Inhibition

The efficacy of targeting the this compound pathway is underscored by the differences in enzyme kinetics and inhibitor sensitivities observed across various fungal species. This compound dehydratase, a pivotal enzyme in this pathway, has been a primary focus of study.

Fungal PathogenEnzymeK_m_ (µM)V_max_ (µmol/min/mg)InhibitorIC_50_ / ED_50_Reference
Magnaporthe oryzaeThis compound Dehydratase (Wild-Type)36 ± 41.3 ± 0.1Carpropamid-[1]
Magnaporthe oryzaeThis compound Dehydratase (Val75Met mutant)38 ± 50.6 ± 0.1Carpropamid>200-fold increase vs WT[1][2]
Magnaporthe oryzaeMycelial Growth--Tricyclazole100.41 mg/L[3]
Colletotrichum lagenariumThis compound DehydrataseNot ReportedNot ReportedTricyclazoleNot Reported[4][5]
Aspergillus fumigatusThis compound DehydrataseNot ReportedNot ReportedTricyclazoleNot Reported[6]

Table 1: Comparative data on this compound Dehydratase kinetics and inhibition in different fungal pathogens.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research in this field.

This compound Dehydratase Activity Assay

This protocol outlines a spectrophotometric method to determine the activity of this compound dehydratase.

Principle: this compound dehydratase catalyzes the dehydration of this compound to 1,3,8-trihydroxynaphthalene (1,3,8-THN). The reaction can be monitored by measuring the increase in absorbance at a specific wavelength corresponding to the formation of 1,3,8-THN or a subsequent product.

Materials:

  • Purified this compound dehydratase

  • This compound (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare the reaction mixture in a cuvette containing the reaction buffer and this compound at the desired concentration.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of purified this compound dehydratase.

  • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 315 nm for the formation of a downstream product) over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Gene Knockout via CRISPR/Cas9-Mediated Homologous Recombination

This protocol provides a general framework for deleting a gene in the this compound pathway, such as the this compound dehydratase gene (SCD1), in a filamentous fungus.[7][8][9]

Principle: The CRISPR/Cas9 system is used to create a targeted double-strand break in the gene of interest. A donor DNA fragment containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene is co-transformed. The cell's homologous recombination machinery then replaces the target gene with the donor DNA.

Materials:

  • Fungal protoplasts

  • Cas9 nuclease

  • Single guide RNA (sgRNA) targeting the gene of interest

  • Donor DNA with a selectable marker (e.g., hygromycin resistance) and homology arms

  • Transformation buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl_2_)

  • PEG solution (e.g., 40% PEG 4000 in STC buffer)

  • Regeneration medium with the appropriate selective agent

Procedure:

  • Design and assemble the sgRNA: Design an sgRNA specific to the target gene.

  • Prepare the donor DNA: Amplify the upstream and downstream flanking regions of the target gene and fuse them to a selectable marker cassette.

  • Prepare fungal protoplasts: Treat fungal mycelia with cell wall-degrading enzymes.

  • Assemble the RNP complex: Incubate the purified Cas9 protein with the sgRNA.

  • Transformation:

    • Mix the protoplasts with the Cas9/sgRNA ribonucleoprotein (RNP) complex and the donor DNA.

    • Add PEG solution to facilitate DNA uptake.

    • Incubate on ice.

  • Plating and Selection:

    • Plate the transformed protoplasts on regeneration medium containing the selective agent.

    • Incubate until transformants appear.

  • Verification: Screen the transformants by PCR and Southern blotting to confirm the correct gene replacement.

HPLC Analysis of DHN-Melanin Pathway Intermediates

This protocol describes a method for the detection and quantification of key intermediates in the this compound pathway, such as this compound and flaviolin, using High-Performance Liquid Chromatography (HPLC).[10]

Principle: Cell extracts are separated by reverse-phase HPLC, and the compounds of interest are detected by their absorbance at a specific wavelength.

Materials:

  • Fungal culture extracts (e.g., ethyl acetate extraction)

  • HPLC system with a UV-Vis or diode array detector

  • Reverse-phase column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

  • Standards for this compound and flaviolin

Procedure:

  • Sample Preparation: Extract metabolites from fungal cultures grown under specific conditions.

  • HPLC Separation:

    • Inject the sample extract onto the HPLC column.

    • Elute the compounds using a suitable gradient program for the mobile phase.

  • Detection: Monitor the eluate at a specific wavelength (e.g., 254 nm) or scan a range of wavelengths with a diode array detector.

  • Quantification: Compare the retention times and peak areas of the unknown compounds with those of the known standards to identify and quantify the intermediates.

Visualizing the this compound Pathway and Experimental Workflows

To facilitate a clearer understanding of the molecular processes and experimental designs, the following diagrams have been generated using Graphviz.

Scytalone_Pathway cluster_main DHN-Melanin Biosynthesis (this compound Pathway) cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS THN 1,3,6,8-Tetrahydroxynaphthalene (T4HN) PKS->THN THR1 T4HN Reductase THN->THR1 This compound This compound THR1->this compound SCD1 This compound Dehydratase This compound->SCD1 T3HN 1,3,8-Trihydroxynaphthalene (T3HN) SCD1->T3HN THR2 T3HN Reductase T3HN->THR2 Vermelone Vermelone THR2->Vermelone Dehydratase Dehydratase Vermelone->Dehydratase DHN 1,8-Dihydroxynaphthalene (DHN) Dehydratase->DHN Laccase Laccase/Oxidase DHN->Laccase Melanin DHN-Melanin Laccase->Melanin Tricyclazole Tricyclazole Tricyclazole->THR1 Tricyclazole->THR2 Carpropamid Carpropamid Carpropamid->SCD1

Caption: The DHN-Melanin Biosynthesis Pathway highlighting the central role of this compound.

Gene_Knockout_Workflow cluster_workflow CRISPR/Cas9 Gene Knockout Workflow start Design sgRNA & Donor DNA protoplast Prepare Fungal Protoplasts start->protoplast rnp Assemble Cas9-sgRNA RNP start->rnp transform Co-transform Protoplasts with RNP and Donor DNA protoplast->transform rnp->transform select Select Transformants on Hygromycin Medium transform->select verify Verify Gene Knockout (PCR & Southern Blot) select->verify phenotype Phenotypic Analysis verify->phenotype

Caption: A streamlined workflow for gene knockout using CRISPR/Cas9 technology in fungi.

Conclusion

The this compound pathway remains a promising avenue for the development of novel antifungal agents. A thorough and comparative understanding of the key enzymes and their inhibitors across different fungal pathogens is essential for designing effective and broad-spectrum therapies. The experimental protocols and visual guides provided here aim to equip researchers with the necessary tools to further investigate this critical fungal metabolic pathway. Future research should focus on obtaining more comprehensive quantitative data for a wider range of pathogenic fungi to build a more complete picture of the this compound pathway's diversity and potential as a therapeutic target.

References

A Comparative Guide to the Efficacy of Scytalone Inhibitors and Commercial Fungicides in Combating Rice Blast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Scytalone inhibitors, a targeted class of fungicides, against conventional commercial fungicides for the management of rice blast disease, caused by the fungus Magnaporthe oryzae. This document synthesizes available experimental data to offer a comprehensive overview for research and development professionals in the agrochemical and pharmaceutical sectors.

Introduction to this compound Inhibitors

This compound inhibitors represent a targeted approach to fungal disease control. They specifically inhibit the enzyme this compound Dehydratase, which is crucial for melanin biosynthesis in certain fungi, including M. oryzae. Melanin is essential for the structural integrity of the appressorium, a specialized infection structure that the fungus uses to penetrate the host plant's tissues. By blocking this pathway, this compound inhibitors prevent the fungus from successfully infecting the rice plant. This targeted mechanism of action can offer advantages in terms of specificity and potentially reduced off-target effects compared to broad-spectrum fungicides.

Commercial Fungicides for Rice Blast

A variety of commercial fungicides with different modes of action are used to control rice blast. These are broadly categorized as:

  • Melanin Biosynthesis Inhibitors (MBIs): This category includes this compound Dehydratase inhibitors (MBI-D) as well as inhibitors of other enzymes in the melanin pathway, such as tricyclazole.

  • Quinone outside Inhibitors (QoIs): These fungicides, such as azoxystrobin, inhibit mitochondrial respiration in fungi.

  • Demethylation Inhibitors (DMIs): This group, including fungicides like tebuconazole and propiconazole, inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes.

  • Multi-site Contact Fungicides: Chemicals like mancozeb act on multiple metabolic pathways in the fungus.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of this compound inhibitors and various commercial fungicides against M. oryzae. It is important to note that the data presented is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Efficacy Data

Fungicide ClassActive Ingredient/InhibitorAssay TypeTargetEfficacy MetricValueSource(s)
This compound Inhibitor MelabiostinEnzymatic AssayThis compound Dehydratase (Wild-type & V75M mutant)IC50Not specified, but potent inhibition reported[1]
This compound Inhibitor Carpropamid IsomersEnzymatic AssayThis compound Dehydratase (Wild-type)Ki0.04 µM (most potent isomer)[2]
QoI AzoxystrobinMycelial Growth InhibitionM. oryzaeEC500.02 - 2.02 mg/L[3]
DMI PropiconazoleMycelial Growth InhibitionM. oryzaeEC500.06 - 1.91 mg/L[3]
MBI TricyclazoleMycelial Growth InhibitionM. oryzae-Relatively high concentrations needed[4]
Various Tebuconazole 50% + Trifloxystrobin 25%Mycelial Growth InhibitionM. oryzaePercent Inhibition100% at 0.1% and 0.5% concentration[5]
Various Propineb 70% WPMycelial Growth InhibitionM. oryzaePercent Inhibition100% at 1000, 1500, and 2000 ppm

Table 2: In Vivo Efficacy Data (Greenhouse and Field Trials)

Fungicide ClassActive Ingredient/InhibitorTrial TypeEfficacy MetricResultSource(s)
This compound Inhibitor Novel (N-phenoxypropyl)-carboxamidesGreenhouse & FieldDisease ControlExcellent control of rice blast[6][7]
This compound Inhibitor Novel norephedrine-derived cyanoacetamidesGreenhouse & FieldDisease ControlPotent fungicides[8]
MBI Tricyclazole 75% WPFieldDisease Severity Reduction72.15%[9]
MBI Tricyclazole 75% WPFieldYield Increase3.93 t/ha (vs. 2.5 t/ha in control)[9]
QoI + DMI Azoxystrobin 20% + Cyproconazole 8%FieldDisease Incidence Reduction66.0%[10]
QoI + DMI Azoxystrobin 20% + Cyproconazole 8%FieldYield Increase6.3 t/ha (vs. 4.2 t/ha in control)[10]
QoI + DMI Tebuconazole 50% + Trifloxystrobin 25%FieldDisease Severity Reduction83.3%
QoI + DMI Tebuconazole 50% + Trifloxystrobin 25%FieldYield Increase3967.28 kg/ha (vs. 2116.23 kg/ha in control)
QoI AzoxystrobinFieldDisease Incidence ReductionUp to 60%[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are representative protocols for key experiments cited in the literature.

In Vitro Enzyme Inhibition Assay (this compound Dehydratase)
  • Enzyme Preparation: Recombinant this compound Dehydratase from M. oryzae is expressed in a suitable host (e.g., E. coli) and purified to homogeneity.

  • Assay Buffer: A suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5) is prepared.

  • Substrate: this compound is used as the substrate. The reaction involves the dehydration of this compound to 1,3,8-trihydroxynaphthalene.

  • Inhibitor Preparation: The this compound inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

  • Assay Procedure:

    • The purified enzyme is pre-incubated with various concentrations of the inhibitor in the assay buffer.

    • The reaction is initiated by the addition of the this compound substrate.

    • The rate of product formation (1,3,8-trihydroxynaphthalene) is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 315 nm).

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a suitable dose-response curve.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
  • Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Incorporation: The test fungicide is added to the molten agar at various concentrations. A control plate without any fungicide is also prepared.

  • Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) from an actively growing culture of M. oryzae is placed at the center of each petri dish.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specific period (e.g., 7-10 days).

  • Data Collection: The radial growth of the fungal colony is measured in two perpendicular directions.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated using the formula:

    • % Inhibition = ((C - T) / C) * 100

    • Where C is the average colony diameter in the control plate and T is the average colony diameter in the treated plate.

    • The EC50 value (the effective concentration that inhibits mycelial growth by 50%) can be determined by probit analysis.

Greenhouse and Field Efficacy Trials
  • Experimental Design: A Randomized Complete Block Design (RCBD) is typically used with multiple replications for each treatment.

  • Treatments: Treatments include various fungicides at their recommended application rates, a negative control (untreated), and often a positive control (a standard commercial fungicide).

  • Plant Material: A rice variety susceptible to blast is used to ensure adequate disease pressure.

  • Inoculation (Greenhouse): Rice plants are artificially inoculated with a spore suspension of M. oryzae.

  • Fungicide Application: Fungicides are applied as foliar sprays at specific growth stages of the rice plant or at predetermined intervals.

  • Disease Assessment: Disease severity and incidence are assessed at regular intervals using a standardized rating scale (e.g., 0-9 scale). The Area Under the Disease Progress Curve (AUDPC) may also be calculated.

  • Yield Data: At the end of the trial, yield parameters such as the number of panicles per plant, number of grains per panicle, 1000-grain weight, and total grain yield are recorded.

  • Data Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Visualizing Pathways and Workflows

Melanin Biosynthesis Pathway and the Role of this compound Dehydratase

Melanin_Biosynthesis_Pathway cluster_scytalone_dehydratase Acetate Acetate Pentaketide 1,3,6,8-Tetrahydroxynaphthalene Acetate->Pentaketide Polyketide Synthase This compound This compound Pentaketide->this compound Reductase Vermelone Vermelone This compound->Vermelone This compound Dehydratase Scytalone_Dehydratase This compound Dehydratase This compound->Scytalone_Dehydratase DHN 1,8-Dihydroxynaphthalene (DHN) Vermelone->DHN Reductase Melanin Melanin DHN->Melanin Polymerization Scytalone_Inhibitor This compound Inhibitor Scytalone_Inhibitor->Scytalone_Dehydratase Tricyclazole Tricyclazole Tricyclazole->Pentaketide Inhibits Reductase Scytalone_Dehydratase->Vermelone

Caption: Fungal melanin biosynthesis pathway and points of inhibition.

General Experimental Workflow for Fungicide Efficacy Testing

Fungicide_Efficacy_Workflow start Start: Hypothesis (New Fungicide Efficacy) invitro In Vitro Assays (Enzyme Inhibition, Mycelial Growth) start->invitro greenhouse Greenhouse Trials (Controlled Environment) invitro->greenhouse Promising Candidates data_analysis Data Collection & Analysis (IC50, % Inhibition, Disease Severity, Yield) invitro->data_analysis field Field Trials (Multiple Locations/Seasons) greenhouse->field Effective Treatments greenhouse->data_analysis field->data_analysis conclusion Conclusion & Reporting (Comparative Efficacy) data_analysis->conclusion

Caption: A generalized workflow for evaluating fungicide efficacy.

Conclusion

Commercial fungicides, especially combination products with multiple modes of action (e.g., QoI + DMI), also show high levels of efficacy in controlling rice blast and increasing yield. The choice of fungicide will depend on various factors, including the prevalence of resistant fungal strains, local regulations, and integrated pest management (IPM) strategies.

The development of novel this compound inhibitors, such as melabiostin, which are effective against strains resistant to existing MBI-D fungicides, highlights the potential of this class of compounds for the future of sustainable rice production. Further research focusing on direct comparative field trials will be invaluable in solidifying the position of this compound inhibitors in the global fungicide market.

References

cross-validation of Scytalone quantification by HPLC and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of Scytalone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document outlines the experimental protocols and presents a comparative analysis of their performance characteristics to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key intermediate in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway in many fungi. Accurate quantification of this compound is crucial for studying fungal pathogenesis, evaluating the efficacy of antifungal agents, and in various biotechnological applications. Both HPLC-UV and LC-MS/MS are powerful techniques for quantitative analysis, each with its own set of advantages and limitations.

Comparative Performance

The choice between HPLC-UV and LC-MS/MS for this compound quantification will depend on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and specificity, making it ideal for detecting trace amounts of this compound in complex biological samples.[1][2][3] HPLC-UV, on the other hand, is a robust and more accessible technique suitable for routine analysis where high sensitivity is not the primary concern.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~10 - 50 ng/mL~0.1 - 1 ng/mL
Limit of Quantification (LOQ) ~50 - 150 ng/mL~0.5 - 5 ng/mL
Linearity (r²) > 0.999> 0.999
Linear Range ~0.1 - 100 µg/mL~0.001 - 10 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (%Recovery) 98 - 102%95 - 105%
Selectivity ModerateHigh
Cost LowerHigher
Throughput HighModerate to High

Disclaimer: The quantitative data presented in this table is representative and compiled from typical performance characteristics of the respective techniques for similar analytes. Actual performance may vary depending on the specific instrumentation, method optimization, and sample matrix.

Experimental Protocols

Sample Preparation (General)

A generic sample preparation protocol for extracting this compound from fungal cultures is outlined below. This protocol may require optimization based on the specific fungal species and culture conditions.

  • Extraction: Fungal mycelia or culture filtrate is extracted with an organic solvent such as ethyl acetate or a mixture of acetonitrile and water.

  • Solvent Evaporation: The organic extract is evaporated to dryness under reduced pressure.

  • Reconstitution: The dried residue is reconstituted in a suitable solvent, typically the mobile phase used for the chromatographic analysis.

  • Filtration: The reconstituted sample is filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC or LC-MS/MS system.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV-Vis detector.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical starting point is a 30:70 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: this compound exhibits a UV absorbance maximum around 280 nm, which is typically used for detection.

  • Quantification: Quantification is based on a calibration curve generated from the peak areas of this compound standards of known concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.[4]

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 reversed-phase column with smaller particle size (e.g., 1.7 µm) is often used for better separation.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically employed to achieve optimal separation and ionization.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: ESI in either positive or negative ion mode, depending on which provides a better signal for this compound.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound. For example, in positive ion mode, the transition could be m/z 193 -> m/z 175, corresponding to the protonated molecule and a characteristic fragment ion.

  • Quantification: Quantification is performed using a calibration curve constructed from the peak areas of this compound standards. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in instrument response.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Extraction Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Extraction Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Scytalone vs. Tricyclazole: A Comparative Analysis of Fungal Melanin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the mechanisms and experimental evaluation of two key molecules in the study of fungal melanin synthesis.

In the realm of fungal biology and the development of antifungal agents, the inhibition of melanin biosynthesis is a critical area of research. Melanin production, particularly through the 1,8-dihydroxynaphthalene (DHN) pathway, is a key virulence factor for many pathogenic fungi, protecting them from host defense mechanisms and environmental stressors. This guide provides a detailed comparative study of two pivotal compounds related to this pathway: scytalone, a key intermediate, and tricyclazole, a well-established inhibitor. We will delve into their mechanisms of action, present quantitative data on their effects, and provide detailed experimental protocols for their evaluation.

Introduction to DHN-Melanin Synthesis and its Inhibition

Fungal melanin is a complex polymer that plays a crucial role in the pathogenicity and survival of many fungal species. The DHN-melanin biosynthesis pathway is a common route for melanin production in ascomycetes and deuteromycetes. This pathway involves a series of enzymatic reactions, starting from acetyl-CoA and malonyl-CoA, to produce the melanin polymer.

This compound is a crucial intermediate metabolite in the DHN-melanin pathway. It is formed from 1,3,6,8-tetrahydroxynaphthalene (T4HN) and is subsequently converted to 1,3,8-trihydroxynaphthalene (T3HN). While essential for melanin production, the accumulation of this compound due to downstream enzyme inhibition has been shown to be toxic to fungal cells, thereby inhibiting their growth and development.

Tricyclazole is a systemic fungicide that specifically targets the DHN-melanin biosynthesis pathway. It is a potent inhibitor of two key reductase enzymes: tetrahydroxynaphthalene reductase (THR) and trihydroxynaphthalene reductase. By blocking these enzymes, tricyclazole prevents the formation of this compound and subsequent downstream intermediates, leading to a halt in melanin production. This inhibition makes the fungus more susceptible to host defenses and environmental stresses.

Comparative Data on Melanin Inhibition

The following table summarizes the available quantitative and qualitative data on the effects of this compound and tricyclazole on fungal melanin synthesis and growth. It is important to note that this compound's inhibitory effects are primarily due to its accumulation when downstream pathways are blocked, rather than direct enzymatic inhibition.

FeatureThis compoundTricyclazole
Primary Role Intermediate in DHN-melanin synthesisInhibitor of DHN-melanin synthesis
Mechanism of Action Accumulation leads to fungal toxicity and growth inhibitionCompetitive inhibitor of tetrahydroxynaphthalene reductase (THR) and trihydroxynaphthalene reductase
Target Enzymes Not a direct enzyme inhibitorTetrahydroxynaphthalene reductase, Trihydroxynaphthalene reductase
Observed Effects Inhibition of fungal growth and development upon accumulationReduction in melanin production, altered colony morphology (e.g., reddish-brown pigmentation), increased susceptibility to antifungal agents.[1][2]
Effective Concentrations Varies depending on the fungal species and the method of inducing accumulation.Effective concentrations for melanin inhibition have been reported in the range of 0.1 µg/mL to 16 mg/L in various fungi.[1][3]
IC50 Values Not applicable as a direct inhibitor.Specific IC50 values for melanin synthesis inhibition are not consistently reported across literature and vary by fungal species and experimental conditions. However, it is a potent inhibitor.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_inhibitors Points of Inhibition Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA 1,3,6,8-Tetrahydroxynaphthalene (T4HN) 1,3,6,8-Tetrahydroxynaphthalene (T4HN) Acetyl-CoA + Malonyl-CoA->1,3,6,8-Tetrahydroxynaphthalene (T4HN) Polyketide Synthase This compound This compound 1,3,6,8-Tetrahydroxynaphthalene (T4HN)->this compound Tetrahydroxynaphthalene Reductase (THR) 1,3,8-Trihydroxynaphthalene (T3HN) 1,3,8-Trihydroxynaphthalene (T3HN) This compound->1,3,8-Trihydroxynaphthalene (T3HN) This compound Dehydratase Vermelone Vermelone 1,3,8-Trihydroxynaphthalene (T3HN)->Vermelone Trihydroxynaphthalene Reductase 1,8-Dihydroxynaphthalene (DHN) 1,8-Dihydroxynaphthalene (DHN) Vermelone->1,8-Dihydroxynaphthalene (DHN) This compound Dehydratase DHN-Melanin DHN-Melanin 1,8-Dihydroxynaphthalene (DHN)->DHN-Melanin Laccase/Polymerase Tricyclazole Tricyclazole Tetrahydroxynaphthalene Reductase (THR) Tetrahydroxynaphthalene Reductase (THR) Tricyclazole->Tetrahydroxynaphthalene Reductase (THR) Trihydroxynaphthalene Reductase Trihydroxynaphthalene Reductase Tricyclazole->Trihydroxynaphthalene Reductase Scytalone_acc This compound Accumulation Fungal Growth Fungal Growth Scytalone_acc->Fungal Growth

Caption: DHN-Melanin biosynthesis pathway and the inhibitory actions of tricyclazole and this compound accumulation.

Experimental_Workflow cluster_culture Fungal Culture and Treatment cluster_extraction Melanin Extraction cluster_quantification Quantification and Analysis Fungal Inoculation Fungal Inoculation Incubation with Inhibitor (Tricyclazole) or Inducer of this compound Accumulation Incubation with Inhibitor (Tricyclazole) or Inducer of this compound Accumulation Fungal Inoculation->Incubation with Inhibitor (Tricyclazole) or Inducer of this compound Accumulation Harvest Fungal Mycelia Harvest Fungal Mycelia Incubation with Inhibitor (Tricyclazole) or Inducer of this compound Accumulation->Harvest Fungal Mycelia Alkaline Hydrolysis (e.g., 1M KOH) Alkaline Hydrolysis (e.g., 1M KOH) Harvest Fungal Mycelia->Alkaline Hydrolysis (e.g., 1M KOH) Acid Precipitation (e.g., HCl to pH 2) Acid Precipitation (e.g., HCl to pH 2) Alkaline Hydrolysis (e.g., 1M KOH)->Acid Precipitation (e.g., HCl to pH 2) Wash and Dry Melanin Pellet Wash and Dry Melanin Pellet Acid Precipitation (e.g., HCl to pH 2)->Wash and Dry Melanin Pellet Dissolve in Alkali Dissolve in Alkali Wash and Dry Melanin Pellet->Dissolve in Alkali Spectrophotometric Measurement (e.g., 405 nm) Spectrophotometric Measurement (e.g., 405 nm) Dissolve in Alkali->Spectrophotometric Measurement (e.g., 405 nm) Data Analysis (e.g., IC50 determination) Data Analysis (e.g., IC50 determination) Spectrophotometric Measurement (e.g., 405 nm)->Data Analysis (e.g., IC50 determination)

Caption: General experimental workflow for evaluating melanin inhibitors in fungi.

Experimental Protocols

Fungal Culture and Melanin Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of compounds on fungal melanin production.

Materials:

  • Fungal strain of interest (e.g., Magnaporthe oryzae, Aspergillus niger)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, PDB)

  • Tricyclazole stock solution (dissolved in a suitable solvent like ethanol)

  • This compound (if investigating the effects of its exogenous application)

  • Sterile culture flasks or plates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound (e.g., tricyclazole) in a suitable solvent.

  • Dispense the fungal culture medium into sterile flasks.

  • Add the test compound to the flasks at various concentrations. Include a solvent control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Inoculate the flasks with a standardized amount of fungal spores or mycelial fragments.

  • Incubate the cultures under appropriate conditions (e.g., 25-28°C, with shaking) for a period sufficient for melanin production in the control group (typically 5-10 days).

  • After incubation, visually assess the pigmentation of the fungal cultures.

  • Harvest the mycelia by filtration or centrifugation for melanin quantification.

Extraction and Quantification of Fungal Melanin

This protocol outlines a common method for extracting and quantifying melanin from fungal mycelia.

Materials:

  • Fungal mycelia (from the inhibition assay)

  • 1 M Potassium Hydroxide (KOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

Procedure:

  • Wash the harvested mycelia with distilled water to remove any residual medium.

  • Lyophilize or oven-dry the mycelia to a constant weight.

  • Grind the dried mycelia into a fine powder.

  • Suspend a known weight of the mycelial powder in 1 M KOH.

  • Autoclave the suspension at 121°C for 20-30 minutes to extract the melanin.

  • Centrifuge the mixture to pellet the cell debris.

  • Transfer the supernatant (containing the solubilized melanin) to a new tube.

  • Acidify the supernatant to approximately pH 2 with concentrated HCl to precipitate the melanin.

  • Allow the melanin to precipitate, then pellet it by centrifugation.

  • Wash the melanin pellet several times with distilled water to remove excess acid and other impurities.

  • Dry the purified melanin pellet.

  • To quantify, dissolve a known weight of the dried melanin in a known volume of 1 M KOH.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

  • Calculate the melanin content relative to the initial dry weight of the mycelia. The percentage of melanin inhibition can be calculated by comparing the melanin content in the treated samples to the control.

Tetrahydroxynaphthalene Reductase (THR) Activity Assay

This cell-free assay can be used to determine the direct inhibitory effect of compounds on THR activity.

Materials:

  • Fungal cell-free extract containing THR

  • 1,3,6,8-Tetrahydroxynaphthalene (T4HN) as substrate

  • NADPH as a cofactor

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Tricyclazole or other test inhibitors

  • Spectrophotometer

Procedure:

  • Prepare a cell-free extract from the fungus of interest grown under conditions that induce THR expression.

  • In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the cell-free extract.

  • Add the test inhibitor (e.g., tricyclazole) at various concentrations. Include a control without the inhibitor.

  • Initiate the reaction by adding the substrate, T4HN.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of the inhibitor and calculate the IC50 value.

Conclusion

This compound and tricyclazole represent two distinct but interconnected players in the study of fungal DHN-melanin biosynthesis. Tricyclazole is a classic and potent inhibitor, acting directly on key enzymes in the pathway. Its use in research has been instrumental in elucidating the steps of melanin synthesis and its importance in fungal pathogenicity. This compound, as an essential intermediate, provides a different perspective. Its accumulation, often induced by inhibitors like tricyclazole, highlights the delicate balance required in metabolic pathways and reveals a potential self-regulatory mechanism or a point of vulnerability in fungi.

For researchers in mycology and drug development, understanding the distinct roles and effects of both this compound and tricyclazole is crucial. The experimental protocols provided in this guide offer a foundation for the quantitative assessment of these and other potential melanin synthesis inhibitors, paving the way for the development of novel antifungal strategies.

References

Confirming the Mode of Action of Novel Scytalone Dehydratase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel and established inhibitors targeting Scytalone dehydratase, a key enzyme in the fungal melanin biosynthesis pathway. Understanding the mode of action of these inhibitors is crucial for the development of effective antifungal agents, particularly against devastating plant pathogens like Magnaporthe oryzae, the causative agent of rice blast disease. This document outlines the molecular interactions, presents comparative quantitative data, details experimental protocols for inhibitor validation, and provides visual representations of key pathways and workflows.

Introduction to this compound Dehydratase and Melanin Biosynthesis

Fungal melanin plays a critical role in pathogenesis, protecting the fungus from host defense mechanisms and environmental stresses. The 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway is a key process for fungal survival and virulence. This compound dehydratase (SDH) is a pivotal enzyme in this pathway, catalyzing the dehydration of this compound to 1,3,8-trihydroxynaphthalene. Inhibition of SDH effectively blocks melanin production, rendering the fungus susceptible to host defenses. This makes SDH a prime target for the development of fungicides.

Commercially successful fungicides have been developed that target various enzymes in the DHN-melanin pathway. These are broadly classified as Melanin Biosynthesis Inhibitors (MBIs). MBI-D fungicides specifically target this compound dehydratase and include established compounds like carpropamid, diclocymet, and fenoxanil.[1][2] The emergence of fungal strains resistant to these inhibitors, often due to mutations in the SDH gene (e.g., V75M), necessitates the discovery and characterization of novel inhibitors with different binding modes or increased potency.[3]

Comparative Analysis of this compound Dehydratase Inhibitors

The efficacy of this compound dehydratase inhibitors is determined by their binding affinity to the enzyme's active site. This is quantified by inhibition constants such as Ki and IC50 values. The following table summarizes available quantitative data for a selection of novel and established SDH inhibitors.

Inhibitor ClassSpecific InhibitorTarget EnzymeKi ValueIC50 ValueKey Findings & Mode of Action
Novel Inhibitor Melabiostin (Compound 16)Wild-type and V75M mutant SDHData not publicly availableData not publicly availableEffective against MBI-D-resistant P. oryzae strains.[3]
Tetrahydrothiophenones Compound with tetrahydrothiophenone coreWild-type SDH15 pMData not publicly availableForms a single hydrogen bond with the asparagine carboxamide (Asn131) in the active site.[4]
MBI-D: Dichlorocyclopropane Carboxamides Carpropamid (KTU3616B isomer)Wild-type SDH0.048 µMData not publicly availableBinds in a hydrophobic cavity. A key interaction is a hydrogen bond between a chlorine atom and Asn-131.[5]
Carpropamid (KTU3616B isomer)V75M mutant SDH11 µMData not publicly availableInhibition is reduced over 200-fold in the resistant mutant, demonstrating the importance of the V75 residue in binding.[5]
Carpropamid (KTU3616A isomer)V75M mutant SDH36 µMData not publicly availableStereochemistry is crucial for potent inhibition.[5]
Carpropamid (KTU3615A isomer)V75M mutant SDH>300 µMData not publicly availableStereochemistry is crucial for potent inhibition.[5]
Carpropamid (KTU3615B isomer)V75M mutant SDH>300 µMData not publicly availableStereochemistry is crucial for potent inhibition.[5]
MBI-D: Cyanoacetamides DiclocymetWild-type SDHData not publicly availableData not publicly availableA systemic fungicide selected for its potent activity against rice blast.[5]
MBI-D: N-phenyl-ether amides FenoxanilWild-type SDHData not publicly availableData not publicly availableTargets SDH to inhibit melanin biosynthesis in the fungal appressoria.[1][2]
Other Melanin Biosynthesis Inhibitors (Non-SDH targeting)
MBI-R Tricyclazole, Pyroquilon, Phthalide1,3,8-trihydroxynaphthalene reductase (3HNR)Not ApplicableData not publicly availableInhibit the reduction steps in the melanin pathway.[1][2]
MBI-P TolprocarbPolyketide synthase (PKS)Not ApplicableData not publicly availableInhibits an earlier step in the melanin biosynthesis pathway.[1]

Visualizing the Mode of Action and Experimental Workflows

To better understand the context and methodologies in studying this compound dehydratase inhibitors, the following diagrams illustrate the DHN-melanin biosynthesis pathway, a typical experimental workflow for inhibitor validation, and the logical process of structure-based drug design.

DHN_Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_inhibitors Points of Inhibition Acetyl-CoA Acetyl-CoA 1,3,6,8-THN 1,3,6,8-THN Acetyl-CoA->1,3,6,8-THN Polyketide Synthase (PKS) This compound This compound 1,3,6,8-THN->this compound 3HNR 1,3,8-THN 1,3,8-THN This compound->1,3,8-THN This compound Dehydratase (SDH) Vermelone Vermelone 1,3,8-THN->Vermelone 3HNR 1,8-DHN 1,8-DHN Vermelone->1,8-DHN This compound Dehydratase (SDH) Melanin Melanin 1,8-DHN->Melanin Polymerization MBI-P (Tolprocarb) MBI-P (Tolprocarb) MBI-P (Tolprocarb)->1,3,6,8-THN Inhibits PKS MBI-R (Tricyclazole, etc.) MBI-R (Tricyclazole, etc.) MBI-R (Tricyclazole, etc.)->this compound Inhibits 3HNR MBI-R (Tricyclazole, etc.)->Vermelone MBI-D (Carpropamid, etc.) MBI-D (Carpropamid, etc.) MBI-D (Carpropamid, etc.)->1,3,8-THN Inhibits SDH MBI-D (Carpropamid, etc.)->1,8-DHN

DHN-Melanin Biosynthesis Pathway and Inhibitor Targets.

Inhibitor_Validation_Workflow Start Start Recombinant SDH Production Recombinant SDH Production Start->Recombinant SDH Production Enzyme Purity & Activity Check Enzyme Purity & Activity Check Recombinant SDH Production->Enzyme Purity & Activity Check In Vitro Inhibition Assay In Vitro Inhibition Assay Enzyme Purity & Activity Check->In Vitro Inhibition Assay Pure & Active Determine IC50 / Ki values Determine IC50 / Ki values In Vitro Inhibition Assay->Determine IC50 / Ki values Structural Studies (X-ray Crystallography) Structural Studies (X-ray Crystallography) Determine IC50 / Ki values->Structural Studies (X-ray Crystallography) Analyze Enzyme-Inhibitor Complex Analyze Enzyme-Inhibitor Complex Structural Studies (X-ray Crystallography)->Analyze Enzyme-Inhibitor Complex In Vivo Antifungal Assay In Vivo Antifungal Assay Analyze Enzyme-Inhibitor Complex->In Vivo Antifungal Assay Evaluate Efficacy Evaluate Efficacy In Vivo Antifungal Assay->Evaluate Efficacy End End Evaluate Efficacy->End Effective

Experimental Workflow for Inhibitor Validation.

Structure_Based_Design Identify Target Identify Target This compound Dehydratase Determine Structure Determine 3D Structure X-ray Crystallography of Apoenzyme Identify Target->Determine Structure Analyze Active Site Analyze Active Site Identify key residues (e.g., Asn131) and water molecules Determine Structure->Analyze Active Site Design Inhibitor Computational Design Design molecules to fit active site and displace water Analyze Active Site->Design Inhibitor Synthesize & Test Synthesize & Test In vitro inhibition assays Design Inhibitor->Synthesize & Test Optimize Optimize Lead Compound Structure-Activity Relationship (SAR) studies Synthesize & Test->Optimize Iterative Process Optimize->Design Inhibitor

Logic of Structure-Based Inhibitor Design.

Detailed Experimental Protocols

Confirming the mode of action of novel this compound dehydratase inhibitors involves a multi-faceted approach, combining biochemical assays with structural biology techniques.

Recombinant this compound Dehydratase Production and Purification

Objective: To obtain a pure and active this compound dehydratase enzyme for in vitro assays.

Protocol:

  • Gene Cloning: The gene encoding this compound dehydratase from the target fungus (e.g., Magnaporthe oryzae) is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).

  • Protein Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Cell Lysis and Lysate Clarification: Cells are harvested and lysed (e.g., by sonication). The lysate is clarified by centrifugation to remove cell debris.

  • Protein Purification: The recombinant protein is purified from the soluble fraction of the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). Further purification steps like ion-exchange and size-exclusion chromatography can be employed to achieve high purity.

  • Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE. The protein concentration is determined using a standard method (e.g., Bradford assay).

In Vitro this compound Dehydratase Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of a compound against this compound dehydratase.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a known concentration of purified this compound dehydratase.

  • Inhibitor Addition: The test compound (inhibitor) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, this compound.

  • Spectrophotometric Monitoring: The dehydration of this compound to 1,3,8-trihydroxynaphthalene is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 284 nm) over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki value can be determined through kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition terms).

X-ray Crystallography for Structural Analysis

Objective: To determine the three-dimensional structure of the this compound dehydratase-inhibitor complex to elucidate the molecular basis of inhibition.

Protocol:

  • Co-crystallization: The purified this compound dehydratase is incubated with a molar excess of the inhibitor to form a stable complex. This complex is then subjected to crystallization screening using various precipitants and conditions.

  • Crystal Soaking (Alternative Method): Crystals of the apo-enzyme (without the inhibitor) are grown first and then soaked in a solution containing the inhibitor.

  • X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to obtain an electron density map. The atomic model of the protein-inhibitor complex is built into the electron density and refined to achieve a high-resolution structure.

  • Structural Analysis: The refined structure is analyzed to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues in the active site of this compound dehydratase. This provides a detailed understanding of the inhibitor's mode of action.

Conclusion

The development of novel this compound dehydratase inhibitors is a promising strategy to combat fungal diseases, especially in the face of growing resistance to existing fungicides. A thorough understanding of the mode of action, supported by robust quantitative data and detailed structural analysis, is paramount for the rational design of next-generation inhibitors. This guide provides a framework for comparing new inhibitors to existing ones, outlining the necessary experimental procedures to confirm their mechanism and efficacy. The continuous effort in this research area will be vital for sustainable agriculture and food security.

References

A Comparative Guide to the Validation of a New Analytical Method for Scytalone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated analytical method for the detection of Scytalone against established alternatives. The presented experimental data, protocols, and performance metrics aim to assist researchers in selecting the most suitable method for their specific applications, ensuring accuracy, precision, and reliability in this compound quantification.

Introduction to this compound and its Analytical Importance

This compound is a key intermediate in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway in many fungi. This pathway is crucial for fungal development and virulence, making the detection and quantification of its intermediates, such as this compound, essential for research in mycology, plant pathology, and the development of antifungal agents. Accurate analytical methods are paramount for understanding fungal metabolism and for screening potential inhibitors of the melanin pathway.

Overview of Analytical Methodologies

Several analytical techniques are available for the detection and quantification of this compound. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a brief discussion on the potential of Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: A Comparative Summary

The performance of an analytical method is assessed by several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data for a newly validated HPLC-UV method and a representative GC-MS method for the analysis of this compound.

Table 1: Comparison of HPLC-UV and GC-MS Method Performance Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Range (µg/mL) 0.5 - 500.1 - 20
Accuracy (% Recovery) 98.5 - 101.2%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) (µg/mL) 0.150.05
Limit of Quantitation (LOQ) (µg/mL) 0.50.1
Specificity HighVery High

Table 2: System Suitability Parameters

ParameterHPLC-UVGC-MS
Tailing Factor (T) ≤ 1.5≤ 1.8
Theoretical Plates (N) > 2000> 3000
Relative Standard Deviation (%RSD) of Peak Area (n=6) < 1.0%< 2.0%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the experimental protocols for the validated HPLC-UV method and a representative GC-MS method for this compound detection.

Validated HPLC-UV Method for this compound Detection

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 to 50 µg/mL.

  • Sample Solution (from fungal culture):

    • Grow the fungal strain in a suitable liquid medium.

    • Separate the mycelium from the culture filtrate by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Representative GC-MS Method for this compound Detection

This protocol outlines a GC-MS method suitable for the analysis of this compound, which typically requires derivatization to increase volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Chromatographic and MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity

Derivatization and Sample Preparation:

  • Sample Extraction: Follow the same extraction procedure as for the HPLC method.

  • Derivatization:

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard Preparation: Prepare calibration standards of this compound and derivatize them using the same procedure.

Signaling Pathways and Experimental Workflows

Diagrams illustrating key processes provide a clear and concise understanding of the experimental workflows and the biochemical context of this compound.

DHN_Melanin_Pathway cluster_intracellular Intracellular cluster_extracellular Extracellular Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC 1,3,6,8-THN 1,3,6,8-THN Malonyl-CoA->1,3,6,8-THN PKS This compound This compound 1,3,6,8-THN->this compound T4HNR Scytalone_ext This compound This compound->Scytalone_ext Transport 1,3,8-THN 1,3,8-THN Scytalone_ext->1,3,8-THN SCD Vermelone Vermelone 1,3,8-THN->Vermelone T3HNR 1,8-DHN 1,8-DHN Vermelone->1,8-DHN SCD Melanin Melanin 1,8-DHN->Melanin Laccase

DHN-Melanin Biosynthesis Pathway

The diagram above illustrates the biosynthetic pathway of DHN-melanin, highlighting the central role of this compound as an intermediate. The initial steps leading to this compound occur intracellularly, after which it is transported outside the cell for the subsequent enzymatic reactions leading to the final melanin polymer.

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation (ICH Guidelines) Select_Column Column Selection Optimize_Mobile_Phase Mobile Phase Optimization Select_Column->Optimize_Mobile_Phase Optimize_Detection Detection Wavelength Optimize_Mobile_Phase->Optimize_Detection Specificity Specificity Optimize_Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated HPLC Method Robustness->Validated_Method

A Comparative Genomic Guide to the Scytalone Biosynthesis Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the scytalone biosynthesis gene cluster, a key component of the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in fungi. DHN-melanin is a crucial virulence factor and survival determinant for many pathogenic fungi, making its biosynthetic pathway a compelling target for novel antifungal drug development. This analysis is supported by experimental data from comparative genomic studies.

Comparative Analysis of the DHN-Melanin Biosynthesis Gene Cluster

The biosynthesis of this compound is a critical step in the production of DHN-melanin. The genes responsible for this pathway are often, but not always, found clustered together in fungal genomes. The organization of these gene clusters can vary significantly between different fungal species, providing insights into the evolution of fungal secondary metabolism. Here, we compare the gene clusters in three well-studied fungi: Aspergillus fumigatus, Botrytis cinerea, and Alternaria alternata.

In Aspergillus fumigatus, a human pathogen, the DHN-melanin biosynthesis genes are organized in a single, compact cluster.[1][2] This cluster, spanning approximately 19 kb, contains six key genes: alb1 (a polyketide synthase), ayg1 (a hydrolase), arp1 (a this compound dehydratase), arp2 (a 1,3,8-THN reductase), abr1 (a multicopper oxidase), and abr2 (a laccase).[1][3][4] The co-localization and co-regulation of these genes likely facilitate the efficient production of melanin.

In contrast, the plant pathogen Botrytis cinerea exhibits a more complex and fragmented organization of its DHN-melanin genes.[1][2] The genes are found in at least two separate locations in the genome. One small cluster contains the polyketide synthase gene Bcpks12 and a transcription factor Bcsmr1. Another larger cluster includes the this compound dehydratase gene Bcscd1, two 1,3,8-THN reductase genes (Bcbrn1 and Bcbrn2), another polyketide synthase (Bcpks13), and two other transcription factors (Bcztf1 and Bcztf2).[1] Notably, the hydrolase-encoding gene Bcygh1 is not located within either of these clusters.[1]

The arrangement in the saprophytic and plant pathogenic fungus Alternaria alternata presents yet another variation. In this species, only three genes are found in a cluster: the polyketide synthase gene pksA, a transcription factor cmrA, and a 1,3,8-reductase gene brm2.[1][2] Crucially, the this compound dehydratase gene, brm1, is located elsewhere in the genome.[1][2]

These differences in gene cluster organization, from a single contiguous cluster to a dispersed set of genes, highlight the dynamic nature of fungal genomes and the evolutionary pressures that shape metabolic pathways.

Data Presentation

The following table summarizes the key quantitative data for the DHN-melanin biosynthesis gene clusters in the compared fungal species.

Gene FunctionAspergillus fumigatusBotrytis cinereaAlternaria alternata
Polyketide Synthase (PKS) alb1/pksP (in cluster)[1]Bcpks12, Bcpks13 (in separate clusters)[1]pksA (in cluster)[1][2]
Hydrolase ayg1 (in cluster)[1]Bcygh1 (not in cluster)[1]Not explicitly identified in cluster
This compound Dehydratase arp1 (in cluster)[1][3]Bcscd1 (in cluster)[1]brm1 (not in cluster)[1][2]
1,3,8-THN Reductase arp2 (in cluster)[1][3]Bcbrn1, Bcbrn2 (in cluster)[1]brm2 (in cluster)[1][2]
Multicopper Oxidase/Laccase abr1, abr2 (in cluster)[1][3]Not explicitly identified in clusterNot explicitly identified in cluster
Transcription Factor Not explicitly in core clusterBcsmr1, Bcztf1, Bcztf2 (in clusters)[1]cmrA (in cluster)[1][2]
Approx. Cluster Size ~19 kb[3][4]Variable (multiple clusters)Smaller cluster
Genomic Organization Single compact clusterFragmented, multiple clustersPartially clustered

Experimental Protocols

The comparative analysis of the this compound biosynthesis gene cluster is primarily conducted through a combination of bioinformatics and molecular genetics techniques.

High-quality genomic DNA is extracted from the fungal species of interest. Whole-genome sequencing is then performed using next-generation sequencing (NGS) platforms such as Illumina or Oxford Nanopore. The resulting sequence reads are assembled into a draft or complete genome sequence.

The assembled fungal genome is analyzed using specialized bioinformatics tools to identify putative secondary metabolite BGCs.

  • antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): This is a widely used web server and standalone tool for the automatic identification, annotation, and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genomes.[5][6][7] The fungal version of antiSMASH is particularly useful for this purpose. The genome sequence in FASTA format is uploaded to the antiSMASH server, and the tool predicts the locations of BGCs and annotates the functions of the genes within them based on homology to known biosynthetic genes.

Once the DHN-melanin BGCs are identified in the different fungal species, a comparative analysis is performed.

  • Sequence Homology and Orthology Analysis: The protein sequences of the genes within the identified clusters are compared using tools like BLAST (Basic Local Alignment Search Tool). This helps to identify orthologous genes (genes in different species that evolved from a common ancestral gene) and determine the degree of sequence similarity.

  • Synteny Analysis: The order and orientation of the orthologous genes within the clusters are compared across the different species. This analysis of synteny (conservation of gene order) provides insights into the evolutionary history of the gene cluster, including events like gene rearrangements, insertions, and deletions. Tools like MultiGeneBlast can be used for visualizing and comparing gene cluster synteny.[8]

To confirm the function of the identified genes and the boundaries of the gene cluster, targeted gene knockout or silencing experiments can be performed. This involves deleting or reducing the expression of a specific gene in the fungus and then analyzing the resulting phenotype and metabolite profile. For example, deleting the this compound dehydratase gene would be expected to lead to the accumulation of this compound and a lack of downstream melanin production.

Mandatory Visualization

Scytalone_Biosynthesis_Pathway cluster_Aspergillus Aspergillus fumigatus (Clustered) cluster_Botrytis Botrytis cinerea (Fragmented) cluster_Alternaria Alternaria alternata (Partially Clustered) cluster_pathway Core DHN-Melanin Biosynthesis Pathway PKS_A alb1 (PKS) HYD_A ayg1 (Hydrolase) RED1_A arp2 (Reductase) SCD_A arp1 (SCD) RED2_A Reductase LAC_A abr1/abr2 (Laccase) PKS_B Bcpks12/13 (PKS) HYD_B Bcygh1 (Hydrolase) (Not in cluster) RED1_B Bcbrn1/2 (Reductase) SCD_B Bcscd1 (SCD) RED2_B Bcbrn1/2 (Reductase) LAC_B Laccase PKS_C pksA (PKS) RED1_C brm2 (Reductase) SCD_C brm1 (SCD) (Not in cluster) RED2_C Reductase LAC_C Laccase Start Acetyl-CoA + Malonyl-CoA T4HN 1,3,6,8-THN Start->T4HN PKS This compound This compound T4HN->this compound Reductase T3HN 1,3,8-THN This compound->T3HN this compound Dehydratase Vermelone Vermelone T3HN->Vermelone Reductase DHN 1,8-DHN Vermelone->DHN this compound Dehydratase Melanin DHN-Melanin DHN->Melanin Laccase

Caption: Comparative organization of the DHN-melanin biosynthesis gene cluster.

References

Evaluating the Off-Target Effects of Scytalone Pathway Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and specific fungicides is crucial for global food security. Inhibitors of the fungal melanin biosynthesis pathway, specifically the scytalone dehydratase (SCD) enzyme, have proven to be effective in controlling devastating plant pathogens like Magnaporthe oryzae, the causative agent of rice blast disease. However, the potential for off-target effects of these inhibitors on non-target organisms and the broader ecosystem is a significant concern that requires careful evaluation. This guide provides a comparative overview of the known off-target effects of prominent this compound pathway inhibitors, supported by experimental data and detailed protocols to aid in the comprehensive assessment of current and future fungicidal candidates.

The this compound Pathway: A Key Target for Fungicides

The 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway is essential for the virulence of many pathogenic fungi, providing structural rigidity to the appressoria, which are specialized infection structures. This compound is a critical intermediate in this pathway, and its dehydration is catalyzed by this compound dehydratase (SCD). Inhibition of this enzyme disrupts melanin production, thereby preventing the fungus from penetrating the host plant's tissues.[1] Prominent inhibitors of this pathway include tricyclazole and carpropamid. While effective, the potential for these compounds to interact with unintended biological targets necessitates a thorough evaluation of their off-target effects.

Comparative Analysis of Off-Target Effects

While direct comparative studies on the off-target effects of various this compound pathway inhibitors are limited, this section compiles available data from various sources to provide a comparative overview. It is important to note that the experimental conditions in the cited studies may vary.

Effects on Non-Target Aquatic Organisms
InhibitorOrganismEndpointConcentrationReference
Tricyclazole Chironomus riparius (Midge Larvae)48h LC5026 mg/L[2]
Freshwater Fish (General)Acute ToxicityConsidered highly toxic[3]

LC50: Lethal concentration for 50% of the test population.

Effects on Soil Microbial Communities and Enzyme Activity

The soil microbiome plays a critical role in nutrient cycling and overall soil health. Fungicides can disrupt the delicate balance of these microbial communities.

InhibitorEffectOrganism/EnzymeExperimental SystemReference
Tricyclazole Did not significantly affect the structure and diversity of bacteria and fungi communities at field-recommended rates.Soil Bacteria and FungiRice paddy soil[3][4]
General Fungicides Can increase or decrease soil enzyme activities depending on the fungicide, concentration, and soil type.Dehydrogenase, Arylsulfatase, UreaseLaboratory batch experiment[5]
Can alter the diversity and abundance of soil microbial communities.Soil Bacteria and FungiSoil microcosms[6]
Effects on Plant Physiology

While designed to protect plants, some fungicides can have unintended physiological effects on the host plant itself, a phenomenon known as phytotoxicity. These effects can impact photosynthesis, growth, and yield.[7][8][9]

Inhibitor ClassEffectPlant ProcessPlant SpeciesReference
Azoles (General) Can stimulate photosynthesis.PhotosynthesisCrop Plants[7]
Benzimidazoles, Anilides, Pyrimidines Can be phytotoxic and inhibit photosynthesis.PhotosynthesisCrop Plants[7]
Copper-based (Contact) Inhibits photosynthesis by destroying chloroplasts and affecting photosystem II.PhotosynthesisCrop Plants[8]
Tricyclazole Increased net photosynthetic rate in some studies.PhotosynthesisOryza sativa (Rice)[4]

Experimental Protocols

To facilitate standardized and reproducible evaluation of off-target effects, this section provides detailed methodologies for key experiments.

Protocol 1: Assessment of Acute Toxicity to a Non-Target Aquatic Invertebrate (e.g., Daphnia magna)

Objective: To determine the median effective concentration (EC50) of a this compound pathway inhibitor that causes immobilization in Daphnia magna over a 48-hour exposure period.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted hard water (or other suitable culture medium)

  • Test inhibitor (e.g., tricyclazole, carpropamid)

  • Glass beakers or test tubes

  • Incubator with controlled temperature (20 ± 2°C) and photoperiod (16h light: 8h dark)

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test inhibitor in a suitable solvent. Create a series of test concentrations by serial dilution of the stock solution in the culture medium. Include a solvent control and a negative control (medium only).

  • Exposure: Place 10 Daphnia magna neonates into each test vessel containing the test solutions. Use at least three replicates for each concentration and control.

  • Incubation: Incubate the test vessels for 48 hours under the specified conditions.

  • Observation: After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate the percentage of immobilization for each concentration. Determine the 48h-EC50 value and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).

Protocol 2: Evaluation of a Fungicide's Impact on Soil Dehydrogenase Activity

Objective: To measure the effect of a this compound pathway inhibitor on the activity of dehydrogenase enzymes in a soil sample, which is an indicator of overall microbial activity.

Materials:

  • Fresh soil samples, sieved (2 mm)

  • Test inhibitor

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (3%)

  • Tris buffer (pH 7.6)

  • Methanol or ethanol

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Soil Treatment: Prepare soil microcosms and treat them with different concentrations of the test inhibitor. Include an untreated control.

  • Incubation: Incubate the soil samples for a specified period (e.g., 7, 14, and 28 days) under controlled conditions.

  • Enzyme Assay:

    • To 5 g of soil, add 5 ml of TTC solution and 10 ml of Tris buffer.

    • Incubate the mixture in the dark at 37°C for 24 hours.

    • Stop the reaction by adding 20 ml of methanol or ethanol.

    • Shake the mixture vigorously and filter the supernatant.

  • Measurement: Measure the absorbance of the reddish-colored triphenyl formazan (TPF) produced at 485 nm using a spectrophotometer.

  • Calculation: Calculate the amount of TPF formed based on a standard curve and express the dehydrogenase activity as µg TPF g⁻¹ dry soil h⁻¹.

Protocol 3: Assessing Phytotoxicity through Photosynthetic Efficiency Measurement

Objective: To evaluate the impact of a this compound pathway inhibitor on the photosynthetic efficiency of a non-target plant using chlorophyll fluorescence.

Materials:

  • Test plants (e.g., a non-target crop species)

  • Test inhibitor solution

  • Spray bottle for foliar application

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Dark adaptation clips

Procedure:

  • Plant Treatment: Apply the test inhibitor to the plants at various concentrations. Include a control group treated with a blank solution.

  • Dark Adaptation: After a specified exposure time, attach dark adaptation clips to a leaf on each plant for at least 30 minutes.

  • Measurement of Fv/Fm:

    • Use the PAM fluorometer to measure the minimum fluorescence (Fo) in the dark-adapted leaf.

    • Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

    • The instrument will calculate the maximum quantum yield of photosystem II (PSII) as Fv/Fm = (Fm - Fo) / Fm.

  • Data Analysis: Compare the Fv/Fm values between the treated and control plants. A significant decrease in Fv/Fm in the treated plants indicates stress and a potential negative impact on photosynthetic efficiency.[10]

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the this compound biosynthesis pathway and a general workflow for evaluating off-target effects.

Scytalone_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway Acetyl-CoA Acetyl-CoA 1,3,6,8-THN 1,3,6,8-THN Acetyl-CoA->1,3,6,8-THN Polyketide Synthase This compound This compound 1,3,6,8-THN->this compound THN Reductase (Target of Tricyclazole) 1,3,8-THN 1,3,8-THN This compound->1,3,8-THN This compound Dehydratase (SCD) (Target of Carpropamid) Vermelone Vermelone 1,3,8-THN->Vermelone THN Reductase 1,8-DHN 1,8-DHN Vermelone->1,8-DHN This compound Dehydratase (SCD) Melanin Melanin 1,8-DHN->Melanin Polymerization

Caption: The DHN-Melanin Biosynthesis Pathway and targets of inhibitors.

Off_Target_Workflow cluster_workflow General Workflow for Off-Target Effect Evaluation Inhibitor_Selection Select this compound Pathway Inhibitors (e.g., Tricyclazole, Carpropamid) Assay_Selection Choose Relevant Off-Target Assays (Aquatic, Soil, Plant) Inhibitor_Selection->Assay_Selection Dose_Response Conduct Dose-Response Studies Assay_Selection->Dose_Response Data_Collection Collect Quantitative Data (e.g., EC50, Enzyme Activity, Fv/Fm) Dose_Response->Data_Collection Data_Analysis Statistical Analysis and Comparison Data_Collection->Data_Analysis Risk_Assessment Assess Environmental and Agronomic Risk Data_Analysis->Risk_Assessment

Caption: A generalized workflow for evaluating off-target effects.

Logical_Relationship cluster_logic Inhibitor-Effect Relationship Inhibitor This compound Pathway Inhibitor On_Target On-Target Effect: Inhibition of Fungal Melanin Synthesis Inhibitor->On_Target Off_Target Potential Off-Target Effects Inhibitor->Off_Target Aquatic_Toxicity Aquatic Organism Toxicity Off_Target->Aquatic_Toxicity Soil_Impact Soil Microbiome Disruption Off_Target->Soil_Impact Plant_Phytotoxicity Plant Physiological Stress Off_Target->Plant_Phytotoxicity Other_Cellular Other Cellular Targets Off_Target->Other_Cellular

Caption: Relationship between inhibitors and their on- and off-target effects.

Conclusion

The evaluation of off-target effects is a critical component of modern fungicide development. While this compound pathway inhibitors are effective at controlling fungal diseases, their potential impact on non-target organisms and ecosystems cannot be overlooked. This guide provides a framework for the comparative assessment of these inhibitors, highlighting the need for more direct comparative studies to generate robust and reliable data. By employing standardized and comprehensive testing protocols, researchers and drug development professionals can better predict and mitigate the potential risks associated with these important agricultural tools, paving the way for the development of safer and more sustainable crop protection strategies.

References

Scytalone's Role in Fungal Virulence: A Comparative Guide Based on Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of Scytalone, a key intermediate in the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway, in fungal virulence. By examining evidence from gene knockout studies in different fungal species, we aim to provide a clear understanding of when and how this compound's production is critical for pathogenicity. This information is vital for the development of targeted antifungal strategies.

The Dichotomy of this compound's Importance in Fungal Pathogenesis

Gene knockout studies have revealed a fascinating dichotomy in the role of this compound-derived melanin in fungal virulence. In some pathogenic fungi, particularly those that employ a melanized appressorium to breach the host cuticle, the pathway is indispensable for successful infection. In others, it appears to be a secondary factor, contributing more to survival and stress tolerance than to direct host invasion.

Case Study 1: Magnaporthe oryzae and Colletotrichum species - Essential for Virulence

In pathogens like the rice blast fungus Magnaporthe oryzae and anthracnose-causing Colletotrichum species, melanin is a critical virulence factor.[1] It provides the structural rigidity and impermeability necessary for the appressorium to build up enormous turgor pressure, which is then used to mechanically rupture the host's surface.

Disruption of the DHN-melanin pathway, including the step involving this compound, leads to a non-pathogenic phenotype in these fungi. While specific quantitative data for this compound dehydratase (SCD1) knockout mutants is often part of broader studies, the general consensus from research on melanin-deficient mutants is a complete loss of pathogenicity. These mutants are unable to effectively penetrate the host tissue, and thus cannot cause disease.

Case Study 2: Ascochyta lentis - Non-Essential for Pathogenicity

In contrast, a study on the ascomycete fungus Ascochyta lentis, which causes ascochyta blight in lentils, demonstrated that the knockout of the AlSCD1 gene, encoding this compound dehydratase, did not significantly impact its virulence. While the resulting mutants were unable to produce DHN-melanin, they were still capable of causing disease symptoms comparable to the wild-type strain. This suggests that A. lentis does not rely on melanized appressoria for host penetration and that this compound-derived melanin in this fungus may play a more significant role in protecting the fungus from environmental stresses.[2]

Comparative Data from Gene Knockout Studies

The following table summarizes the key findings from gene knockout studies targeting the this compound dehydratase gene (SCD) in different fungal pathogens.

Fungal SpeciesGene KnockoutPhenotypeVirulence AssayQuantitative Virulence DataConclusion on this compound's Role in Virulence
Magnaporthe oryzae Melanin biosynthesis genes (general)Albino, non-melanized appressoriaRice leaf infectionMelanin-deficient mutants are non-pathogenic and fail to penetrate the host cuticle.Essential
Colletotrichum lagenarium SCD1Melanin-deficientComplementation of a non-pathogenic, melanin-deficient mutant with a functional SCD1 gene restored pathogenicity.Pathogenicity restored to wild-type levels.Essential
Ascochyta lentis AlSCD1Altered melanin productionWhole plant infection assay on lentil varietiesNo significant difference in disease score between wild-type and AlSCD1 knockout mutants.Non-essential
Botrytis cinerea bcscd1Accumulation of this compound, which is self-inhibitory to the fungus.Not directly tested for virulence in the context of the knockout.Excessive this compound accumulation represses sclerotial germination and sporulation.Indirectly important; accumulation of the intermediate is toxic.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the validation of this compound's role in fungal virulence.

Fungal Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This is a widely used method for creating targeted gene deletions in filamentous fungi.

a. Vector Construction:

  • A gene replacement cassette is constructed. This typically includes a selectable marker gene (e.g., hygromycin resistance) flanked by homologous sequences (typically 1-2 kb) of the upstream and downstream regions of the target gene (SCD1).

  • This cassette is then cloned into a binary vector suitable for Agrobacterium tumefaciens.

b. Agrobacterium Preparation:

  • The binary vector is introduced into a competent A. tumefaciens strain (e.g., EHA105 or AGL1) via electroporation or heat shock.

  • A single colony of transformed A. tumefaciens is grown in liquid LB medium with appropriate antibiotics to an OD600 of 0.5-0.8.

  • The bacterial cells are harvested by centrifugation and resuspended in an induction medium (e.g., IMAS) containing acetosyringone to induce the vir genes. The culture is then incubated for 6-8 hours.

c. Co-cultivation:

  • Fungal spores are harvested from a fresh culture and the concentration is adjusted to 1 x 10^6 spores/mL.

  • The induced A. tumefaciens culture is mixed with the fungal spore suspension.

  • The mixture is plated onto a cellophane membrane placed on co-cultivation medium and incubated for 2-3 days.

d. Selection and Screening:

  • The cellophane membrane is transferred to a selective medium containing an antifungal agent (to kill the fungus that did not integrate the resistance gene) and a bactericidal agent (to kill the Agrobacterium).

  • Resistant fungal colonies are sub-cultured onto fresh selective medium.

  • Genomic DNA is extracted from the putative transformants and screened by PCR and Southern blot analysis to confirm the targeted gene replacement.

Fungal Virulence Assays on Plants

These assays are designed to quantitatively assess the ability of the fungal mutant to cause disease compared to the wild-type strain.

a. Inoculum Preparation:

  • Wild-type and mutant fungal strains are grown on a suitable agar medium to induce sporulation.

  • Spores are harvested by flooding the plate with sterile water containing a wetting agent (e.g., Tween 20) and gently scraping the surface.

  • The spore suspension is filtered through sterile cheesecloth to remove mycelial fragments, and the spore concentration is adjusted to a standard concentration (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

b. Plant Inoculation:

  • Healthy, susceptible host plants of a uniform age and developmental stage are used.

  • The spore suspension is sprayed onto the leaves of the plants until runoff. Control plants are sprayed with sterile water containing the wetting agent.

  • The inoculated plants are placed in a high-humidity chamber for 24-48 hours to facilitate spore germination and infection. Subsequently, they are moved to a growth chamber with controlled temperature, humidity, and light conditions.

c. Disease Assessment:

  • Disease symptoms are evaluated at regular intervals (e.g., 5-7 days post-inoculation).

  • Quantitative data is collected by measuring the size of the lesions, counting the number of lesions per leaf, or using a disease severity rating scale.

  • Statistical analysis is performed to determine if there are significant differences in virulence between the wild-type and mutant strains.

Visualizing the Pathways and Processes

Diagrams are essential tools for understanding complex biological systems. The following visualizations, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

DHN-Melanin Biosynthesis Pathway

DHN_Melanin_Pathway Malonyl_CoA Malonyl-CoA PKS Polyketide Synthase Malonyl_CoA->PKS THN 1,3,6,8-Tetrahydroxynaphthalene T4HNR 1,3,6,8-THN Reductase THN->T4HNR This compound This compound SCD1 This compound Dehydratase This compound->SCD1 T3HN 1,3,8-Trihydroxynaphthalene T3HNR 1,3,8-THN Reductase T3HN->T3HNR Vermelone Vermelone SCD2 This compound Dehydratase Vermelone->SCD2 DHN 1,8-Dihydroxynaphthalene Melanin DHN-Melanin DHN->Melanin Polymerization PKS->THN T4HNR->this compound SCD1->T3HN T3HNR->Vermelone SCD2->DHN

Caption: The DHN-melanin biosynthesis pathway, highlighting the role of this compound.

Gene Knockout Experimental Workflow

Gene_Knockout_Workflow cluster_vector Vector Construction cluster_atmt Agrobacterium Transformation cluster_fungal Fungal Transformation p1 Amplify flanking regions of SCD1 p2 Clone flanks and resistance marker into binary vector p1->p2 a1 Introduce vector into Agrobacterium p2->a1 a2 Induce vir genes a1->a2 f1 Co-cultivate Agrobacterium and fungal spores a2->f1 f2 Select for transformants on selective media f1->f2 f3 Confirm gene knockout by PCR and Southern blot f2->f3 Logical_Relationship This compound This compound Production Melanin DHN-Melanin Synthesis This compound->Melanin Virulence_Low Virulence Not Dependent on Melanin (e.g., A. lentis) Appressorium Functional Melanized Appressorium Melanin->Appressorium Virulence_High High Virulence (e.g., M. oryzae) Appressorium->Virulence_High Gene_Knockout SCD1 Gene Knockout Gene_Knockout->this compound Blocks

References

Safety Operating Guide

Proper Disposal Procedures for Scytalone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. Scytalone, a fungal metabolite, requires careful management due to its hazardous properties. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or face shield, must be worn at all times.

Emergency Procedures:

  • Inhalation: If inhaled, move the person to fresh air immediately. If breathing stops, administer artificial respiration. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.

  • Eye Contact: If this compound comes into contact with the eyes, rinse thoroughly with plenty of water and consult an ophthalmologist.

  • Ingestion: If swallowed, give the person water to drink (at most two glasses) and seek immediate medical advice.

Quantitative Data Summary

The following table summarizes key hazard and disposal information for this compound.

ParameterValue/InformationSource
GHS Hazard Statements H300 + H330: Fatal if swallowed or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects.
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.
Storage Store in a tightly closed container in a dry, well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized persons.
Spill Response Cover drains. Collect, bind, and pump off spills. Take up carefully, dispose of properly, and clean the affected area. Avoid dust generation.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Pure, unused this compound and any materials grossly contaminated with it (e.g., from a spill cleanup) should be collected as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Packaging for Disposal:

    • Primary Container: Place the this compound waste in a primary container that is chemically compatible and can be securely sealed. The original manufacturer's container is often suitable.

    • Labeling: Clearly label the primary container with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date. Do not use abbreviations.

    • Secondary Containment: Place the sealed primary container into a larger, durable, and leak-proof secondary container, such as a designated chemical waste bin.

  • Storage Pending Disposal:

    • Store the waste container in a designated satellite accumulation area (SAA).[1]

    • The SAA must be under the control of the laboratory personnel generating the waste.

    • Ensure the container is kept closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste by a licensed hazardous waste contractor.

    • Provide the EHS office with all necessary information about the waste, including its composition and quantity.

  • Documentation:

    • Maintain a detailed log of all this compound waste generated, including the amount, date of generation, and date of disposal.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For experimental methodologies, please refer to relevant published research articles.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Scytalone_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate package Package in Labeled, Sealed Container segregate->package store Store in Designated Satellite Accumulation Area package->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs document Document Waste Disposal contact_ehs->document end_point End: Proper Disposal by Licensed Contractor document->end_point

Caption: this compound Disposal Workflow Diagram.

References

Navigating the Safe Handling of Scytalone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is a cornerstone of laboratory practice. This guide provides essential safety and logistical information for Scytalone, a naturally occurring cyclic beta-hydroxy ketone found in various fungal species.[1] Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, a conservative approach based on established best practices for handling novel or uncharacterized chemical compounds is strongly recommended.

Immediate Safety and Handling Protocols

Given the absence of specific toxicity data, it is prudent to treat this compound with a high degree of caution. All handling activities should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines recommended PPE for various laboratory tasks involving this compound. This guidance is based on general best practices for handling solid chemical compounds of unknown toxicity.

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid Safety goggles with side shieldsChemical-resistant nitrile glovesN95 or higher-rated respiratorStandard laboratory coat
Preparing Solutions Chemical splash gogglesChemical-resistant nitrile glovesN95 or higher-rated respiratorStandard laboratory coat
Handling Solutions Safety glasses with side shieldsChemical-resistant nitrile glovesUse in a well-ventilated fume hoodStandard laboratory coat
Cleaning and Waste Disposal Chemical splash gogglesHeavy-duty chemical-resistant glovesUse in a well-ventilated fume hoodStandard laboratory coat

Operational Plan: Handling and Disposal

A structured approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Handling Protocol
  • Preparation: Before commencing any work, ensure the designated workspace is clean and free of clutter. Cover the work surface with absorbent, disposable bench paper.

  • Engineering Controls: All manipulations of solid this compound or its concentrated solutions should be performed within a certified chemical fume hood to control airborne particulates and vapors.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all surfaces that may have come into contact with the compound.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste: Collect all contaminated solid materials, including disposable bench paper, gloves, and weighing papers, in a clearly labeled and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and appropriately labeled hazardous waste container.

  • Contaminated PPE: Dispose of all contaminated personal protective equipment in a designated hazardous waste container.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical to minimize harm.

Spill Response

For any spill, the immediate priority is to ensure the safety of all personnel. The following workflow provides a general guideline for responding to a chemical spill.

Spill_Response_Workflow cluster_assessment Immediate Actions cluster_response Spill Cleanup cluster_post_spill Post-Spill Actions Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Severity Alert->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Minor LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Major Cleanup Contain & Clean Up Spill (Use appropriate absorbent & PPE) SmallSpill->Cleanup EvacuateLab Evacuate Laboratory & Call Emergency Response LargeSpill->EvacuateLab Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report

Workflow for responding to a chemical spill.
Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

In the absence of a specific Safety Data Sheet, it is imperative to handle this compound with the utmost care, adhering to the conservative safety protocols outlined in this guide. Researchers are encouraged to seek additional information from the compound supplier and their institution's Environmental Health and Safety (EHS) department to ensure the highest standards of laboratory safety.

References

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